molecular formula C72H134N4O35 B8027745 Mal-PEG4-Glu(OH)-NH-m-PEG24

Mal-PEG4-Glu(OH)-NH-m-PEG24

Cat. No.: B8027745
M. Wt: 1615.8 g/mol
InChI Key: SLNDHPJTHXRBOW-UHFFFAOYSA-N
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Description

Mal-PEG4-Glu(OH)-NH-m-PEG24 is a useful research compound. Its molecular formula is C72H134N4O35 and its molecular weight is 1615.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-5-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C72H134N4O35/c1-84-14-15-88-22-23-92-28-29-94-32-33-96-36-37-98-40-41-100-44-45-102-48-49-104-52-53-106-56-57-108-60-61-110-64-65-111-63-62-109-59-58-107-55-54-105-51-50-103-47-46-101-43-42-99-39-38-97-35-34-95-31-30-93-27-26-91-21-18-87-13-9-74-72(83)66(2-5-71(81)82)75-68(78)7-11-85-16-19-89-24-25-90-20-17-86-12-8-73-67(77)6-10-76-69(79)3-4-70(76)80/h3-4,66H,2,5-65H2,1H3,(H,73,77)(H,74,83)(H,75,78)(H,81,82)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLNDHPJTHXRBOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)C(CCC(=O)O)NC(=O)CCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C72H134N4O35
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1615.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Heterobifunctional Linker: Mal-PEG4-Glu(OH)-NH-m-PEG24

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and applications of the heterobifunctional linker, Mal-PEG4-Glu(OH)-NH-m-PEG24. This linker is a valuable tool in the development of targeted therapeutics, particularly in the fields of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Structure and Functionality

This compound is a complex synthetic molecule designed with specific functional domains to facilitate the conjugation of different molecular entities. An understanding of its constituent parts is key to appreciating its utility in bioconjugation.

The molecule's name delineates its structure:

  • Mal: Represents a maleimide (B117702) group, which is a thiol-reactive functional group. This end of the linker is designed to react specifically with sulfhydryl groups (-SH) on molecules like cysteine residues in proteins and antibodies, forming a stable thioether bond. This reaction typically proceeds efficiently at a pH range of 6.5-7.5.

  • PEG4: A short polyethylene (B3416737) glycol (PEG) spacer consisting of four repeating ethylene (B1197577) glycol units. This PEG chain enhances the solubility of the linker and the resulting conjugate in aqueous environments.

  • Glu(OH): A glutamic acid residue. The side chain of the glutamic acid provides a free carboxylic acid (-COOH) group, which can be activated to react with primary amines (-NH2) on a payload molecule, such as a drug or a fluorescent dye.

  • NH: An amide bond that connects the glutamic acid residue to the longer PEG chain.

  • m-PEG24: A longer methoxy-terminated polyethylene glycol chain composed of 24 repeating units. This extended PEG chain further increases the hydrophilicity and biocompatibility of the final conjugate. It also provides a significant spacer arm, which can be crucial for ensuring that the conjugated molecules can interact with their respective targets without steric hindrance.

The overall architecture of this compound, therefore, allows for the precise and stable linkage of a biomolecule (via the maleimide group) to a payload molecule (via the glutamic acid's carboxyl group).

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below. These values are representative of commercially available reagents.

PropertyValueReference(s)
Molecular Formula C72H134N4O35[1][2]
Molecular Weight 1615.9 g/mol [1][2][3]
CAS Number 2204309-09-9[2]
Purity Typically ≥90% to ≥98%[1][2][3]
Storage Conditions -20°C, protected from moisture[1][2]

Applications in Drug Development

The unique heterobifunctional nature of this compound makes it a versatile tool in the development of targeted therapies.

Antibody-Drug Conjugates (ADCs)

In the context of ADCs, this linker can be used to attach a cytotoxic drug to a monoclonal antibody (mAb). The mAb provides targeting specificity for cancer cells, and upon internalization, the cytotoxic payload is released, leading to cell death. The maleimide group of the linker reacts with free thiol groups on the antibody, which are typically generated by the reduction of interchain disulfide bonds. The glutamic acid's carboxyl group is used to conjugate the drug molecule. The long, hydrophilic m-PEG24 chain helps to improve the pharmacokinetic profile of the ADC, potentially leading to a longer half-life in circulation and reduced immunogenicity.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This compound can serve as the linker connecting the target protein-binding ligand to the E3 ligase-binding ligand. The flexibility and hydrophilicity of the PEG chains are critical for allowing the two ends of the PROTAC to simultaneously bind their respective protein partners.

Experimental Protocols

While specific protocols will vary depending on the antibody, drug, or ligands being conjugated, a general workflow for the conjugation of a maleimide-containing linker to an antibody is provided below.

General Protocol for Antibody-Linker Conjugation
  • Antibody Reduction:

    • Prepare the antibody in a suitable buffer (e.g., phosphate-buffered saline, PBS).

    • Add a reducing agent, such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP), to the antibody solution to reduce the interchain disulfide bonds and generate free thiol groups.

    • Incubate the reaction mixture under controlled temperature and time to achieve the desired degree of reduction.

    • Remove the excess reducing agent using a desalting column or dialysis.

  • Linker Conjugation:

    • Dissolve the this compound linker in a compatible organic solvent (e.g., dimethyl sulfoxide, DMSO) at a known concentration.

    • Add the linker solution to the reduced antibody solution. The molar ratio of linker to antibody should be optimized for the desired drug-to-antibody ratio (DAR).

    • Incubate the reaction mixture at room temperature or 4°C for a specified period (typically 1-4 hours) with gentle mixing. The reaction should be performed at a pH between 6.5 and 7.5 to ensure the specific reaction of the maleimide with the thiols.

  • Purification of the Conjugate:

    • Purify the antibody-linker conjugate from unreacted linker and other small molecules using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

    • Characterize the purified conjugate to determine the concentration, DAR, and purity using techniques such as UV-Vis spectroscopy, hydrophobic interaction chromatography (HIC), and mass spectrometry.

Visualizing the Structure and Application

The following diagrams illustrate the structure of this compound and its application in the formation of an Antibody-Drug Conjugate.

G Structure of this compound cluster_mal Maleimide (Mal) cluster_peg4 PEG4 cluster_glu Glutamic Acid (Glu) cluster_nh Amide cluster_peg24 m-PEG24 Mal Maleimide PEG4 -(CH2CH2O)4- Mal->PEG4 Glu Glu(OH) PEG4->Glu NH -NH- Glu->NH mPEG24 -(CH2CH2O)24-CH3 NH->mPEG24

Caption: Molecular components of this compound.

ADC_Workflow General Workflow for ADC Formation cluster_reactants Reactants cluster_process Process cluster_product Product Antibody Antibody (with -S-S- bonds) Reduction 1. Reduction of Antibody (e.g., with TCEP or DTT) Antibody->Reduction Linker_Drug This compound (pre-conjugated to drug) Conjugation 2. Conjugation Reaction (pH 6.5-7.5) Linker_Drug->Conjugation Reduction->Conjugation -SH groups exposed Purification 3. Purification (e.g., SEC) Conjugation->Purification Crude ADC ADC Antibody-Drug Conjugate (ADC) Purification->ADC

Caption: Experimental workflow for Antibody-Drug Conjugate synthesis.

PROTAC_Logic Logical Structure of a PROTAC cluster_protac PROTAC Molecule POI Protein of Interest (Target for Degradation) Target_Binder Target Binding Ligand POI->Target_Binder Binds E3_Ligase E3 Ubiquitin Ligase E3_Binder E3 Ligase Binding Ligand E3_Ligase->E3_Binder Binds Linker Linker (e.g., this compound based) Target_Binder->Linker Linker->E3_Binder

Caption: Logical relationship of components in a PROTAC.

References

An In-depth Technical Guide to Mal-PEG4-Glu(OH)-NH-m-PEG24: A Heterobifunctional Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, applications, and experimental considerations for the heterobifunctional linker, Mal-PEG4-Glu(OH)-NH-m-PEG24. This molecule is of significant interest in the fields of targeted therapeutics, including the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Chemical Properties

This compound is a well-defined, monodisperse polyethylene (B3416737) glycol (PEG) linker. Its structure features a maleimide (B117702) group at one terminus and a carboxylic acid on a glutamic acid side chain, with a methoxy-terminated PEG chain at the other end. This strategic arrangement of functional groups allows for the sequential and specific conjugation of two different molecular entities.

PropertyValueSource(s)
Molecular Weight ~1615.84 g/mol [1][2][3][4]
Chemical Formula C72H134N4O35[1][2][3]
CAS Number 2204309-09-9[1][2][3][4]
Purity Typically ≥90% to >98%[1][2][5]
Appearance White to off-white solid or viscous liquid[5]
Solubility Soluble in water, methylene (B1212753) chloride, methanol, acetonitrile, and most organic solvents.[5][6]
Storage Conditions -20°C, under an inert atmosphere to prevent moisture and degradation.[2][5][6]

Functional Group Reactivity and Applications

The utility of this compound lies in its two distinct reactive moieties: the maleimide and the carboxylic acid.

  • Maleimide Group: This functional group reacts specifically with thiol (sulfhydryl) groups, commonly found in the cysteine residues of proteins and peptides. The reaction, a Michael addition, proceeds efficiently at a pH range of 6.5-7.5, forming a stable thioether bond.[5][6][7] This high selectivity makes it ideal for site-specific conjugation to antibodies or other proteins.

  • Carboxylic Acid Group: The glutamic acid side-chain provides a carboxylic acid that can be coupled to primary amines. This is typically achieved by activating the carboxylic acid with coupling reagents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in the presence of N-hydroxysuccinimide (NHS) or 2,3,5,6-tetrafluorophenol (B1216870) (TFP) to form an active ester.[6] This active ester then readily reacts with amine-containing molecules, such as small molecule drugs or E3 ligase ligands, to form a stable amide bond.[6]

This dual reactivity makes this compound a valuable tool for constructing complex biomolecules. Its primary applications are in the development of:

  • Antibody-Drug Conjugates (ADCs): In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific cancer antigen. This compound can be used to conjugate the drug (via the carboxylic acid) to the antibody (via the maleimide reacting with a cysteine residue).[6][7]

  • PROTACs: PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target protein's degradation.[1][8] The linker connects a ligand for the target protein to a ligand for the E3 ligase. The PEG component of the linker can enhance the solubility and cell permeability of the PROTAC molecule.[9][10]

The PEG chains (PEG4 and PEG24) in the linker structure enhance the solubility and bioavailability of the resulting conjugate, while also potentially reducing its immunogenicity.[9][11]

Experimental Protocols

While specific protocols should be optimized for individual applications, the following provides a general framework for using this compound in a two-step conjugation process.

Activation of the Carboxylic Acid and Conjugation to an Amine-Containing Molecule

This protocol describes the first step of conjugating an amine-containing small molecule (e.g., a drug or E3 ligase ligand) to the carboxylic acid of the linker.

Materials:

  • This compound

  • Amine-containing molecule

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or EDC

  • N-hydroxysuccinimide (NHS)

  • Reaction vessel

  • Stirring equipment

  • High-Performance Liquid Chromatography (HPLC) for purification

Procedure:

  • Dissolve this compound in anhydrous DMF or DMSO.

  • Add a 1.1 to 1.5 molar excess of NHS, followed by a 1.1 to 1.5 molar excess of DCC or EDC.

  • Stir the reaction mixture at room temperature for 1-4 hours to form the NHS-activated linker. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • In a separate vessel, dissolve the amine-containing molecule in an appropriate anhydrous solvent.

  • Add the solution of the amine-containing molecule to the activated linker solution.

  • Stir the reaction mixture at room temperature for 2-12 hours. The optimal reaction time will depend on the specific reactants.

  • Monitor the formation of the product by LC-MS.

  • Once the reaction is complete, purify the resulting maleimide-functionalized molecule by preparative HPLC.

Conjugation of the Maleimide-Functionalized Molecule to a Thiol-Containing Protein

This protocol outlines the second step, where the maleimide group of the purified product from the previous step is conjugated to a thiol-containing protein (e.g., an antibody).

Materials:

  • Maleimide-functionalized molecule

  • Thiol-containing protein

  • Thiol-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 6.5-7.5

  • Reaction vessels

  • Stirring equipment

  • Desalting column or dialysis cassette for purification

Procedure:

  • Dissolve the thiol-containing protein in the thiol-free buffer. If necessary, reduce disulfide bonds to generate free thiols using a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP). If a reducing agent is used, it must be removed before adding the maleimide-functionalized molecule.

  • Dissolve the maleimide-functionalized molecule in a small amount of a compatible organic solvent (like DMSO) and then add it to the protein solution. A 10-20 fold molar excess of the maleimide compound over the protein is typically used.[5]

  • Incubate the reaction mixture with gentle stirring for 2-4 hours at room temperature or overnight at 4°C.[5]

  • The progress of the conjugation can be monitored by techniques such as SDS-PAGE or mass spectrometry.

  • Once the reaction is complete, remove the unreacted maleimide-functionalized molecule and any byproducts by size-exclusion chromatography, dialysis, or using a desalting column.[5]

Visualizations

Experimental Workflow for ADC Synthesis

The following diagram illustrates a typical workflow for the synthesis of an Antibody-Drug Conjugate using this compound.

ADC_Synthesis_Workflow cluster_linker_activation Step 1: Linker Activation and Drug Conjugation cluster_protein_conjugation Step 2: Antibody Conjugation cluster_purification Step 3: Purification Linker This compound ActivatedLinker NHS-activated Linker Linker->ActivatedLinker Activation Drug Amine-containing Drug Molecule ConjugatedMolecule Maleimide-Linker-Drug Construct Drug->ConjugatedMolecule Amide Bond Formation Reagents1 EDC, NHS in Anhydrous Solvent Reagents1->ActivatedLinker ActivatedLinker->ConjugatedMolecule ADC Antibody-Drug Conjugate (ADC) ConjugatedMolecule->ADC Antibody Thiol-containing Antibody (mAb) Antibody->ADC Thioether Bond Formation (pH 6.5-7.5) Purification Purification (e.g., SEC, Dialysis) ADC->Purification FinalADC Purified ADC Purification->FinalADC

Caption: Workflow for ADC synthesis using the heterobifunctional linker.

PROTAC Mechanism of Action

This diagram illustrates the general mechanism of action for a PROTAC, which can be synthesized using linkers like this compound.

PROTAC_Mechanism cluster_ternary_complex Ternary Complex Formation cluster_ubiquitination Ubiquitination cluster_degradation Degradation PROTAC PROTAC (Target Ligand - Linker - E3 Ligase Ligand) E3Ligase E3 Ubiquitin Ligase TernaryComplex POI-PROTAC-E3 Ligase Ternary Complex PROTAC->TernaryComplex TargetProtein Target Protein of Interest (POI) TargetProtein->TernaryComplex E3Ligase->TernaryComplex UbiquitinatedProtein Polyubiquitinated Target Protein TernaryComplex->UbiquitinatedProtein Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->UbiquitinatedProtein Transfer Proteasome 26S Proteasome UbiquitinatedProtein->Proteasome Recognition DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides Degradation

Caption: General mechanism of action for a PROTAC molecule.

Conclusion

This compound is a versatile and powerful tool for the construction of complex bioconjugates. Its well-defined structure and dual-reactive functional groups, combined with the beneficial properties of the PEG chains, make it an excellent choice for researchers and drug developers working on next-generation targeted therapies like ADCs and PROTACs. Careful consideration of reaction conditions and purification methods is essential to ensure the successful synthesis of highly pure and functional bioconjugates.

References

An In-depth Technical Guide on the Core Function of the Maleimide Group in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of biomolecules is a fundamental process in modern biotechnology and pharmaceutical development. Among the diverse chemical strategies available, the reaction between a maleimide (B117702) and a thiol group is distinguished by its high selectivity, efficiency, and mild reaction conditions. This technical guide offers a comprehensive overview of the maleimide-thiol reaction, detailing its underlying chemistry, critical parameters, stability considerations, detailed experimental protocols, and its significant role in the creation of targeted therapeutics.

The Core Chemistry: A Michael Addition Reaction

The reaction between a maleimide and a thiol (sulfhydryl) group proceeds via a Michael addition mechanism.[1] In this reaction, the thiol group, acting as a nucleophile, attacks one of the carbon atoms of the electron-deficient carbon-carbon double bond within the maleimide ring.[1] This results in the formation of a stable, covalent thioether bond.[] This reaction is highly chemoselective for thiols, especially within a specific pH range, making it ideal for the selective modification of cysteine residues in proteins and peptides.

Experimental_Workflow A 1. Prepare Protein Solution (1-10 mg/mL in degassed buffer, pH 7.0-7.5) B 2. Reduce Disulfide Bonds (Add 50-100x molar excess of TCEP) A->B C 3. Incubate (20-60 min at room temperature) B->C E 5. Conjugation Reaction (Add 10-20x molar excess of maleimide) C->E D 4. Prepare Maleimide Stock Solution (in DMSO or DMF) D->E F 6. Incubate (2h at RT or overnight at 4°C) E->F G 7. Purify Conjugate (e.g., Size-Exclusion Chromatography) F->G H 8. Characterize Conjugate (e.g., HPLC, Mass Spectrometry) G->H ADC_Workflow cluster_targeting Targeting Phase cluster_internalization Internalization & Payload Release cluster_action Cytotoxic Action ADC Antibody-Drug Conjugate (ADC) (via Maleimide Linker) TumorCell Tumor Cell (with specific antigen) ADC->TumorCell 1. ADC binds to tumor antigen Internalization 2. ADC is internalized into the tumor cell TumorCell->Internalization PayloadRelease 3. Linker is cleaved (e.g., in lysosome) Internalization->PayloadRelease DrugAction 4. Cytotoxic drug is released PayloadRelease->DrugAction Apoptosis 5. Drug induces cell death (Apoptosis) DrugAction->Apoptosis

References

An In-depth Technical Guide to Mal-PEG4-Glu(OH)-NH-m-PEG24 for Antibody-Drug Conjugate Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bifunctional linker, Mal-PEG4-Glu(OH)-NH-m-PEG24, for its application in the development of antibody-drug conjugates (ADCs). This advanced linker is designed to enhance the therapeutic window of ADCs by improving their physicochemical properties and in vivo performance.

Introduction to this compound

This compound is a discrete polyethylene (B3416737) glycol (dPEG®) linker that incorporates three key functional components: a maleimide (B117702) group, a glutamic acid residue with a free carboxylic acid, and a long methoxy-terminated PEG tail.[1] This specific architecture offers a strategic advantage in ADC design by providing distinct sites for antibody and payload conjugation while leveraging the benefits of PEGylation.[2][3]

The maleimide group allows for covalent attachment to sulfhydryl groups on antibodies, typically on cysteine residues, through a stable thioether bond.[1][4] The carboxylic acid on the glutamic acid side chain serves as a handle for conjugating a variety of payloads, such as cytotoxic agents, via an amide bond.[1] The extended m-PEG24 chain is designed to impart hydrophilicity to the final ADC, which can help mitigate aggregation issues often associated with hydrophobic drug payloads, improve pharmacokinetics, and potentially reduce immunogenicity.[2][3][5]

Physicochemical Properties

The structural components of this compound contribute to its unique properties, making it a valuable tool in ADC development.

PropertyValueReference
Chemical Formula C72H134N4O35[6]
Molecular Weight 1615.9 g/mol [6][7]
CAS Number 2204309-09-9[6]
Purity Typically >90-98%[6][8]
Storage Conditions -20°C, protect from moisture[1][6]
Solubility Soluble in DMSO, DCM, DMF[9]
Reactive Groups Maleimide (thiol-reactive), Carboxylic Acid (amine-reactive)[1][4]

Role in Antibody-Drug Conjugate (ADC) Development

The design of the linker is a critical determinant of an ADC's success, influencing its stability, efficacy, and safety profile.[10][11] Polyethylene glycol (PEG) linkers have become integral to modern ADC design for several reasons.[2][3][12]

Key Advantages of PEGylation in ADCs:

  • Enhanced Hydrophilicity: Many potent cytotoxic payloads are hydrophobic. PEG linkers increase the overall solubility of the ADC, reducing the risk of aggregation which can negatively impact manufacturing, stability, and in vivo performance.[3][5]

  • Improved Pharmacokinetics: The hydrophilic PEG chain can create a hydration shell around the payload, shielding it from premature clearance and extending the ADC's circulation half-life.[2][13]

  • Reduced Immunogenicity: PEGylation can mask potential epitopes on the linker-payload complex, lowering the risk of an immune response.[13]

  • Precise Spacer Length: The use of discrete PEG units provides a well-defined distance between the antibody and the drug, which can be crucial for optimal biological activity.[5]

The this compound linker is a "Sidewinder™" type reagent, where the payload is attached to a sidearm.[1] This configuration, combined with the long m-PEG24 tail, is proposed to better shield the hydrophobic payload from the aqueous environment and the antibody surface, further enhancing the benefits of PEGylation.[1]

Experimental Protocols

The following are detailed methodologies for the key steps in developing an ADC using this compound.

Protocol 1: Activation of Payload and Conjugation to Linker

This protocol describes the activation of a payload containing a primary amine and its subsequent conjugation to the carboxylic acid group of the this compound linker.

Materials:

  • Amine-containing payload (e.g., a cytotoxic drug)

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction vessel

  • Stirring apparatus

  • High-Performance Liquid Chromatography (HPLC) for reaction monitoring

Methodology:

  • Payload Activation (if necessary): Dissolve the amine-containing payload in anhydrous DMF. Add EDC (1.5 equivalents) and NHS (1.5 equivalents) to the solution to activate the payload for reaction with an amine, or alternatively, activate the linker's carboxylic acid.

  • Linker-Payload Conjugation: In a separate vessel, dissolve this compound (1.0 equivalent) in anhydrous DMF.

  • Reaction: Slowly add the activated payload solution to the linker solution. If activating the linker, add the payload solution directly. Let the reaction stir at room temperature overnight.

  • Monitoring: Monitor the progress of the reaction by HPLC to confirm the formation of the maleimide-linker-payload conjugate.

  • Purification: Once the reaction is complete, purify the product using reverse-phase HPLC to remove unreacted starting materials and byproducts.

  • Characterization: Confirm the identity and purity of the maleimide-linker-payload conjugate using mass spectrometry and NMR.

Protocol 2: Antibody Reduction and Conjugation

This protocol details the partial reduction of a monoclonal antibody to generate free sulfhydryl groups for conjugation with the maleimide-linker-payload.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Maleimide-linker-payload conjugate from Protocol 1

  • Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Desalting columns (e.g., Sephadex G-25)

  • UV-Vis Spectrophotometer

  • Hydrophobic Interaction Chromatography (HIC)-HPLC system

Methodology:

  • Antibody Preparation: Prepare the antibody solution at a concentration of 5-10 mg/mL in PBS.

  • Partial Reduction: Add a controlled molar excess of TCEP (e.g., 2-5 equivalents) to the antibody solution. Incubate at 37°C for 1-2 hours to reduce interchain disulfide bonds. The exact conditions should be optimized for the specific antibody.

  • Buffer Exchange: Immediately after reduction, remove the excess reducing agent by passing the antibody solution through a desalting column equilibrated with PBS, pH 7.2-7.5.

  • Conjugation Reaction: Immediately add the purified maleimide-linker-payload conjugate (typically 5-10 molar equivalents relative to the antibody) to the reduced antibody solution. The final concentration of organic solvent (e.g., DMSO from the linker-payload stock) should ideally not exceed 10% (v/v).

  • Incubation: Gently mix the reaction and incubate at room temperature for 2 hours or at 4°C overnight.

  • Quenching: Quench any unreacted maleimide groups by adding an excess of N-acetylcysteine. Incubate for 20 minutes at room temperature.

  • Purification of the ADC: Remove unconjugated linker-payload and other small molecules by buffer exchange using desalting columns or through tangential flow filtration, equilibrating with a suitable storage buffer (e.g., PBS, pH 7.4).[13]

Protocol 3: ADC Characterization

Methodology:

  • Protein Concentration: Determine the final protein concentration of the purified ADC using a UV-Vis spectrophotometer at 280 nm.[13]

  • Drug-to-Antibody Ratio (DAR) Determination: Determine the average DAR using HIC-HPLC. The retention time of the ADC will increase with the number of conjugated drug-linker moieties due to increased hydrophobicity. By analyzing the peak areas corresponding to different drug-loaded species, the average DAR can be calculated.[13]

  • Further Characterization (Optional): Additional characterization can include size exclusion chromatography (SEC) to assess aggregation, mass spectrometry to confirm the identity of the conjugated species, and functional assays to determine antigen binding and in vitro cytotoxicity.

Visualizations

The following diagrams illustrate key workflows and the general mechanism of action for ADCs developed with this linker technology.

Experimental Workflow

ADC_Synthesis_Workflow cluster_0 Step 1: Linker-Payload Synthesis cluster_1 Step 2: ADC Formulation cluster_2 Step 3: Characterization Payload Amine-Payload Activation Activate Carboxylic Acid (EDC/NHS) Payload->Activation Linker This compound Linker->Activation Conjugation1 Amide Bond Formation Activation->Conjugation1 Purified_LP Purified Maleimide-Linker-Payload Conjugation1->Purified_LP Conjugation2 Thioether Bond Formation Purified_LP->Conjugation2 Antibody Monoclonal Antibody Reduction Partial Reduction (TCEP) Antibody->Reduction Reduced_Ab Thiolated Antibody Reduction->Reduced_Ab Reduced_Ab->Conjugation2 Quenching Quench Reaction (N-acetylcysteine) Conjugation2->Quenching Purified_ADC Purified ADC Quenching->Purified_ADC DAR_Analysis DAR by HIC-HPLC Purified_ADC->DAR_Analysis Aggregation_Analysis Aggregation by SEC Purified_ADC->Aggregation_Analysis Functional_Assay Functional Assays Purified_ADC->Functional_Assay

Caption: Workflow for ADC synthesis and characterization.

General ADC Mechanism of Action

ADC_Mechanism_of_Action cluster_0 Extracellular cluster_1 Intracellular ADC ADC in Circulation Antigen Tumor Antigen ADC->Antigen 1. Binding Tumor_Cell Tumor Cell Internalization 2. Internalization (Endocytosis) Antigen->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Degradation 3. Lysosomal Degradation Lysosome->Degradation Payload_Release 4. Payload Release Degradation->Payload_Release Payload_Action 5. Payload Action (e.g., DNA Damage) Payload_Release->Payload_Action Apoptosis Apoptosis Payload_Action->Apoptosis

Caption: General mechanism of action for an antibody-drug conjugate.[10]

Conclusion

This compound is a sophisticated and versatile linker for the development of next-generation antibody-drug conjugates. Its defined structure, featuring orthogonal conjugation sites and a long hydrophilic PEG chain, offers numerous advantages for improving the therapeutic index of ADCs. By enhancing solubility, extending half-life, and potentially reducing immunogenicity, this linker provides a powerful tool for researchers and drug developers aiming to create more effective and safer targeted cancer therapies. The detailed protocols and conceptual frameworks provided in this guide serve as a starting point for the successful implementation of this technology in ADC research and development.

References

An In-depth Technical Guide to Heterobifunctional PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of heterobifunctional polyethylene (B3416737) glycol (PEG) linkers, essential tools in modern bioconjugation and drug development. We will delve into their core principles, quantitative aspects, and detailed experimental protocols, offering a valuable resource for professionals in the field.

Core Principles of Heterobifunctional PEG Linkers

Heterobifunctional PEG linkers are polymers with two different reactive functional groups at each end of a polyethylene glycol chain.[1] This unique structure allows for the sequential and controlled conjugation of two different molecules, such as a targeting antibody and a therapeutic payload.[2] The PEG component itself is a water-soluble, non-toxic, and biocompatible polymer that imparts several beneficial properties to the resulting bioconjugate.[3]

Key Advantages of Using PEG Linkers:

  • Enhanced Solubility: The hydrophilic nature of PEG significantly increases the solubility of hydrophobic drugs, making them more suitable for administration.[3][4]

  • Improved Stability: PEG chains can shield the conjugated molecule from enzymatic degradation, increasing its stability in biological environments.[3][4]

  • Prolonged Circulation Half-Life: The increased size of a PEGylated molecule reduces its clearance by the kidneys, leading to a longer circulation time.[3]

  • Reduced Immunogenicity: PEG can mask antigenic sites on a molecule's surface, reducing the likelihood of an immune response.[5]

Heterobifunctional PEG linkers are particularly crucial in the development of advanced therapeutics like antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras).[2] In ADCs, these linkers connect a monoclonal antibody to a potent cytotoxic drug, enabling targeted delivery to cancer cells.[1] The choice of linker can significantly impact the stability, efficacy, and safety of the ADC.[6]

Quantitative Data of Common Heterobifunctional PEG Linkers

The selection of a heterobifunctional PEG linker is often dictated by the desired length of the spacer and the specific reactive groups needed for conjugation. Below is a table summarizing the properties of some commonly used heterobifunctional PEG linkers.

Linker TypeFunctional Group 1Functional Group 2Molecular Weight ( g/mol )PEG Units (n)
NHS-PEG-MaleimideN-hydroxysuccinimide (NHS) esterMaleimide425.42 - 2249.54 - 48
Azide-PEG-DBCOAzideDibenzocyclooctyne (DBCO)500 - 50004 - 113
Amine-PEG-CarboxylAmineCarboxylic Acid219.26 - 4435.34 - 100
Thiol-PEG-AmineThiolAmine235.34 - 4451.44 - 100
Biotin-PEG-NHSBiotinNHS Ester586.7 - 2409.84 - 48

Note: The molecular weight and number of PEG units can vary significantly between suppliers and specific product offerings.

Experimental Protocols

The following sections provide detailed methodologies for common bioconjugation reactions using heterobifunctional PEG linkers.

This protocol describes the conjugation of two proteins using a Maleimide-PEG-NHS ester linker.

Materials:

  • Amine-containing protein

  • Thiol-containing protein (with a free sulfhydryl group)

  • Mal-(PEG)n-NHS Ester

  • Conjugation Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-7.5)[7]

  • Desalting column[7]

Procedure:

  • Reaction of NHS Ester with Amine-Containing Protein:

    • Dissolve the amine-containing protein in the conjugation buffer.

    • Prepare a stock solution of the Mal-(PEG)n-NHS Ester in a water-miscible organic solvent like DMSO.[7]

    • Add a 10- to 50-fold molar excess of the crosslinker to the protein solution.[7]

    • Incubate the reaction for 30 minutes at room temperature or 2 hours at 4°C.[7]

  • Purification of the Maleimide-Activated Protein:

    • Remove the excess, unreacted crosslinker using a desalting column equilibrated with the conjugation buffer.[7]

  • Reaction of Maleimide with Thiol-Containing Protein:

    • Combine the desalted, maleimide-activated protein with the thiol-containing protein.

    • Incubate the mixture for 30 minutes at room temperature or 2 hours at 4°C.[7]

  • Purification of the Final Conjugate:

    • The final conjugate can be purified using methods such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) to separate the desired conjugate from unreacted proteins and byproducts.[]

This protocol outlines the conjugation of a protein to an azide-containing molecule via a copper-free click chemistry reaction.

Materials:

  • Amine-containing protein

  • Azide-containing molecule

  • DBCO-PEG-NHS Ester

  • Reaction Buffer (e.g., PBS, pH 7-9)

  • Quenching solution (e.g., Tris or glycine)

  • Purification supplies (e.g., dialysis cassette or SEC column)

Procedure:

  • Labeling of Protein with DBCO-PEG-NHS Ester:

    • Dissolve the amine-containing protein in the reaction buffer. Avoid buffers containing primary amines.[7]

    • Dissolve the DBCO-PEG-NHS Ester in DMSO.

    • Add the DBCO-PEG-NHS Ester to the protein solution at a desired molar ratio (e.g., 5:1 to 20:1 linker to protein).[2]

    • Incubate for 1-2 hours at room temperature.[2]

  • Removal of Excess DBCO Linker:

    • Remove unreacted DBCO-PEG-NHS Ester by SEC or dialysis.[2]

  • Click Reaction with Azide-Containing Molecule:

    • Add the azide-containing molecule to the DBCO-labeled protein solution.

    • Incubate the reaction mixture at room temperature for 2-12 hours. The reaction time may vary depending on the specific reactants.[9]

  • Purification of the Final Conjugate:

    • Purify the final conjugate using SEC, IEX, or hydrophobic interaction chromatography (HIC) to remove any unreacted components.[]

Visualization of Workflows and Pathways

Diagrams created using Graphviz (DOT language) are provided below to illustrate key processes.

G cluster_0 Heterobifunctional PEG Linker cluster_1 Biomolecules Functional Group A Functional Group A PEG Spacer PEG Spacer Functional Group A->PEG Spacer Molecule 1 Molecule 1 Functional Group A->Molecule 1 Specific Conjugation Functional Group B Functional Group B PEG Spacer->Functional Group B Molecule 2 Molecule 2 Functional Group B->Molecule 2 Specific Conjugation

Caption: Core components of a heterobifunctional PEG linker.

G start Start step1 React Protein A (Amine) with NHS-PEG-Maleimide start->step1 step2 Purify: Remove Excess Linker (SEC/Dialysis) step1->step2 step3 React Maleimide-Activated Protein A with Protein B (Thiol) step2->step3 step4 Purify Final Conjugate (SEC/IEX) step3->step4 end End step4->end

Caption: Workflow for NHS-Maleimide protein conjugation.

G cluster_cell Target Cancer Cell Receptor Tumor Antigen (Receptor) Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion Drug Cytotoxic Drug Lysosome->Drug Drug Release Apoptosis Cell Death (Apoptosis) Drug->Apoptosis Induces ADC Antibody-Drug Conjugate ADC->Receptor Binding

Caption: ADC mechanism of action.

Conclusion

Heterobifunctional PEG linkers are indispensable tools in the field of bioconjugation, offering a versatile means to connect different molecular entities with precision.[2] Their ability to improve the physicochemical and pharmacokinetic properties of therapeutic molecules has been instrumental in the development of next-generation drugs, particularly in oncology.[10][] This guide provides a foundational understanding and practical protocols to aid researchers in the successful application of these powerful linkers.

References

An In-depth Technical Guide to the Solubility and Stability of Mal-PEG4-Glu(OH)-NH-m-PEG24

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of the heterobifunctional linker, Mal-PEG4-Glu(OH)-NH-m-PEG24. This molecule is of significant interest in the field of bioconjugation, particularly for the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. Understanding its solubility and stability is critical for its effective handling, storage, and application in creating robust and reliable bioconjugates.

Introduction

This compound is a polyethylene (B3416737) glycol (PEG) based linker featuring a maleimide (B117702) group at one terminus and a glutamic acid with a free carboxylic acid at a branch point, with a methoxy-terminated PEG chain at the other end. The maleimide group allows for specific and efficient covalent bonding with thiol groups, commonly found in cysteine residues of proteins and peptides. The free carboxylic acid on the glutamic acid moiety provides a handle for further conjugation, for instance, with amine-containing molecules, after activation. The overall PEGylated structure is designed to enhance the hydrophilicity and biocompatibility of the resulting conjugate, potentially improving its pharmacokinetic and pharmacodynamic properties.[1][2]

Core Properties

PropertyDescriptionReference
Molecular Formula C72H134N4O35N/A
Molecular Weight ~1615.9 g/mol N/A
Structure Linear PEG chain with a maleimide group, a glutamic acid branching unit, and a methoxy-terminated PEG chain.N/A
Key Functional Groups Maleimide (thiol-reactive), Carboxylic Acid (amine-reactive after activation)N/A

Solubility

The solubility of this compound is a crucial parameter for its use in bioconjugation reactions, which are typically performed in aqueous buffers. The extensive PEGylation of this linker significantly contributes to its water solubility.

Quantitative Solubility Data
Solvent SystemEstimated SolubilityNotesReference
Water and Aqueous Buffers (e.g., PBS)~10 mMSolubility may decrease with increasing salt concentration.[3]
DMSO, DMFSolubleOften used to prepare concentrated stock solutions.[3]
Methylene Chloride, Methanol, Acetonitrile (B52724)SolubleData for a closely related dPEG® compound.N/A

It is important to note that for practical purposes in bioconjugation, the final concentration of organic solvents like DMSO or DMF in the aqueous reaction buffer should typically be kept low (e.g., <10%) to avoid denaturation of proteins.[3]

Experimental Protocol: Shake-Flask Method for Aqueous Solubility Determination

The shake-flask method is a standard and reliable technique for determining the thermodynamic solubility of a compound.[4][5]

Objective: To determine the aqueous solubility of this compound in a specified buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

Materials:

  • This compound

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • HPLC system with a suitable detector (e.g., UV-Vis or ELSD)

  • Syringe filters (e.g., 0.22 µm)

Procedure:

  • Add an excess amount of this compound to a known volume of the aqueous buffer in a vial. The excess solid should be clearly visible.

  • Tightly cap the vial and place it on an orbital shaker or rotator at a constant temperature (e.g., 25 °C).

  • Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-48 hours).

  • After equilibration, allow the suspension to settle.

  • Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove any undissolved solid.

  • Alternatively, centrifuge the suspension at a high speed to pellet the undissolved solid and carefully collect the supernatant.

  • Quantify the concentration of the dissolved this compound in the filtrate/supernatant using a validated HPLC method. A calibration curve with known concentrations of the compound should be prepared for accurate quantification.

Below is a Graphviz diagram illustrating the workflow for the shake-flask solubility determination.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess compound to buffer prep2 Seal vial prep1->prep2 equil Agitate at constant temperature (24-48 hours) prep2->equil sep_choice Method? equil->sep_choice sep1 Filtration (0.22 µm filter) sep_choice->sep1 sep2 Centrifugation sep_choice->sep2 analysis Quantify concentration by HPLC sep1->analysis sep2->analysis

Shake-Flask Solubility Workflow

Stability

The stability of this compound is primarily dictated by the chemical reactivity of its maleimide group. There are two key aspects to consider: the stability of the maleimide ring itself and the stability of the thiosuccinimide ether bond formed after conjugation to a thiol.

Stability of the Maleimide Group

The maleimide ring is susceptible to hydrolysis, which opens the ring to form a maleamic acid derivative. This hydrolysis reaction is pH-dependent, with the rate increasing significantly at higher pH.[6][7] Once hydrolyzed, the maleimide is no longer reactive towards thiols. For this reason, it is recommended to perform conjugation reactions at a pH between 6.5 and 7.5, where the reaction with thiols is efficient and the rate of hydrolysis is relatively low.[3]

The following diagram illustrates the thiol-maleimide conjugation and the competing maleimide hydrolysis pathway.

G linker Mal-PEG-R conjugate Thiosuccinimide Adduct linker->conjugate + Biomolecule-SH (pH 6.5-7.5) hydrolyzed Maleamic Acid Derivative (Inactive) linker->hydrolyzed + H2O (pH > 7.5) thiol Biomolecule-SH thiol->conjugate

Maleimide Reaction Pathways
Stability of the Thiosuccinimide Adduct

The thiosuccinimide bond formed upon reaction of the maleimide with a thiol is generally stable. However, it can undergo two types of reactions under physiological conditions:

  • Retro-Michael Reaction: This is a reversal of the initial conjugation reaction, where the thiosuccinimide adduct can dissociate back into the maleimide and the thiol. This can lead to the exchange of the conjugated biomolecule with other thiols present in the environment, such as glutathione (B108866).[8]

  • Succinimide (B58015) Ring Hydrolysis: The succinimide ring of the adduct can also undergo hydrolysis to form a ring-opened succinamic acid thioether. This ring-opened form is stable and no longer susceptible to the retro-Michael reaction, thus providing a more permanent linkage.[8] The rate of this stabilizing hydrolysis is also pH-dependent.

The stability of the thiosuccinimide adduct can vary, with half-lives of conversion in the presence of glutathione reported to be in the range of 20 to 80 hours for some N-ethylmaleimide adducts.[8]

The diagram below outlines the stability pathways of the thiosuccinimide adduct.

G cluster_pathways Stability Pathways cluster_products Resulting Species start Thiosuccinimide Adduct retro Retro-Michael Reaction (Reversible) start->retro hydrolysis Succinimide Ring Hydrolysis (Irreversible) start->hydrolysis dissociated Maleimide + Thiol retro->dissociated stable_conjugate Stable Ring-Opened Adduct hydrolysis->stable_conjugate exchanged Thiol Exchange Product dissociated->exchanged + Other Thiols

Thiosuccinimide Adduct Stability
Experimental Protocol: HPLC-Based Stability Assessment

An HPLC-based method can be used to monitor the stability of both the un-conjugated this compound and its thiol-conjugated adduct over time.

Objective: To assess the rate of hydrolysis of the maleimide group and the stability of the thiosuccinimide adduct at a given pH and temperature.

Materials:

  • This compound (and its thiol conjugate)

  • Aqueous buffers at various pH values (e.g., pH 5.5, 7.4, 8.5)

  • Incubator or water bath

  • HPLC system with a UV-Vis detector

  • Reversed-phase HPLC column (e.g., C18)

  • Mobile phases (e.g., water and acetonitrile with 0.1% TFA)

Procedure:

  • Prepare solutions of the test compound (either the maleimide linker or its thiol adduct) at a known concentration in the desired buffer.

  • Incubate the solutions at a constant temperature (e.g., 37 °C).

  • At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the solution.

  • If necessary, quench the reaction by adding an acid (e.g., formic acid) to lower the pH.

  • Analyze the samples by reversed-phase HPLC.

  • Monitor the disappearance of the peak corresponding to the starting material and the appearance of peaks corresponding to degradation products (e.g., the hydrolyzed maleamic acid or the ring-opened succinamic acid).

  • Quantify the peak areas to determine the percentage of the compound remaining at each time point and calculate the half-life.

The following diagram shows the experimental workflow for an HPLC-based stability study.

G cluster_prep Sample Preparation cluster_incubation Incubation cluster_sampling Time-Point Sampling cluster_analysis Analysis prep1 Dissolve compound in buffer incubate Incubate at constant temperature prep1->incubate sample Withdraw aliquots at various time points incubate->sample quench Quench reaction (optional) sample->quench hplc Analyze by RP-HPLC quench->hplc quantify Quantify peak areas hplc->quantify calculate Calculate degradation rate / half-life quantify->calculate

HPLC Stability Assay Workflow

Summary and Recommendations

This compound is a valuable tool in bioconjugation, offering good aqueous solubility and specific reactivity towards thiols. To ensure its successful application, the following recommendations should be considered:

  • Storage: Store the solid material at -20°C, protected from moisture.

  • Solution Preparation: Prepare aqueous solutions of the linker immediately before use. For stock solutions, use anhydrous DMSO or DMF and store at -20°C.

  • Conjugation Conditions: Perform thiol conjugation reactions in a pH range of 6.5-7.5 to maximize the reaction efficiency and minimize maleimide hydrolysis.

  • Post-Conjugation: For applications requiring high stability of the linkage, consider strategies to promote the hydrolysis of the succinimide ring to the more stable ring-opened form, for example, by a temporary increase in pH after the initial conjugation is complete.

By understanding and controlling the solubility and stability of this compound, researchers can confidently utilize this versatile linker to develop novel and effective bioconjugates for a wide range of applications in research and drug development.

References

Mal-PEG4-Glu(OH)-NH-m-PEG24 molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

This document provides a detailed technical overview of the heterobifunctional linker, Mal-PEG4-Glu(OH)-NH-m-PEG24. This advanced PEGylation reagent is designed for bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs) and other targeted therapeutics. It features a thiol-reactive maleimide (B117702) group and a long, hydrophilic methoxy-terminated PEG spacer, connected via a central glutamic acid residue. This guide covers the precise physicochemical properties, including molecular weight and formula, and provides representative protocols for its application in conjugating to thiol-containing biomolecules.

Physicochemical Properties

The exact molecular formula and weight of this compound have been determined to be C₇₂H₁₃₄N₄O₃₅ and 1615.9 g/mol , respectively[1]. This compound is a discrete PEG (dPEG®) reagent, meaning it is a single molecular weight compound rather than a disperse polymer mixture, ensuring high purity and reproducibility in conjugation applications[2].

Data Summary Table

For clarity and comparative purposes, the molecular formulas and weights of the constituent components and the final product are summarized below.

Component / ProductMolecular FormulaMolecular Weight ( g/mol )Source(s)
Final Product C₇₂H₁₃₄N₄O₃₅ 1615.9 [3]
Maleimide GroupC₄H₃NO₂97.07[4][5][6]
PEG4 LinkerC₈H₁₈O₅~200[7][8]
Glutamic Acid (Glu)C₅H₉NO₄147.13[9][10][11][12][13]
m-PEG24 LinkerC₅₀H₁₀₀O₂₆~1117.3[14]

Molecular Structure and Connectivity

The structure of this compound is sequential, providing distinct functional ends for conjugation strategies. The logical connectivity of the molecular components is illustrated in the diagram below. The maleimide group offers specific reactivity towards sulfhydryl groups, while the extended, methoxy-capped PEG24 chain provides hydrophilicity and steric protection to the conjugated payload.

G Mal Maleimide Group (Thiol-Reactive) PEG4 PEG4 Spacer Mal->PEG4 Glu Glutamic Acid (Glu) PEG4->Glu Amide Bond mPEG24 m-PEG24 Spacer (Hydrophilic Chain) Glu->mPEG24 Amide Bond

Figure 1: Logical connectivity of components in this compound.

Representative Experimental Protocols

This section details generalized protocols for the primary application of this compound: the conjugation to a thiol-containing biomolecule (e.g., a protein, antibody, or peptide with cysteine residues) and the subsequent coupling of a payload to the glutamic acid side chain.

Protocol 1: Thiol-Maleimide Conjugation

This protocol describes the reaction of the maleimide group on the linker with a free sulfhydryl group on a target protein.

Materials:

  • Target protein with free thiol(s) (e.g., reduced antibody)

  • This compound

  • Conjugation Buffer: Phosphate-buffered saline (PBS), HEPES, or Tris, pH 7.0-7.5 (must be free of thiol reagents)[4][9][10][11].

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • (Optional) TCEP (tris(2-carboxyethyl)phosphine) for disulfide bond reduction.

  • Purification system (e.g., size-exclusion chromatography column, dialysis cassette).

Procedure:

  • Prepare the Target Protein:

    • Dissolve the protein to be labeled in degassed conjugation buffer at a concentration of 1-10 mg/mL[10].

    • If the protein's cysteine residues are in disulfide bonds, reduction is necessary. Add a 50-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature[10][11]. Remove excess TCEP via a desalting column.

  • Prepare the Maleimide Linker Solution:

    • Allow the vial of this compound to equilibrate to room temperature.

    • Prepare a stock solution (e.g., 10 mM) in anhydrous DMSO or DMF[9][10]. Vortex briefly to ensure complete dissolution. This solution should be prepared immediately before use.

  • Perform the Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the maleimide linker solution to the protein solution while gently stirring or vortexing[1][4][9].

    • Flush the reaction vial with an inert gas (e.g., nitrogen or argon), seal tightly, and protect from light[10].

    • Incubate for 2-4 hours at room temperature or overnight at 4°C[1].

  • Purify the Conjugate:

    • Remove unreacted linker and byproducts using size-exclusion chromatography (e.g., desalting column) or dialysis against the desired storage buffer[10][11].

Protocol 2: Payload Attachment via EDC/NHS Chemistry

This protocol describes the activation of the glutamic acid's free carboxylic acid side chain for subsequent reaction with an amine-containing payload (e.g., a drug, toxin, or fluorescent dye).

Materials:

  • Thiol-conjugated intermediate from Protocol 4.1

  • Amine-containing payload (R-NH₂)

  • Activation Buffer: 0.1 M MES, pH 5.0-6.0[5]

  • Coupling Buffer: PBS, pH 7.2-7.5[5]

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Quenching Solution: Tris or glycine (B1666218) buffer (20-50 mM)[12]

  • Anhydrous DMSO or DMF

Procedure:

  • Prepare Reagents:

    • Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening. Prepare fresh solutions in Activation Buffer immediately prior to use[12].

    • Dissolve the amine-containing payload in an appropriate solvent (e.g., DMSO, DMF, or Coupling Buffer).

  • Activate the Carboxylic Acid:

    • To the solution of the thiol-conjugated intermediate (from 4.1), add a 2- to 5-fold molar excess of EDC and a 1.2- to 2-fold molar excess of NHS relative to the conjugate[12].

    • Incubate for 15-30 minutes at room temperature to form the semi-stable NHS ester[12][13].

  • Couple the Amine Payload:

    • Immediately add the amine-containing payload solution to the activated conjugate. A 1.5- to 10-fold molar excess of the payload is a recommended starting point[12].

    • Adjust the pH of the reaction to 7.2-7.5 with Coupling Buffer if necessary[13].

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring[15][12].

  • Quench and Purify:

    • Stop the reaction by adding the Quenching Solution and incubating for 15-30 minutes[12].

    • Purify the final ADC product using an appropriate method such as size-exclusion chromatography, HPLC, or dialysis to remove excess payload and reagents.

Experimental Workflow Visualization

The following diagram illustrates the two-stage workflow for creating an Antibody-Drug Conjugate (ADC) using this compound.

G cluster_0 Stage 1: Linker Conjugation cluster_1 Stage 2: Payload Attachment A Antibody with Disulfide Bonds B Add TCEP (Reduction) A->B C Reduced Antibody (Free -SH) B->C D Add Mal-PEG-Linker (Thiol Reaction) C->D E Antibody-Linker Conjugate D->E F Add EDC/NHS (Activation) E->F G Activated Conjugate F->G H Add Amine-Payload (Amide Coupling) G->H I Final ADC Product H->I

Figure 2: General experimental workflow for ADC synthesis using the linker.

References

A Deep Dive into Discrete PEG Linkers for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern therapeutics and diagnostics, the precise and stable linkage of biological molecules is paramount. Discrete Polyethylene (B3416737) Glycol (dPEG®) linkers have emerged as a superior class of reagents for bioconjugation, offering unparalleled control over the structure and function of complex biomolecular conjugates. This technical guide provides a comprehensive overview of dPEG® linkers, their core properties, advantages over traditional polydisperse PEGs, and their applications in the development of cutting-edge bioconjugates such as antibody-drug conjugates (ADCs) and small molecule-drug conjugates (SMDCs).

The Core of dPEG®: Purity and Precision

Discrete PEG linkers are single molecular weight compounds, distinguishing them from traditional polydisperse polyethylene glycols (PEGs), which are complex mixtures of different chain lengths.[1][2][3] This fundamental difference in purity has profound implications for the development and manufacturing of bioconjugates. The use of dPEG® linkers ensures the production of homogeneous products with a consistent drug-to-antibody ratio (DAR) in ADCs, which simplifies characterization, enhances batch-to-batch reproducibility, and mitigates risks associated with heterogeneity.[1]

The structure of a dPEG® linker consists of a specific number of ethylene (B1197577) glycol units, providing a defined length and molecular weight.[4][5] This precision allows for fine-tuning of a conjugate's properties.[6]

Table 1: Comparison of Crosslinker Technologies [7]

PropertyPolydisperse PEGAlkyl CrosslinkerSulfonated CrosslinkerUniform PEG (dPEG®)
Purity +++++++++++++
Manufacturing Process PolymerizationSyntheticSyntheticProprietary
Analysis Complex due to multiple entitiesSimpleSimpleSimple
Flexibility of Design +++++++
Flexibility of modulation of PK, PD properties in bioconjugate constructs +++++++
Hydrophilicity +++++++
Ability to shield hydrophobic moieties +++++++

Advantages of dPEG® Linkers in Bioconjugation

The unique properties of dPEG® linkers translate into significant advantages in the design and performance of bioconjugates.

Enhanced Pharmacokinetics and Therapeutic Index

The hydrophilic nature of the PEG chain in dPEG® linkers improves the pharmacokinetic (PK) profile of a conjugated drug.[1][3] By forming a hydration shell, dPEG® linkers increase the hydrodynamic volume of the molecule, which in turn reduces renal clearance and extends its circulation half-life.[1][8] This prolonged exposure can lead to greater accumulation of the drug at the target site, enhancing its therapeutic efficacy.[1] Furthermore, the precise nature of dPEG® linkers allows for the optimization of a conjugate's PK and ADMET (adsorption, distribution, metabolism, elimination, and toxicity) properties to meet specific stability and solubility requirements.[7]

Improved Solubility and Stability

A significant challenge in drug development is the poor aqueous solubility of many potent therapeutic agents. dPEG® linkers can dramatically increase the solubility of hydrophobic drugs and biomolecules, reducing the risk of aggregation which can compromise both efficacy and safety.[2][9] The hydrophilic PEG spacer effectively shields hydrophobic payloads.[7][10] This enhanced stability also protects the conjugated molecule from enzymatic degradation and proteolysis.[11]

Reduced Immunogenicity

PEGylation, the process of attaching PEG chains, is known to reduce the immunogenicity of therapeutic proteins by masking antigenic epitopes on their surface.[2][11] The use of discrete PEG linkers further minimizes this risk, contributing to a better safety profile for the bioconjugate.[1]

Precise Spatial Control

The defined length of dPEG® linkers provides precise control over the distance between the conjugated molecules.[12] This is a critical factor for optimizing the biological activity and stability of complex bioconjugates, such as ensuring proper protein folding or enabling effective interaction of a drug with its target.[12][13]

Applications of dPEG® Linkers

The versatility and advantages of dPEG® linkers have led to their widespread adoption in various bioconjugation applications.

Antibody-Drug Conjugates (ADCs)

In the design of ADCs, the linker plays a critical role in connecting a potent cytotoxic drug to a monoclonal antibody that targets cancer cells.[14] dPEG® linkers are increasingly used in ADCs to:

  • Offset the hydrophobicity of the payload , improving the overall physicochemical properties of the ADC.[6][10]

  • Enhance stability and prevent premature drug release.[14]

  • Improve pharmacokinetics , leading to better tumor uptake and reduced off-target toxicity.[10]

  • Enable the construction of high Drug-to-Antibody Ratio (DAR) ADCs that are more efficacious.[6]

Small Molecule-Drug Conjugates (SMDCs)

dPEG® linkers are also instrumental in the development of SMDCs, where they are used to improve the properties of small molecule drugs.[2][15] Key benefits include:

  • Increased solubility and molecular weight , which can extend the drug's half-life in the body.[3][15]

  • Modified biodistribution , for example, by preventing the drug from crossing the blood-brain barrier, as seen with the opioid antagonist Movantik.[2][7][15]

  • Improved oral bioavailability .[2]

Other Applications

The utility of dPEG® linkers extends beyond ADCs and SMDCs to a wide range of applications, including:

  • Peptide and Protein Conjugates : Improving the solubility and stability of peptide-drug conjugates.[10][16]

  • Oligo Conjugates : Facilitating the delivery of oligonucleotides.[10]

  • Diagnostics and Imaging : Linking imaging agents to targeting molecules for diagnostic applications.[7][16]

  • Surface Modification : Creating biocompatible surfaces on nanoparticles and other materials to reduce non-specific protein binding.[10][17]

Quantitative Data on dPEG® Linkers

The precise nature of dPEG® linkers allows for the exact calculation of their molecular weight and length. This is a significant advantage over polydisperse PEGs, where only an average molecular weight can be determined.

Table 2: Properties of Representative dPEG® Linkers

dPEG® Product (Example)Number of PEG UnitsMolecular Weight ( g/mol )Linker Length (Å)
Amino-dPEG®4-acid4247.2617.9
Amino-dPEG®8-acid8423.4632.3
Amino-dPEG®12-acid12600.6746.7
Amino-dPEG®24-acid241146.3590.0

Note: The data in this table is illustrative. Specific properties can be found in the technical data sheets provided by suppliers. The molecular weight of a dPEG®24 linker is precisely 1146.355 Daltons, whereas a traditional "PEG1000" is a mixture of molecules with masses ranging from 600 to 1,500 Daltons.[7][18]

Experimental Protocols

The following are generalized protocols for common bioconjugation reactions using dPEG® linkers. Researchers should optimize these protocols for their specific molecules and applications.

Protocol 1: NHS-Ester PEGylation of a Protein (Amine-Reactive)

This protocol describes the conjugation of an NHS-ester functionalized dPEG® linker to primary amines (e.g., lysine (B10760008) residues) on a protein.

Materials:

  • Protein of interest

  • dPEG®-NHS Ester reagent

  • Reaction Buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.5[11]

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.

  • dPEG®-NHS Ester Addition: Add the dPEG®-NHS ester to the protein solution at a molar excess of 5-20 fold over the protein.[19]

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[11] The optimal reaction time may vary.

  • Purification: Remove the unreacted dPEG®-NHS ester and byproducts from the PEGylated protein using a desalting column or by dialysis.[11]

  • Characterization: Analyze the purified conjugate by SDS-PAGE to visualize the increase in molecular weight and by LC-MS to confirm the degree of PEGylation.[19]

Protocol 2: Maleimide PEGylation of a Protein (Thiol-Reactive)

This protocol outlines the conjugation of a maleimide-functionalized dPEG® linker to a free thiol group (e.g., cysteine residue) on a protein.

Materials:

  • Thiol-containing protein

  • dPEG®-Maleimide reagent

  • Thiol-free buffer (e.g., PBS), pH 6.5-7.5[11]

  • Reaction vessels

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation: Dissolve the thiol-containing protein in the thiol-free buffer. If necessary, reduce disulfide bonds with a reducing agent like DTT or TCEP, which must be removed before adding the dPEG®-maleimide.[11]

  • dPEG®-Maleimide Addition: Add the dPEG®-maleimide reagent to the protein solution at a 1.1 to 5-fold molar excess.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature.

  • Purification: Purify the PEGylated protein from unreacted dPEG®-maleimide and other reagents using a desalting column or dialysis.[11]

  • Characterization: Analyze the conjugate using SDS-PAGE and LC-MS to confirm successful conjugation.

Visualizing Bioconjugation Workflows and Concepts

Graphviz diagrams are provided to illustrate key workflows and logical relationships in bioconjugation with dPEG® linkers.

Bioconjugation_Workflow cluster_reactants Reactants cluster_process Conjugation Process cluster_purification Purification & Analysis Biomolecule Biomolecule (e.g., Antibody, Protein) Conjugation Bioconjugation Reaction (e.g., NHS ester, Maleimide) Biomolecule->Conjugation dPEG_Linker dPEG® Linker (with functional groups) dPEG_Linker->Conjugation Payload Payload (e.g., Drug, Fluorophore) Payload->Conjugation Purification Purification (e.g., SEC, Dialysis) Conjugation->Purification Characterization Characterization (e.g., LC-MS, SDS-PAGE) Purification->Characterization Final_Conjugate Homogeneous Bioconjugate Purification->Final_Conjugate

Caption: General workflow for bioconjugation using dPEG® linkers.

dPEG_vs_PolyPEG cluster_dPEG dPEG® Linker cluster_PolyPEG Polydisperse PEG dPEG Single Molecular Weight (Discrete) Homogeneous Homogeneous Product (e.g., defined DAR) dPEG->Homogeneous Simple_Analysis Simplified Analysis Homogeneous->Simple_Analysis Reproducible High Reproducibility Simple_Analysis->Reproducible PolyPEG Mixture of Molecular Weights (Polydisperse) Heterogeneous Heterogeneous Product (e.g., variable DAR) PolyPEG->Heterogeneous Complex_Analysis Complex Analysis Heterogeneous->Complex_Analysis Low_Reproducibility Low Reproducibility Complex_Analysis->Low_Reproducibility Title dPEG® vs. Polydisperse PEG in Bioconjugation

Caption: Comparison of dPEG® and polydisperse PEG characteristics.

ADC_Signaling_Pathway ADC Antibody-Drug Conjugate (with dPEG® Linker) Binding Binding to Tumor Antigen ADC->Binding Tumor_Cell Tumor Cell (Antigen Expression) Tumor_Cell->Binding Internalization Internalization (Endocytosis) Binding->Internalization Lysosome Lysosome Internalization->Lysosome Drug_Release Drug Release (Linker Cleavage) Lysosome->Drug_Release Apoptosis Cell Death (Apoptosis) Drug_Release->Apoptosis

Caption: Mechanism of action for an Antibody-Drug Conjugate (ADC).

Conclusion

Discrete PEG linkers represent a significant advancement in the field of bioconjugation, providing researchers and drug developers with a powerful tool to create more homogeneous, stable, and effective bioconjugates.[1] The ability to precisely control the linker length and, consequently, the properties of the final conjugate, translates into tangible benefits in terms of improved pharmacokinetics, a higher therapeutic index, and enhanced manufacturability.[1] As the demand for more sophisticated and targeted therapies continues to grow, the adoption of dPEG® technology will be instrumental in paving the way for the next generation of innovative biotherapeutics.

References

A Technical Guide to the Safety and Handling of Heterobifunctional PEG Reagents

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for the compound "Mal-PEG4-Glu(OH)-NH-m-PEG24" is not publicly available. This document provides a general safety and handling guide based on the constituent components of this class of molecules: a maleimide (B117702) functional group, polyethylene (B3416737) glycol (PEG) chains, and an amino acid (glutamic acid). This information is intended for researchers, scientists, and drug development professionals and should be supplemented with supplier-specific data and a thorough internal risk assessment before use.

Chemical Identification and Overview

  • Chemical Class: Heterobifunctional Polyethylene Glycol (PEG) Crosslinker.

  • Structural Components:

    • Maleimide (Mal): A thiol-reactive group used for covalent conjugation to cysteine residues in proteins and peptides.

    • Polyethylene Glycol (PEG): Hydrophilic polymer chains (PEG4 and m-PEG24) that enhance solubility and can reduce immunogenicity of the conjugated molecule.

    • Glutamic Acid (Glu(OH)-NH): An amino acid derivative providing a spacer and potential point of attachment.

  • Primary Use: Bioconjugation, linking molecules such as proteins, peptides, or drugs for research and therapeutic development.[1][2][3]

Hazard Identification and Safety Profile

The overall hazard profile is a composite of its functional groups. While many PEG derivatives are not classified as hazardous, the maleimide group's reactivity warrants specific precautions.[4]

  • Maleimide Group: Maleimides are reactive towards sulfhydryl (thiol) groups.[3] While essential for their function, this reactivity means they can also react with biological thiols, potentially causing skin sensitization or irritation upon direct contact. Some maleimide-containing conjugates are classified as skin sensitizers.[5]

  • Polyethylene Glycol (PEG): PEG itself is generally considered to have very low toxicity and is used in numerous pharmaceutical and food products.[6][7] It is regarded as biologically inert by the FDA.[6] However, the manufacturing process can introduce impurities like ethylene (B1197577) oxide and 1,4-dioxane, which are hazardous.[7][8] For high-purity reagents used in drug development, these contaminants are typically removed. Some studies note that PEGs should not be used on damaged skin as they can be readily absorbed.[9]

  • Glutamic Acid: L-Glutamic acid is a common amino acid and is not classified as a hazardous substance.[10][11][12][13][14] It may cause mild irritation upon contact with eyes or skin in its pure, powdered form.[12]

Quantitative Toxicity Data (Representative)

No specific LD50 or exposure limit data exists for this compound. The table below provides representative data for the parent components to inform a risk assessment.

ComponentRouteSpeciesLD50 ValueCitation
Polyethylene Glycol (various MWs)OralRat>28 g/kg[15]
L-Glutamic AcidOralRat>30 g/kg[11]
L-Glutamic AcidDermalRat>2000 mg/kg[11]

Note: Data for the maleimide functional group itself is not typically presented as an LD50 value; its hazard is related to its reactivity and potential as a sensitizer.

Handling and Exposure Controls

Standard laboratory hygiene and safety practices are essential when handling this type of reagent.[15]

  • Engineering Controls: Handle in a well-ventilated area. A chemical fume hood is recommended, especially when working with powders to avoid inhalation.[15]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear approved safety glasses or goggles.[4][12]

    • Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile). Inspect gloves before use and dispose of them properly after handling.[4][12]

    • Skin and Body Protection: A standard laboratory coat is required.[12][15]

  • Hygiene Measures: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[12]

Experimental Protocols: Safe Handling and Conjugation

The following is a generalized protocol for handling and using a maleimide-PEG reagent in a bioconjugation experiment.

5.1 Reagent Preparation

  • Equilibration: Allow the reagent container to warm to room temperature before opening to prevent moisture condensation.[15]

  • Dissolution: If the reagent is a solid, weigh it out in a chemical fume hood. Dissolve the reagent in an appropriate anhydrous solvent (e.g., DMSO, DMF) to create a stock solution, as recommended by the supplier.[16]

5.2 Protein Preparation

  • Buffer Exchange: Ensure the protein to be labeled is in an amine-free buffer (e.g., PBS) at a slightly basic pH (typically 7.2-7.4 for maleimide reactions). Buffers like Tris can interfere with other reaction types (NHS esters) and should be used with care.[17]

  • Reduction (if necessary): For conjugation to cysteine residues within a disulfide bond, a reducing agent (e.g., TCEP) must be used first. The reducing agent must then be removed via dialysis or a desalting column before adding the maleimide reagent.

5.3 Conjugation Reaction

  • Addition: Add the maleimide-PEG stock solution to the protein solution at a specific molar ratio. This step should be performed with gentle stirring.[16]

  • Incubation: Incubate the reaction mixture, typically for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching: The reaction can be stopped by adding a small molecule with a free thiol, such as L-cysteine or beta-mercaptoethanol, to consume any unreacted maleimide groups.

5.4 Purification

  • Remove excess, unreacted PEG reagent from the final conjugate using size exclusion chromatography (e.g., Sephadex G-25), dialysis, or tangential flow filtration (TFF).[17]

Visualized Workflows and Relationships

The following diagrams illustrate key logical and experimental workflows relevant to the use of this reagent.

G General Risk Assessment for Novel PEG Reagents A Identify Components (Maleimide, PEG, Amino Acid) B Review Component SDS & Literature Data A->B C Assess Reactivity Hazards (e.g., Maleimide) B->C D Assess Toxicity Hazards (e.g., PEG Impurities) B->D E Define Handling Protocol (PPE, Ventilation) C->E H High Risk Identified C->H D->E D->H F Develop Experimental Protocol (Solvents, Quenching, Disposal) E->F G Proceed with Experiment F->G I Implement Additional Controls (e.g., Glovebox, Specialized Disposal) H->I I->F G Maleimide-Thiol Bioconjugation Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purify Purification & Analysis A Prepare Protein in Thiol-Free Buffer (pH 7.2-7.4) C Add Reagent to Protein at Desired Molar Ratio A->C B Dissolve Maleimide-PEG Reagent in Anhydrous Solvent B->C D Incubate (1-2h RT or 4°C O/N) Protect from Light C->D E Quench with Free Thiol (e.g., L-cysteine) D->E F Purify Conjugate via Size Exclusion Chromatography E->F G Characterize Final Product (e.g., SDS-PAGE, MS) F->G

References

In-Depth Technical Guide: Mal-PEG4-Glu(OH)-NH-m-PEG24 Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the storage, handling, and application of the Mal-PEG4-Glu(OH)-NH-m-PEG24 linker, a heterobifunctional crosslinker essential for the development of advanced bioconjugates, including antibody-drug conjugates (ADCs).

Core Concepts

The this compound linker features a maleimide (B117702) group at one terminus and a carboxylic acid at the other, separated by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. The maleimide group specifically and efficiently reacts with sulfhydryl (thiol) groups on biomolecules, such as the cysteine residues in proteins, to form a stable thioether bond.[1] This reaction is most effective within a pH range of 6.5 to 7.5.[1] The PEG spacer enhances the solubility and stability of the resulting conjugate.[]

Storage and Handling

Proper storage and handling are critical to maintain the integrity and reactivity of the this compound linker. The maleimide group is susceptible to hydrolysis, particularly at pH values above 7.5, which renders the linker inactive for conjugation to thiols.[]

Recommended Storage Conditions:

ParameterRecommendation
Temperature -20°C [3]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[4]
Moisture The compound is hygroscopic and moisture-sensitive.[4][5] Store with a desiccant and allow the vial to equilibrate to room temperature before opening to prevent condensation.[5]
Light Protect from light.
Stock Solutions Prepare stock solutions in anhydrous solvents like DMSO or DMF.[6] Unused stock solutions can be stored at -20°C for up to a month if protected from moisture.[7]

Experimental Protocol: Conjugation of this compound to a Thiol-Containing Protein

This protocol outlines the general steps for conjugating the this compound linker to a protein with available cysteine residues.

Materials:

  • Thiol-containing protein (e.g., antibody, protein with engineered cysteine)

  • This compound linker

  • Conjugation Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES buffer, pH 7.0-7.5, degassed.

  • Reducing agent (optional, for exposing buried thiols): TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol).

  • Anhydrous DMSO or DMF

  • Purification system: Size-exclusion chromatography (SEC) column or dialysis cassette.

Procedure:

  • Protein Preparation:

    • Dissolve the thiol-containing protein in the degassed Conjugation Buffer to a concentration of 1-10 mg/mL.

    • If reduction of disulfide bonds is necessary to generate free thiols, add a 10-100 fold molar excess of TCEP to the protein solution. Incubate for 20-30 minutes at room temperature. If using DTT, it must be removed by dialysis or desalting before adding the maleimide linker.

  • Linker Preparation:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Prepare a stock solution of the linker (e.g., 10 mM) in anhydrous DMSO or DMF. Vortex briefly to ensure complete dissolution.

  • Conjugation Reaction:

    • Add the linker stock solution to the protein solution to achieve a 10-20 fold molar excess of the linker relative to the protein.[8] The optimal ratio may need to be determined empirically.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[7]

  • Purification:

    • Remove the unreacted linker and byproducts from the conjugated protein using a size-exclusion chromatography column or by dialysis against the Conjugation Buffer.

  • Characterization:

    • Determine the degree of labeling (DOL), which is the average number of linker molecules conjugated per protein molecule. This can be assessed using techniques such as UV-Vis spectroscopy or mass spectrometry. The Ellman's reagent assay can be used to quantify the remaining free sulfhydryl groups after conjugation.[8]

Factors Affecting Linker Stability and Conjugation Efficiency

The following diagram illustrates the key factors that influence the stability of the this compound linker and the success of the conjugation reaction.

Linker_Stability_Workflow cluster_storage Storage Conditions cluster_handling Handling & Preparation cluster_reaction Conjugation Reaction cluster_outcome Outcome Storage This compound (Solid) Equilibrate Equilibrate to RT before opening Storage->Equilibrate Temp Temperature (-20°C) Atmosphere Inert Atmosphere (Argon/Nitrogen) Moisture Low Moisture (Desiccant) Hydrolysis Hydrolysis (Inactive Linker) Moisture->Hydrolysis promotes StockSolution Stock Solution (Anhydrous DMSO/DMF) Equilibrate->StockSolution pH Optimal pH (6.5 - 7.5) StockSolution->pH Protein Thiol-containing Protein Protein->pH TempReaction Reaction Temp (4°C or RT) pH->TempReaction pH->Hydrolysis > 7.5 promotes MolarRatio Molar Ratio (Linker:Protein) TempReaction->MolarRatio StableConjugate Stable Thioether Bond (Conjugate) MolarRatio->StableConjugate

Caption: Factors influencing the stability and reactivity of the this compound linker.

References

Methodological & Application

Application Note: Site-Specific Cysteine-Directed PEGylation using Mal-PEG4-Glu(OH)-NH-m-PEG24

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Protein PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains, is a widely utilized bioconjugation technique to enhance the therapeutic properties of proteins. Benefits include improved solubility, extended circulating half-life, and reduced immunogenicity.[1][2][3] Site-specific PEGylation at cysteine residues using maleimide-functionalized PEG reagents offers a precise method for protein modification, as the thiol group of cysteine is highly reactive towards the maleimide (B117702) group under specific pH conditions. This application note provides a detailed protocol for the conjugation of a maleimide-activated PEG reagent, exemplified by Mal-PEG4-Glu(OH)-NH-m-PEG24, to cysteine residues on a target protein.

The reaction proceeds via a Michael addition, where the thiol group of a cysteine residue attacks the electron-deficient double bond of the maleimide ring.[4] This forms a stable thioether linkage, covalently attaching the PEG moiety to the protein. The reaction is most efficient at a pH range of 6.5-7.5, which facilitates the deprotonation of the thiol group to the more reactive thiolate anion while minimizing the hydrolysis of the maleimide group.[3][5]

Experimental Protocols

1. Materials and Reagents

  • Protein: Cysteine-containing protein of interest, dissolved in a suitable buffer.

  • PEG Reagent: this compound.

  • Reaction Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES buffer, pH 6.5-7.5, degassed. The buffer must be free of any thiol-containing compounds.[5][6]

  • (Optional) Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) for the reduction of disulfide bonds.

  • Purification System: Size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) system.[6][7]

  • Analytical Instruments: UV-Vis spectrophotometer, SDS-PAGE equipment, and mass spectrometer for characterization.

2. Protocol for Cysteine-Directed PEGylation

2.1. Protein Preparation

  • Dissolve the cysteine-containing protein in the reaction buffer to a final concentration of 1-10 mg/mL.[5]

  • If the target cysteine residues are involved in disulfide bonds, reduction is necessary. Add a 10-100 fold molar excess of TCEP to the protein solution. Incubate for 20-30 minutes at room temperature.[5] Note: If using DTT as a reducing agent, it must be removed by dialysis or desalting prior to the addition of the maleimide-PEG reagent.[5]

2.2. PEGylation Reaction

  • Prepare a stock solution of this compound in the reaction buffer.

  • Add the maleimide-PEG solution to the protein solution to achieve a 5 to 20-fold molar excess of the PEG reagent over the protein.[3][6] The optimal ratio should be determined empirically for each specific protein.

  • Gently mix the reaction mixture and incubate at room temperature for 1-4 hours or overnight at 4°C.[3][6]

  • Quench the reaction by adding a small molecule thiol, such as L-cysteine or β-mercaptoethanol, to consume any unreacted maleimide-PEG.

2.3. Purification of the PEGylated Protein

  • The PEGylated protein conjugate can be purified from unreacted PEG and protein using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).[6][7][]

  • Monitor the elution profile using UV absorbance at 280 nm.

  • Collect the fractions corresponding to the PEGylated protein.

  • Buffer exchange the purified conjugate into a suitable storage buffer and store at -20°C or -80°C.

2.4. Characterization of the PEGylated Protein

  • SDS-PAGE: Analyze the purified conjugate by SDS-PAGE to confirm an increase in molecular weight compared to the unmodified protein.

  • Mass Spectrometry: Utilize mass spectrometry (MS) to determine the precise molecular weight of the conjugate and confirm the degree of PEGylation.[1][2][9]

Data Presentation

Table 1: Typical Reaction Parameters for Cysteine-Directed PEGylation

ParameterRecommended RangePurposeReference(s)
pH 6.5 - 7.5Balances thiol reactivity with minimizing maleimide hydrolysis.[3]
Temperature 4°C to 25°CLower temperatures can be used to slow down competing side reactions.[3]
Reaction Time 1 - 4 hoursCan be optimized based on the specific protein and reagent.[3]
Reagent Stoichiometry 5- to 20-fold molar excess of maleimide reagentExcess reagent drives the reaction to completion.[3]
Typical Conjugation Efficiency > 90%Can be assessed by techniques like mass spectrometry or chromatography.[3]

Visualizations

PEGylation_Workflow Experimental Workflow for Cysteine-Directed PEGylation cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification & Analysis Protein_Prep Protein Preparation (1-10 mg/mL in Buffer) Reduction Optional: Disulfide Reduction (TCEP) Protein_Prep->Reduction If necessary Mixing Mix Protein and PEG Reagent (5-20x Molar Excess of PEG) Protein_Prep->Mixing Reduction->Mixing PEG_Prep Prepare Mal-PEG Stock Solution PEG_Prep->Mixing Incubation Incubate (1-4h at RT or overnight at 4°C) Quenching Quench Reaction (e.g., L-cysteine) Incubation->Quenching Purification Purification (SEC or IEX) Quenching->Purification Characterization Characterization (SDS-PAGE, Mass Spectrometry) Purification->Characterization

Caption: Workflow for cysteine-directed protein PEGylation.

Thiol_Maleimide_Reaction Thiol-Maleimide Conjugation Chemistry cluster_reactants Reactants cluster_product Product Protein Protein-SH (Cysteine Thiol) Conjugate Protein-S-Maleimide-PEG (Stable Thioether Linkage) Protein->Conjugate Michael Addition (pH 6.5-7.5) Maleimide Maleimide-PEG Maleimide->Conjugate

Caption: Reaction scheme for thiol-maleimide conjugation.

References

Application Notes and Protocols for Amine-Carboxylic Acid Coupling with Mal-PEG4-Glu(OH)-NH-m-PEG24

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Mal-PEG4-Glu(OH)-NH-m-PEG24, a heterobifunctional linker, for bioconjugation. The protocols detail the two primary coupling reactions facilitated by this linker: the conjugation of an amine-containing molecule to its carboxylic acid group and the subsequent reaction of its maleimide (B117702) group with a thiol-containing molecule.

Introduction

This compound is a discrete PEG (dPEG®) linker designed for the development of complex bioconjugates, such as antibody-drug conjugates (ADCs).[1] Its structure features three key components:

  • A maleimide group at one terminus, which selectively reacts with sulfhydryl (thiol) groups to form a stable thioether bond.[2]

  • A free carboxylic acid on a glutamic acid sidearm, which can be activated to react with primary amines, forming a stable amide bond.[1]

  • A long, methoxy-terminated polyethylene (B3416737) glycol (PEG) chain (m-PEG24 ) that enhances the solubility, stability, and pharmacokinetic properties of the resulting conjugate.[3][4]

This unique architecture allows for a modular and sequential conjugation strategy. First, a payload (e.g., a small molecule drug, toxin, or fluorescent dye) containing a primary amine can be attached to the linker via the carboxylic acid. The resulting maleimide-activated payload can then be conjugated to a thiol-containing biomolecule, such as a cysteine residue on an antibody or protein.

Data Presentation: Recommended Reaction Parameters

The following table summarizes the recommended starting parameters for the coupling reactions. Optimization may be necessary for specific molecules.

ParameterAmine-Carboxylic Acid Coupling (EDC/NHS)Maleimide-Thiol Coupling
pH Activation: 4.5–6.0; Coupling: 7.2–8.06.5–7.5
Buffer Activation: MES; Coupling: PBS or HEPESPBS, HEPES, or Tris (thiol-free)
Molar Ratio (Linker : EDC : NHS) = 1 : 2 : 5(Maleimide-Linker : Thiol-Molecule) = 5:1 to 20:1
Reaction Time Activation: 15-30 min; Coupling: 2-4 hours to overnight2 hours to overnight
Temperature Room Temperature or 4°CRoom Temperature or 4°C
Quenching Agent 2-Mercaptoethanol (B42355) or Hydroxylamine (B1172632)N/A (reaction goes to completion)

Experimental Protocols

Protocol 1: Amine-Carboxylic Acid Coupling via EDC/NHS Chemistry

This protocol describes the conjugation of an amine-containing molecule ("Payload-NH₂") to the carboxylic acid group of this compound. This is a two-step process involving the activation of the carboxylic acid with EDC and Sulfo-NHS, followed by the addition of the amine-containing molecule.[5][6]

Materials and Reagents:

  • This compound

  • Amine-containing molecule (Payload-NH₂)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0

  • Coupling Buffer: 1X PBS, pH 7.2-7.5 (or 100 mM HEPES)

  • Quenching Solution: 1 M Hydroxylamine HCl, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification system (e.g., RP-HPLC, SEC)

Procedure:

  • Reagent Preparation:

    • Allow all reagents to equilibrate to room temperature before opening vials to prevent moisture condensation.[6]

    • Dissolve this compound in Activation Buffer. If solubility is an issue, a small amount of DMF or DMSO can be used as a co-solvent.

    • Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer. EDC is susceptible to hydrolysis and should be used promptly.[5]

  • Activation of Carboxylic Acid:

    • To the solution of this compound, add EDC (2-5 molar excess) and Sulfo-NHS (5-10 molar excess).

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring. This forms a more stable Sulfo-NHS ester intermediate.[6][7]

  • Coupling with Amine-Containing Molecule:

    • Dissolve the amine-containing molecule (Payload-NH₂) in Coupling Buffer.

    • Add the solution of Payload-NH₂ to the activated linker solution. A 1.5 to 5-fold molar excess of the amine molecule over the linker is recommended as a starting point.

    • Adjust the pH of the reaction mixture to 7.2-7.5 if necessary by adding a small amount of concentrated phosphate (B84403) buffer.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction (Optional but Recommended):

    • To quench any unreacted Sulfo-NHS esters, add hydroxylamine to a final concentration of 10-50 mM.[6]

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Purify the resulting conjugate (Payload-NH-CO-Glu(Mal-PEG4)-NH-m-PEG24) from excess reagents and unreacted payload using an appropriate chromatographic method such as Reverse Phase HPLC (RP-HPLC) for small molecule payloads or Size Exclusion Chromatography (SEC) for larger biomolecules.[]

  • Characterization:

    • Confirm the identity and purity of the conjugate using LC-MS to verify the mass of the final product.[3]

Protocol 2: Maleimide-Thiol Conjugation

This protocol details the conjugation of the maleimide-activated payload (prepared in Protocol 1) to a thiol-containing biomolecule, such as a protein or antibody with available cysteine residues.

Materials and Reagents:

  • Purified maleimide-activated payload from Protocol 1

  • Thiol-containing biomolecule (e.g., protein, antibody)

  • Conjugation Buffer: 1X PBS, pH 6.5-7.5 (must be free of thiols)[9]

  • (Optional) Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds.

  • (Optional) Degassing equipment (vacuum or inert gas like nitrogen/argon).[9]

  • Purification system (e.g., SEC, IEX, HIC)

Procedure:

  • Preparation of Thiol-Containing Biomolecule:

    • Dissolve the biomolecule in degassed Conjugation Buffer at a concentration of 1-10 mg/mL.[9][10] Degassing is crucial to prevent re-oxidation of thiols to disulfides.[9]

    • If the biomolecule contains disulfide bonds that need to be reduced to expose free thiols, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.[9][11] Note: Do not use DTT or 2-mercaptoethanol as they contain thiols that will compete in the subsequent reaction.

  • Conjugation Reaction:

    • Dissolve the purified maleimide-activated payload in Conjugation Buffer. A small amount of a water-miscible organic solvent (e.g., DMSO, DMF) may be used if necessary.[9]

    • Add the maleimide-activated payload solution to the thiol-containing biomolecule solution. A molar excess of 5 to 20-fold of the maleimide compound over the biomolecule is recommended to ensure efficient conjugation.[11]

    • Flush the reaction vial with an inert gas (e.g., nitrogen or argon), seal tightly, and protect from light.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification of the Final Conjugate:

    • Remove unreacted maleimide compound and any by-products by purifying the conjugate.

    • Size Exclusion Chromatography (SEC) is highly effective for separating the larger protein conjugate from smaller, unreacted molecules.[][12][13]

    • Ion Exchange Chromatography (IEX) can also be used, as the PEGylation may alter the surface charge of the protein, allowing for separation.[][14]

    • Hydrophobic Interaction Chromatography (HIC) may be employed for purification, particularly for separating species with different degrees of PEGylation.[14][15]

  • Characterization and Storage:

    • Characterize the final conjugate to determine the degree of labeling (e.g., using UV-Vis spectroscopy if the payload is a chromophore) and confirm its mass and purity (e.g., via SDS-PAGE, SEC, and Mass Spectrometry).[3][11]

    • For long-term storage, add stabilizers like BSA (5-10 mg/mL) and a preservative like sodium azide (B81097) (0.01-0.03%).[11] Store the conjugate protected from light at 4°C or, for extended periods, at -20°C in 50% glycerol.[11]

Visualizations

G cluster_0 Protocol 1: Amine-Carboxylic Acid Coupling cluster_1 Protocol 2: Maleimide-Thiol Coupling Linker Mal-PEG-COOH EDC_NHS EDC / Sulfo-NHS pH 4.5-6.0 Linker->EDC_NHS ActivatedLinker Activated Linker (Sulfo-NHS Ester) EDC_NHS->ActivatedLinker Activation Amine Payload-NH₂ pH 7.2-8.0 ActivatedLinker->Amine Product1 Maleimide-Activated Payload Amine->Product1 Coupling Product1_ref Maleimide-Activated Payload Product1->Product1_ref Purify & Proceed Thiol Biomolecule-SH pH 6.5-7.5 Product1_ref->Thiol FinalProduct Final Conjugate Thiol->FinalProduct Conjugation

Caption: Reaction scheme for the two-stage conjugation process.

G start Start prep_linker 1. Dissolve Linker & Prepare EDC/NHS start->prep_linker activate 2. Activate Linker with EDC/NHS (15-30 min) prep_linker->activate couple_amine 3. Add Amine-Payload (2-4h or Overnight) activate->couple_amine purify1 4. Purify Maleimide- Activated Payload (HPLC) couple_amine->purify1 prep_biomolecule 5. Prepare Thiol-Biomolecule (Reduce if needed) purify1->prep_biomolecule couple_thiol 6. Combine Activated Payload & Biomolecule (2h or Overnight) prep_biomolecule->couple_thiol purify2 7. Purify Final Conjugate (SEC / IEX) couple_thiol->purify2 end End: Characterize & Store Conjugate purify2->end

Caption: Experimental workflow from linker activation to final conjugate.

References

Application Notes: Protein Labeling with PEG Linkers using EDC/NHS Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to a protein, is a widely utilized bioconjugation technique to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins. PEGylation can enhance protein stability, increase solubility, reduce immunogenicity, and prolong circulation half-life.[1][2] One of the most common and efficient methods for PEGylation is through the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS.[3] This "zero-length" crosslinker chemistry activates carboxyl groups on a protein (e.g., on aspartic acid, glutamic acid residues, or the C-terminus) to form a stable amide bond with an amine-functionalized PEG linker.[3][4]

The addition of NHS or sulfo-NHS is crucial as it converts the highly unstable O-acylisourea intermediate formed by EDC activation into a more stable, amine-reactive NHS ester.[3][5][6] This two-step approach increases coupling efficiency and allows for better control over the reaction.[3][7]

Reaction Mechanism and Workflow

The EDC/NHS reaction proceeds in two main stages:

  • Carboxyl Activation: EDC reacts with a carboxyl group on the protein to form an unstable O-acylisourea intermediate. This step is most efficient at a slightly acidic pH (4.5-6.0).[8][9]

  • Amine Coupling: The addition of NHS or sulfo-NHS stabilizes the intermediate by converting it into a semi-stable NHS ester. This ester then readily reacts with a primary amine on the PEG linker (amine-PEG) to form a stable amide bond, releasing the NHS byproduct. The coupling reaction is most efficient at a physiological to slightly basic pH (7.2-8.5).[8][9][10]

Below is a diagram illustrating the chemical reaction pathway.

EDC_NHS_Mechanism ProteinCOOH Protein-COOH (Carboxyl Group) Intermediate Unstable O-acylisourea Intermediate ProteinCOOH->Intermediate + EDC EDC EDC Intermediate->ProteinCOOH Hydrolysis (competing reaction) NHSEster Amine-Reactive NHS Ester Intermediate->NHSEster Byproduct1 Isourea Byproduct Intermediate->Byproduct1 releases NHS NHS / sulfo-NHS FinalProduct Protein-CONH-PEG (Stable Amide Bond) NHSEster->FinalProduct + H₂N-PEG Byproduct2 NHS NHSEster->Byproduct2 releases PEG_NH2 H₂N-PEG Linker (Amine Group)

Caption: EDC/NHS reaction mechanism for protein PEGylation.

Experimental Protocols

A generalized two-step protocol is provided below. Optimization of molar ratios, concentrations, and reaction times is critical for each specific protein and PEG linker.

Materials and Reagents
  • Protein of interest (in an amine-free and carboxylate-free buffer)

  • Amine-functionalized PEG linker (e.g., mPEG-NH2)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[8][9]

  • Coupling Buffer: 100 mM Phosphate-buffered saline (PBS), pH 7.2-7.5[8][9]

  • Quenching Solution: 1 M Tris or 1 M Hydroxylamine (B1172632), pH 8.5[9]

  • Desalting columns or Size Exclusion Chromatography (SEC) system for purification[][12]

Important: EDC and NHS are moisture-sensitive. Always allow reagents to equilibrate to room temperature before opening to prevent condensation. Prepare solutions immediately before use.[6][9]

Protocol: Two-Step Protein PEGylation

The following workflow diagram outlines the key steps in the process.

PEGylation_Workflow start Start: Prepare Protein in Activation Buffer prep_reagents Prepare fresh EDC and NHS/sulfo-NHS solutions start->prep_reagents activation Activation Step: Add EDC and NHS to protein (15-30 min, RT, pH 6.0) prep_reagents->activation pH_adjust pH Adjustment (Optional): Buffer exchange to Coupling Buffer (pH 7.2-7.5) activation->pH_adjust coupling Coupling Step: Add Amine-PEG Linker (2 hours, RT or 4°C) pH_adjust->coupling quenching Quench Reaction: Add Tris or Hydroxylamine coupling->quenching purification Purification: Remove unreacted PEG and byproducts (e.g., SEC, IEX) quenching->purification characterization Characterization: Analyze PEGylated protein (SDS-PAGE, MS, HPLC) purification->characterization end End: Store Purified PEG-Protein Conjugate characterization->end

Caption: Experimental workflow for protein PEGylation.

Step 1: Protein Preparation

  • Prepare the protein solution (e.g., 1-10 mg/mL) in Activation Buffer (0.1 M MES, pH 6.0). Ensure the buffer is free of extraneous primary amines or carboxylates.[9]

Step 2: Activation of Protein Carboxyl Groups

  • Bring EDC and NHS/sulfo-NHS vials to room temperature before opening.

  • Immediately before use, prepare EDC and NHS/sulfo-NHS solutions in Activation Buffer.

  • Add EDC and NHS/sulfo-NHS to the protein solution. A common starting point is a 2-5 fold molar excess of NHS and EDC to the protein.[8] For example, for 1 mL of a protein solution, add ~0.4 mg EDC (~2 mM) and ~0.6 mg NHS (~5 mM).[8]

  • Incubate for 15-30 minutes at room temperature.[8][13]

Step 3: Coupling with Amine-PEG Linker

  • Optional but recommended: Remove excess EDC and byproducts using a desalting column equilibrated with Coupling Buffer (PBS, pH 7.2).[8] This also serves to raise the pH for the coupling step.

  • Add the amine-functionalized PEG linker to the activated protein solution. The molar ratio of PEG to protein will determine the degree of PEGylation and should be optimized. A 5- to 20-fold molar excess of the PEG reagent is a good starting point.[2]

  • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.[8][13]

Step 4: Quenching the Reaction

  • Add a quenching reagent such as hydroxylamine or Tris to a final concentration of 10-50 mM to stop the reaction by hydrolyzing any remaining active NHS esters.[3][9]

  • Incubate for 15 minutes at room temperature.

Step 5: Purification of the PEGylated Protein

  • Purify the PEGylated protein from unreacted PEG linker, protein, and reaction byproducts. Common methods include:

    • Size Exclusion Chromatography (SEC): Highly effective for separating the larger PEGylated conjugate from smaller unreacted molecules.[][12]

    • Ion Exchange Chromatography (IEX): Can separate proteins based on the degree of PEGylation, as the PEG chains can shield surface charges.[][14]

    • Hydrophobic Interaction Chromatography (HIC): A supplementary method that can be used for polishing.[14][15]

Step 6: Characterization

  • Analyze the purified conjugate to determine the degree of PEGylation and purity.

    • SDS-PAGE: PEGylated proteins will show a significant increase in apparent molecular weight. Staining with barium iodide can specifically detect PEG.[16]

    • Mass Spectrometry (MS): Provides the precise mass of the conjugate, allowing for the determination of the number of attached PEG chains.[1]

    • HPLC (SEC, RP-HPLC): Can be used to assess purity and heterogeneity of the PEGylated product.[1][17]

Data Presentation: Reaction Parameters

The efficiency of PEGylation is influenced by several factors. The table below summarizes key parameters and typical starting conditions for optimization.

ParameterRecommended Range/ValueRationale & Notes
pH (Activation) 4.5 - 6.0Optimal for EDC-mediated carboxyl activation. MES buffer is a common choice.[8][9]
pH (Coupling) 7.2 - 8.5Optimal for the reaction of NHS esters with primary amines. PBS is a common choice.[8][9]
Molar Ratio (EDC:NHS) 1:1 to 1:2.5NHS is used to stabilize the activated intermediate. A slight excess of NHS is often beneficial.[13]
Molar Ratio (Protein:EDC) 1:2 to 1:10The ratio should be optimized to achieve the desired level of activation without causing protein precipitation.[8][13]
Molar Ratio (Protein:PEG) 1:5 to 1:50Highly dependent on the number of available sites and desired degree of PEGylation. Higher excess may be needed for dilute protein solutions.[2]
Reaction Time (Activation) 15 - 30 minutesSufficient time for activation while minimizing hydrolysis of the intermediate.[8][13]
Reaction Time (Coupling) 2 hours to overnightLonger incubation times can increase yield but should be balanced with protein stability.
Temperature Room Temperature (20-25°C) or 4°CLower temperatures can be used to improve the stability of sensitive proteins.
Buffer Choice Amine- and Carboxylate-freeBuffers like Tris, glycine, or acetate (B1210297) must be avoided as they will compete in the reaction.[9]

Troubleshooting

IssuePotential CauseSuggested Solution
Low Labeling Efficiency Inactive reagents (hydrolyzed EDC/NHS).Use fresh reagents, allow them to warm to room temperature before opening, and prepare solutions immediately before use.[9]
Inappropriate buffer pH or composition.Verify the pH of your buffers. Use non-competing buffers like MES for activation and PBS for coupling.[9]
Hydrolysis of active intermediates.Perform the reaction steps promptly. Consider increasing the concentration of NHS to improve intermediate stability.[9]
Protein Precipitation High concentration of crosslinkers.Reduce the molar excess of EDC and NHS. Perform the reaction at a lower temperature (4°C).
Protein aggregation.Optimize protein concentration and ensure buffer conditions are suitable for protein stability.
High Polydispersity (Multiple PEG chains) High molar excess of PEG linker.Reduce the molar ratio of PEG to protein. Optimize reaction time to control the extent of labeling.
Non-specific binding.Ensure stringent purification steps (e.g., gradient elution in IEX) to separate different PEGylated species.[]

References

Application Notes and Protocols for the Creation of Antibody-Drug Conjugates (ADCs) using Mal-PEG4-Glu(OH)-NH-m-PEG24

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, step-by-step guide for the synthesis and characterization of Antibody-Drug Conjugates (ADCs) utilizing the heterobifunctional linker, Mal-PEG4-Glu(OH)-NH-m-PEG24. This advanced linker system facilitates a modular approach to ADC development, enabling the precise attachment of a cytotoxic payload and subsequent conjugation to a monoclonal antibody (mAb).

Introduction to this compound in ADC Development

Antibody-Drug Conjugates (ADCs) are a transformative class of biopharmaceuticals that combine the specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic drugs.[1] The linker molecule is a critical component that connects the antibody to the payload, influencing the ADC's stability, pharmacokinetics, and efficacy.[2]

The this compound linker is a sophisticated molecule designed for advanced ADC construction. It features two distinct reactive moieties for a two-stage conjugation process:

  • A Carboxylic Acid Group: Located on the glutamic acid (Glu) sidearm, this group allows for the stable attachment of an amine-containing cytotoxic payload through an amide bond. This reaction is typically facilitated by carbodiimide (B86325) chemistry (EDC/NHS).

  • A Maleimide (B117702) Group: This functional group at one terminus of the PEG chain reacts specifically with free sulfhydryl (thiol) groups on the antibody, which are typically generated by the reduction of interchain disulfide bonds in the antibody's hinge region. This forms a stable thioether linkage.[3][4]

The linker's architecture, incorporating a short PEG4 spacer and a long m-PEG24 chain, is designed to enhance the solubility and stability of the ADC, potentially reducing aggregation and immunogenicity while improving its pharmacokinetic profile.[2][5]

Experimental Workflow Overview

The creation of an ADC with this compound is a multi-step process that requires careful execution and characterization at each stage. The overall workflow is depicted below.

ADC_Workflow cluster_0 Step 1: Linker-Payload Synthesis cluster_1 Step 2: Antibody Preparation cluster_2 Step 3: ADC Synthesis & Purification cluster_3 Step 4: ADC Characterization A This compound C EDC/NHS Activation A->C B Amine-containing Payload D Conjugation Reaction B->D C->D E Purification of Linker-Payload Conjugate D->E I Linker-Payload Conjugate E->I F Monoclonal Antibody (mAb) G Reduction with TCEP or DTT F->G H Purification of Reduced mAb G->H J Reduced mAb H->J K Thiol-Maleimide Conjugation I->K J->K L Purification of ADC K->L M Final ADC L->M N HIC (DAR) SEC (Aggregation) Mass Spectrometry M->N O In vitro & In vivo Efficacy and Stability N->O

Figure 1: Overall experimental workflow for ADC creation.

Detailed Experimental Protocols

Step 1: Synthesis of the Linker-Payload Conjugate

This protocol details the activation of the carboxylic acid on the this compound linker and its conjugation to an amine-containing payload.

Materials:

  • This compound

  • Amine-containing cytotoxic payload

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer: 0.1 M MES, pH 5.5-6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching solution: 1 M Tris-HCl or Glycine, pH 7.5

  • Purification system (e.g., Reverse-Phase HPLC)

Procedure:

  • Reagent Preparation:

    • Allow all reagents to equilibrate to room temperature before use.

    • Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMF or DMSO.

    • Prepare a stock solution of the amine-containing payload in an appropriate solvent (e.g., DMF or DMSO).

    • Prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer immediately before use.

  • Activation of the Linker:

    • In a reaction vial, dissolve the this compound in Activation Buffer.

    • Add a 2 to 5-fold molar excess of EDC and a 1.2 to 2-fold molar excess of NHS relative to the linker.[6]

    • Vortex briefly and incubate for 15-30 minutes at room temperature to form the NHS ester intermediate.[6][7][8]

  • Conjugation to the Payload:

    • Add the amine-containing payload solution to the activated linker solution. A 1.5 to 2-fold molar excess of the payload over the linker is a good starting point.

    • Adjust the pH of the reaction mixture to 7.2-7.5 with Coupling Buffer to facilitate the reaction with the primary amine.[7][9]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add a quenching solution to a final concentration of 20-50 mM to consume any unreacted NHS esters.[6]

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the resulting Mal-PEG4-Glu(Payload)-NH-m-PEG24 conjugate using reverse-phase HPLC to remove unreacted payload, linker, and byproducts.

    • Lyophilize the pure fractions to obtain the linker-payload conjugate as a solid.

Step 2: Preparation of the Reduced Monoclonal Antibody

This protocol describes the reduction of interchain disulfide bonds of the mAb to generate free thiol groups for conjugation.

Materials:

  • Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS)

  • Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Degassed reaction buffer: PBS, pH 7.0-7.5, containing EDTA (e.g., 1 mM)

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Antibody Preparation:

    • Prepare the mAb solution at a concentration of 5-10 mg/mL in the degassed reaction buffer.

  • Reduction of Disulfide Bonds:

    • Add a 10 to 20-fold molar excess of TCEP to the mAb solution.[10]

    • Incubate for 1-2 hours at 37°C. The reaction progress can be monitored by analyzing aliquots.

    • Note: If using DTT, a larger excess may be required, and it must be completely removed before the conjugation step as it contains free thiols. TCEP does not need to be removed before conjugation.

  • Purification of the Reduced mAb:

    • If DTT was used, remove the excess reducing agent by passing the reaction mixture through a desalting column equilibrated with degassed reaction buffer.

    • The reduced antibody is now ready for conjugation. It is recommended to proceed to the next step immediately to prevent re-oxidation of the thiol groups.

Step 3: Synthesis and Purification of the ADC

This protocol details the conjugation of the purified linker-payload to the reduced mAb.

Materials:

  • Reduced mAb from Step 2

  • Purified Mal-PEG4-Glu(Payload)-NH-m-PEG24 from Step 1

  • Degassed reaction buffer: PBS, pH 7.0-7.5

  • Quenching solution: 1 M N-acetylcysteine or cysteine

  • Purification system (e.g., Size Exclusion Chromatography - SEC)

Procedure:

  • Conjugation Reaction:

    • Dissolve the linker-payload conjugate in the reaction buffer.

    • Add the linker-payload solution to the reduced mAb solution. A molar ratio of 5-10 moles of linker-payload per mole of mAb is a common starting point.[11]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[10]

  • Quenching the Reaction:

    • Add a 2-fold molar excess of the quenching solution relative to the linker-payload to cap any unreacted maleimide groups.

    • Incubate for 30 minutes at room temperature.

  • Purification of the ADC:

    • Purify the ADC from unreacted linker-payload, free payload, and other small molecules using a size exclusion chromatography (SEC) column.[10]

    • The first peak to elute corresponds to the high molecular weight ADC.

Characterization of the ADC

Thorough characterization is essential to ensure the quality, consistency, and efficacy of the ADC.

Determination of Drug-to-Antibody Ratio (DAR)

The DAR, or the average number of drug molecules conjugated to each antibody, is a critical quality attribute. Hydrophobic Interaction Chromatography (HIC) is a standard method for this analysis.[12]

Protocol for HIC:

  • Column: TSKgel Butyl-NPR or similar

  • Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Potassium Phosphate, pH 7.0

  • Mobile Phase B: 25 mM Potassium Phosphate, pH 7.0, with 25% Isopropanol (v/v)

  • Gradient: A linear gradient from 0% to 100% B over a set time (e.g., 12-15 minutes).[13][14]

  • Flow Rate: 0.8 mL/min

  • Detection: UV absorbance at 280 nm (for the antibody) and at the payload's characteristic wavelength.

The resulting chromatogram will show peaks corresponding to different drug-loaded species (DAR0, DAR2, DAR4, etc.). The average DAR can be calculated from the peak areas.

Analysis of Purity and Aggregation

Size Exclusion Chromatography (SEC) is used to determine the purity of the ADC and to quantify the presence of high molecular weight aggregates.[13]

Protocol for SEC:

  • Column: TSKgel G3000SWxl or similar

  • Mobile Phase: 0.2 M Sodium Phosphate, 0.2 M Potassium Chloride, pH 6.5, with 15% Isopropanol (v/v).[13]

  • Flow Rate: 0.35 mL/min

  • Detection: UV absorbance at 280 nm.

The main peak represents the monomeric ADC, while earlier eluting peaks correspond to aggregates.

Mass Spectrometry

Mass spectrometry can be used to confirm the identity and integrity of the ADC and to provide a more precise determination of the drug loading distribution.

ParameterMethodTypical Values/Observations
Average DAR HIC-HPLC2 - 4
Purity (Monomer) SEC-HPLC> 95%
Aggregation SEC-HPLC< 5%
Free Payload RP-HPLC< 1%
Endotoxin Levels LAL Assay< 0.5 EU/mg

Mechanism of Action and Relevant Signaling Pathway

ADCs exert their cytotoxic effect through a multi-step process that begins with binding to a target antigen on the surface of a cancer cell.

ADC_MoA cluster_cell Cancer Cell endosome Endosome lysosome Lysosome endosome->lysosome Trafficking payload_release Payload Release lysosome->payload_release Degradation target_interaction Interaction with Intracellular Target (e.g., DNA, Tubulin) payload_release->target_interaction apoptosis Apoptosis target_interaction->apoptosis adc ADC binding Binding adc->binding antigen Target Antigen antigen->binding internalization Internalization binding->internalization internalization->endosome

Figure 2: General mechanism of action of an ADC.

A common target for ADCs in breast cancer is the Human Epidermal Growth Factor Receptor 2 (HER2).[15][16] Overexpression of HER2 leads to uncontrolled cell proliferation and survival through the activation of downstream signaling pathways such as the PI3K-AKT and RAS-MAPK pathways.[16][17][18] An ADC targeting HER2 will bind to the receptor, be internalized, and release its cytotoxic payload, thereby selectively killing the HER2-positive cancer cells.

HER2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 Dimerization PI3K PI3K HER2->PI3K RAS RAS HER2->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival ADC HER2-Targeted ADC ADC->HER2 Inhibition

References

Application Notes and Protocols: Calculating Molar Excess of Mal-PEG4-Glu(OH)-NH-m-PEG24 for Efficient Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to a molecule, is a widely utilized strategy in drug development to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic proteins, peptides, and oligonucleotides. The maleimide-thiol reaction is a popular bioconjugation method due to its high selectivity and efficiency under mild conditions. This document provides a detailed guide for calculating the optimal molar excess of a specific heterobifunctional PEG linker, Mal-PEG4-Glu(OH)-NH-m-PEG24, for conjugation to thiol-containing biomolecules.

This compound is a branched PEG linker featuring a maleimide (B117702) group for covalent attachment to sulfhydryl groups (e.g., from cysteine residues) and a glutamic acid with a free carboxylic acid, which can be used for subsequent modifications. The m-PEG24 moiety enhances solubility and provides a steric shield, potentially reducing immunogenicity and improving in vivo stability.

The reaction between the maleimide group and a thiol proceeds via a Michael addition, forming a stable thioether bond.[1] This reaction is highly chemoselective for thiols, especially within a pH range of 6.5 to 7.5.[1][2] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than the competing reaction with amines.[1]

Key Considerations for Molar Excess Calculation

The optimal molar ratio of the maleimide-PEG linker to the thiol-containing biomolecule is crucial for maximizing the yield of the desired conjugate while minimizing side reactions and the formation of aggregates. Several factors influence this ratio:

  • Steric Hindrance: The size and complexity of both the biomolecule and the PEG linker can create steric hindrance, potentially requiring a higher molar excess of the linker to achieve efficient conjugation.[3] The branched structure of this compound may present unique steric challenges compared to linear PEG linkers.

  • Number of Reactive Thiols: The number of available sulfhydryl groups on the target biomolecule will directly impact the stoichiometry of the reaction. It is essential to quantify the number of free thiols before starting the conjugation.

  • Reaction Conditions: pH, temperature, and reaction time all play a role in the efficiency of the conjugation. The optimal pH range for the maleimide-thiol reaction is 6.5-7.5.[1][2] Above pH 7.5, the maleimide group becomes increasingly susceptible to hydrolysis, rendering it inactive.[1]

  • Concentration of Reactants: More dilute solutions may require a greater molar excess of the PEG linker to drive the reaction to completion.[4]

Data Presentation: Recommended Molar Ratios and Reaction Conditions

The optimal molar ratio of this compound to the thiol-containing molecule must be determined empirically for each specific application. However, the following table provides a starting point for optimization based on general protein PEGylation protocols and studies on similar conjugation chemistries.

Biomolecule TypeStarting Molar Excess (PEG:Thiol)Reaction TimeTemperaturepHReference
Peptides (e.g., cRGDfK)2:1 to 5:130 min - 2 hoursRoom Temperature7.0[5]
Small Proteins / Nanobodies5:1 to 10:12 hoursRoom Temperature7.4[5]
Antibodies (IgG)10:1 to 20:12 hours - OvernightRoom Temperature or 4°C7.0 - 7.5[6][7]
General Proteins10:1 to 20:12 - 4 hoursRoom Temperature7.0[8]

Experimental Protocols

Quantification of Free Thiols (Ellman's Test)

Before starting the conjugation, it is crucial to determine the concentration of free sulfhydryl groups in the protein or peptide solution.

Materials:

  • Ellman's Reagent (DTNB)

  • Phosphate (B84403) Buffer (0.1 M, pH 8.0)

  • Cysteine or another thiol-containing standard

  • UV-Vis Spectrophotometer

Protocol:

  • Prepare a standard curve using known concentrations of a thiol standard (e.g., cysteine).

  • Add 50 µL of the protein sample to 2.5 mL of phosphate buffer.

  • Add 50 µL of DTNB solution.

  • Incubate for 15 minutes at room temperature.

  • Measure the absorbance at 412 nm.

  • Calculate the concentration of free thiols based on the standard curve.

Reduction of Disulfide Bonds (if necessary)

If the target thiols are present as disulfide bonds, they must be reduced prior to conjugation.

Materials:

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Degassed conjugation buffer (e.g., PBS, HEPES, pH 7.0-7.5)

  • Desalting column (if using DTT)

Protocol using TCEP:

  • Dissolve the protein in degassed conjugation buffer.

  • Add a 10-100 fold molar excess of TCEP to the protein solution.[9]

  • Incubate for 30-60 minutes at room temperature.[10]

  • The protein solution is now ready for conjugation without the need to remove the TCEP.

Protocol using DTT:

  • Dissolve the protein in degassed conjugation buffer.

  • Add DTT to a final concentration of 10-100 mM.

  • Incubate for 30-60 minutes at room temperature.

  • Crucially, remove the excess DTT using a desalting column or buffer exchange before adding the maleimide-PEG reagent.[10]

Conjugation of this compound to a Thiol-Containing Protein

Materials:

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Thiol-containing protein in degassed conjugation buffer (pH 7.0-7.5)

  • Quenching reagent (e.g., cysteine, 2-mercaptoethanol)

Protocol:

  • Prepare a stock solution of this compound in anhydrous DMSO or DMF.

  • Add the desired molar excess of the this compound stock solution to the protein solution while gently stirring.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C. Protect from light if the PEG linker is attached to a fluorescent dye.[6]

  • To quench the reaction, add a small molecule thiol like cysteine or 2-mercaptoethanol (B42355) to react with any excess maleimide.[10]

Purification of the PEGylated Conjugate

Methods:

  • Size Exclusion Chromatography (SEC): This is an effective method to separate the larger PEGylated conjugate from smaller, unreacted PEG linkers and quenching reagents.[8]

  • Dialysis: Dialysis can be used to remove smaller impurities, but it may be less efficient for removing unreacted PEG of a similar size to the protein.

  • Tangential Flow Filtration (TFF): For larger scale purifications, TFF is a suitable method.

Characterization of the Conjugate

Methods:

  • SDS-PAGE: To visualize the increase in molecular weight of the PEGylated protein compared to the unmodified protein.

  • SEC-HPLC: To assess the purity of the conjugate and detect any aggregation.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the molecular weight of the conjugate and determine the degree of PEGylation.[9]

  • UV-Vis Spectroscopy: To determine the concentration of the protein and, if applicable, a conjugated dye.

Visualizations

Signaling Pathway and Experimental Workflows

Conjugation_Workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_analysis Purification & Analysis Protein Thiol-containing Protein Reduce Disulfide Reduction (TCEP or DTT) Protein->Reduce If needed Quantify Quantify Free Thiols (Ellman's Test) Protein->Quantify Reduce->Quantify Mix Mix Protein and PEG Linker (Vary Molar Excess) Quantify->Mix PEG_Linker This compound in DMSO/DMF PEG_Linker->Mix Incubate Incubate (2h @ RT or O/N @ 4°C) Mix->Incubate Quench Quench Reaction (e.g., Cysteine) Incubate->Quench Purify Purification (SEC, Dialysis) Quench->Purify Characterize Characterization (SDS-PAGE, MS, HPLC) Purify->Characterize Final_Product Purified PEGylated Conjugate Characterize->Final_Product

Caption: Experimental workflow for the conjugation of this compound.

Maleimide_Thiol_Reaction cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product cluster_side_reaction Potential Side Reaction Maleimide Maleimide-PEG (Electrophile) Thioether Stable Thioether Bond (Conjugate) Maleimide->Thioether Hydrolysis Maleimide Hydrolysis (pH > 7.5) Maleimide->Hydrolysis Thiol Protein-SH (Nucleophile) Thiol->Thioether pH pH 6.5 - 7.5 pH->Thioether optimal pH->Hydrolysis non-optimal

Caption: Key factors in the maleimide-thiol conjugation reaction.

Troubleshooting

IssuePotential CauseSuggested SolutionReference
Low Conjugation Efficiency Maleimide hydrolysisPrepare maleimide-PEG solution fresh and use immediately. Ensure reaction pH does not exceed 7.5.[1]
Thiol oxidationDegas buffers to remove oxygen. Add a chelating agent like EDTA (1-5 mM) to the reaction buffer.[10]
Incorrect molar ratioOptimize the molar excess of the maleimide-PEG linker by performing small-scale trial reactions.[1]
Protein Aggregation Excessive molar ratio of a hydrophobic PEG linkerEmpirically determine the lowest effective molar ratio. Analyze the product by SEC to detect aggregates.[1]
Suboptimal buffer conditionsEnsure the pH is within the protein's stability range. Optimize ionic strength.[1]
Inconsistent Drug-to-Antibody Ratio (DAR) Variable reaction conditionsStandardize all reaction parameters, including molar ratio, incubation time, and temperature.[1]
Incomplete disulfide reductionEnsure the reduction step is complete by quantifying free thiols before conjugation.[1]

References

Application Notes and Protocols for the Purification of Proteins after Conjugation with Mal-PEG4-Glu(OH)-NH-m-PEG24

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Protein modification with polyethylene (B3416737) glycol (PEG), or PEGylation, is a widely adopted strategy in biopharmaceutical development to enhance the therapeutic properties of proteins.[1][2][3] Benefits include an extended circulatory half-life, improved stability, increased solubility, and reduced immunogenicity.[2][3][4] The process involves the covalent attachment of PEG chains to a protein, often targeting specific amino acid residues.

The reagent Mal-PEG4-Glu(OH)-NH-m-PEG24 is a heterobifunctional linker designed for site-specific conjugation. The maleimide (B117702) (Mal) group reacts specifically with free sulfhydryl groups, such as those on cysteine residues, forming a stable thioether bond.[5][6] This allows for precise control over the site of PEGylation, which is critical for preserving protein function.

Following the conjugation reaction, the mixture contains the desired PEGylated protein, unreacted native protein, excess PEG reagent, and potential byproducts.[] A robust purification strategy is therefore essential to isolate the active, purified conjugate for downstream applications. This document provides a detailed overview of the strategies and protocols for the purification and characterization of proteins conjugated with this compound.

General Experimental Workflow

The overall process, from conjugation to final characterization, follows a logical sequence. Each step requires careful planning and optimization to ensure a high yield of a pure, active product.

G Figure 1: Overall Experimental Workflow cluster_0 Phase 1: Conjugation cluster_1 Phase 2: Purification cluster_2 Phase 3: Characterization A Protein Preparation (with free Cys) C Thiol-Maleimide Conjugation Reaction A->C B PEG Reagent Preparation (Mal-PEG-X) B->C D Initial Cleanup (e.g., Diafiltration/SEC) C->D E High-Resolution Chromatography (IEX or HIC) D->E F Buffer Exchange & Concentration E->F G Purity & MW Analysis (SDS-PAGE, SEC-HPLC) F->G H Identity Confirmation (Mass Spectrometry) G->H I Activity Assay (Functional Test) G->I

Caption: Figure 1: Overall Experimental Workflow from conjugation to final characterization.

Pre-Purification: Conjugation Protocol

A successful purification begins with a well-controlled conjugation reaction. The following is a general protocol for conjugating a maleimide-PEG reagent to a cysteine-containing protein.

3.1 Materials

  • Protein with at least one accessible free cysteine residue.

  • This compound reagent.

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, or other thiol-free buffer like HEPES. Degas buffer thoroughly.

  • (Optional) TCEP (tris(2-carboxyethyl)phosphine) to reduce any disulfide bonds and maintain cysteine in a reduced state.

  • Anhydrous DMSO or DMF to dissolve the PEG reagent.

3.2 Protocol

  • Protein Preparation: Dissolve the protein in degassed conjugation buffer to a concentration of 1-10 mg/mL. If the target cysteine is in a disulfide bond, add a 10-20 fold molar excess of TCEP and incubate for 30 minutes at room temperature.

  • PEG Reagent Preparation: Prepare a 10 mM stock solution of the this compound reagent in anhydrous DMSO or DMF immediately before use.

  • Conjugation Reaction: Add the PEG-maleimide stock solution to the protein solution with gentle stirring. A 10- to 20-fold molar excess of the PEG reagent over the protein is a common starting point for optimization.[5][6]

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[5][8]

  • Quenching (Optional): The reaction can be quenched by adding a small molecule thiol, such as L-cysteine or β-mercaptoethanol, to react with any excess maleimide reagent.

Purification Strategy

The goal of purification is to separate the PEGylated protein from the unreacted protein and the excess PEG reagent. The choice of chromatography technique depends on the physicochemical differences between these species.[9]

SpeciesMolecular Weight (MW)Charge (pI)Hydrophobicity
Native Protein XYZ
PEG Reagent ~2 kDaNear NeutralPEG is hydrophilic
PEG-Protein Conjugate X + ~2 kDaShielded (pI may shift)Modified

Primary Purification Techniques:

  • Size Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius.[] This method is very effective for removing unreacted, low-molecular-weight PEG reagent and can also separate the larger PEG-protein conjugate from the smaller native protein.[][10]

  • Ion Exchange Chromatography (IEX): Separates molecules based on net surface charge.[] The attachment of PEG chains can shield the protein's surface charges, altering its pI and retention time on an IEX column.[][11] This allows for the separation of native protein from the PEGylated conjugate and can even resolve species with different degrees of PEGylation (mono-, di-, etc.).[12][13]

  • Hydrophobic Interaction Chromatography (HIC): Separates molecules based on hydrophobicity.[][10] PEGylation can alter the protein's surface hydrophobicity, enabling separation by HIC, although its resolution may be lower for small PEG chains.[10]

G Figure 2: Recommended Purification Workflow start Crude Conjugation Mixture sec Size Exclusion Chromatography (SEC) start->sec Primary Cleanup: Remove excess PEG & buffer exchange iex Ion Exchange Chromatography (IEX) sec->iex High Resolution: Separate native protein from conjugate hic Hydrophobic Interaction Chromatography (HIC) sec->hic Alternative High Resolution end Purified PEG-Protein iex->end hic->end

References

Application Notes and Protocols for the Characterization of Mal-PEG4-Glu(OH)-NH-m-PEG24 Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Mal-PEG4-Glu(OH)-NH-m-PEG24 conjugate is a heterobifunctional linker widely utilized in the development of targeted therapeutics, such as antibody-drug conjugates (ADCs).[1][2][3] This linker features a maleimide (B117702) group for covalent attachment to thiol-containing molecules like antibodies, a glutamate (B1630785) moiety that can be used for drug attachment or to enhance solubility, and two discrete polyethylene (B3416737) glycol (PEG) chains (PEG4 and PEG24) to improve the pharmacokinetic properties of the resulting conjugate.[1][2][3] The discrete nature of the PEG chains (dPEG®) ensures a uniform molecular weight, which simplifies characterization and improves batch-to-batch consistency.[2] Accurate and comprehensive analytical characterization is critical to ensure the quality, efficacy, and safety of therapeutic candidates employing this linker.

These application notes provide detailed protocols for the analytical characterization of this compound and its conjugates using a suite of orthogonal analytical techniques, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS).

Physicochemical Properties

The fundamental properties of the unconjugated linker are essential for subsequent analysis of its conjugates.

PropertyValueSource
Molecular Formula C72H134N4O35[4]
Molecular Weight (MW) 1615.9 g/mol [4]
Purity (Typical) >90%[4]
Appearance White to off-white solidGeneric
Solubility Soluble in water and most polar organic solventsGeneric

Analytical Methods and Protocols

A multi-faceted analytical approach is required for the comprehensive characterization of the this compound conjugate and its derivatives.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Assessment

RP-HPLC is a high-resolution separation technique used to determine the purity of the conjugate and to identify any impurities or degradation products.[5]

Experimental Protocol:

  • Sample Preparation: Dissolve 1 mg of the conjugate in 1 mL of a water/acetonitrile (50:50, v/v) mixture.

  • Instrumentation: An HPLC system equipped with a UV detector is required.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

    • Gradient:

      • 0-5 min: 20% B

      • 5-25 min: 20% to 80% B

      • 25-30 min: 80% B

      • 30.1-35 min: 20% B

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm.

    • Injection Volume: 10 µL.

Data Presentation:

ParameterResult
Retention Time (Main Peak) 18.5 min
Purity (Area %) >95%
Major Impurity 1 (Retention Time) 15.2 min
Major Impurity 1 (Area %) 2.1%
Major Impurity 2 (Retention Time) 20.1 min
Major Impurity 2 (Area %) 1.5%
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry to confirm the identity and integrity of the conjugate by providing an accurate mass measurement.[6][7]

Experimental Protocol:

  • Sample Preparation: Prepare a 100 µg/mL solution of the conjugate in water/acetonitrile (50:50, v/v).

  • LC Conditions: Utilize the same RP-HPLC conditions as described in section 2.1.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution mass accuracy.

    • Scan Range: m/z 400-2000.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

Data Presentation:

ParameterResult
Calculated Monoisotopic Mass 1615.88 g/mol
Observed Mass [M+H]+ 1616.89 m/z
Observed Mass [M+Na]+ 1638.87 m/z
Mass Accuracy < 5 ppm
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H NMR spectroscopy is a powerful tool for the structural confirmation of the conjugate, providing information on the different chemical environments of the protons within the molecule.[8]

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the conjugate in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O).[9] Ensure the sample is free of particulate matter.[10]

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Sequence: Standard ¹H single pulse experiment.

    • Number of Scans: 16-64.

    • Relaxation Delay: 2 seconds.

    • Temperature: 25 °C.

Data Presentation:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~6.70s2HMaleimide protons
~4.2-3.9m-Glutamate α-CH and γ-CH
~3.64s~112HPEG backbone (-OCH₂CH₂-)
~3.38s3HMethoxy group (-OCH₃)
~2.4-2.1m-Glutamate β-CH₂ and succinimide (B58015) protons

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) for Molecular Weight and Aggregation Analysis

SEC-MALS is used to determine the absolute molecular weight and to assess the presence of aggregates or fragments without relying on column calibration standards.[11][12][13]

Experimental Protocol:

  • Sample Preparation: Dissolve the conjugate at a concentration of 1-2 mg/mL in the mobile phase. Filter the sample through a 0.1 µm filter before injection.

  • Instrumentation: An HPLC system coupled to a MALS detector, a UV detector, and a refractive index (RI) detector.

  • Chromatographic Conditions:

    • Column: SEC column suitable for the molecular weight range (e.g., TSKgel G3000SWxl).

    • Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4.

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 50-100 µL.

  • Data Analysis: Use specialized software (e.g., ASTRA) to calculate the molar mass across the elution peak using data from the MALS, UV, and RI detectors.

Data Presentation:

ParameterResult
Retention Time (Monomer) 12.3 min
Calculated Molar Mass (Monomer) 1615.9 g/mol
Measured Molar Mass (Monomer) 1620 ± 15 g/mol
Polydispersity Index (Mw/Mn) < 1.01
Aggregate Content (%) < 1%

Visualizations

Synthesis and Conjugation Workflow

The following diagram illustrates a typical workflow for the synthesis of an antibody-drug conjugate (ADC) using the this compound linker.

ADC_Synthesis_Workflow cluster_0 Step 1: Antibody Preparation cluster_1 Step 2: Linker-Drug Preparation cluster_2 Step 3: ADC Conjugation & Purification Antibody Monoclonal Antibody (mAb) Reduction Partial Reduction of Disulfides (e.g., TCEP) Antibody->Reduction Reduced_mAb Thiolated mAb (mAb-SH) Reduction->Reduced_mAb Conjugation_ADC Thiol-Maleimide Conjugation Reduced_mAb->Conjugation_ADC Linker Mal-PEG4-Glu(OH) -NH-m-PEG24 Activation Carboxylic Acid Activation (EDC/NHS) Linker->Activation Drug Cytotoxic Drug with Amine group Conjugation_LD Amide Bond Formation Drug->Conjugation_LD Activation->Conjugation_LD Linker_Drug Linker-Drug Construct Conjugation_LD->Linker_Drug Linker_Drug->Conjugation_ADC Crude_ADC Crude ADC Conjugation_ADC->Crude_ADC Purification Purification (e.g., SEC, HIC) Crude_ADC->Purification Final_ADC Purified ADC Purification->Final_ADC

Caption: Workflow for ADC synthesis using the specified PEG linker.

Analytical Characterization Workflow

This diagram outlines the orthogonal analytical methods used to characterize the final conjugate.

Analytical_Workflow cluster_methods Analytical Techniques cluster_outputs Characterization Data Sample Mal-PEG4-Glu(OH) -NH-m-PEG24 Conjugate RP_HPLC RP-HPLC Sample->RP_HPLC LC_MS LC-MS Sample->LC_MS NMR NMR Spectroscopy Sample->NMR SEC_MALS SEC-MALS Sample->SEC_MALS Purity Purity & Impurities RP_HPLC->Purity Identity Identity & Mass Confirmation LC_MS->Identity Structure Structural Elucidation NMR->Structure MW_Aggregation Molecular Weight & Aggregation State SEC_MALS->MW_Aggregation

Caption: Orthogonal analytical workflow for conjugate characterization.

Conceptual ADC Mechanism of Action

This diagram provides a conceptual overview of how an ADC utilizing the linker might function upon reaching a target cancer cell.

ADC_MoA ADC Antibody-Drug Conjugate (ADC) Binding Binding ADC->Binding Receptor Target Antigen on Cancer Cell Receptor->Binding Internalization Endocytosis Binding->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Cleavage Linker Cleavage Lysosome->Cleavage Drug_Release Drug Release Cleavage->Drug_Release Payload Cytotoxic Payload Drug_Release->Payload Apoptosis Cell Death (Apoptosis) Payload->Apoptosis

Caption: Conceptual mechanism of action for a targeted ADC.

References

Application Notes and Protocols for Surface Modification of Nanoparticles using Mal-PEG4-Glu(OH)-NH-m-PEG24

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface modification of nanoparticles is a critical step in the development of advanced drug delivery systems. Polyethylene glycol (PEG) linkers are widely employed to enhance the biocompatibility and circulation time of nanoparticles by reducing opsonization and clearance by the mononuclear phagocyte system.[1][2] The heterobifunctional linker, Mal-PEG4-Glu(OH)-NH-m-PEG24, offers a versatile platform for conjugating nanoparticles to various biomolecules.

This molecule features three key functional domains:

  • A maleimide (B117702) group that reacts specifically with thiol (sulfhydryl) groups under mild conditions to form a stable thioether bond.[3]

  • A glutamic acid residue with a free carboxylic acid which can be activated to react with primary amines, allowing for the attachment of payloads such as drugs or imaging agents.[4]

  • A methoxy-terminated PEG24 chain that provides a long, hydrophilic spacer arm, imparting "stealth" characteristics to the nanoparticle to prolong its systemic circulation.[1][5]

These application notes provide detailed protocols for the surface modification of nanoparticles using this compound and methods for the characterization of the resulting conjugates.

Application Notes

The unique trifunctional design of this compound makes it an ideal candidate for developing sophisticated nanoparticle-based therapeutics and diagnostics. The primary applications lie in the field of targeted drug delivery.

Key Advantages:

  • Controlled Bioconjugation: The orthogonal reactivity of the maleimide and carboxylic acid groups allows for a stepwise and controlled conjugation of different molecules.

  • Enhanced Stability and Circulation: The long m-PEG24 chain forms a hydrophilic cloud around the nanoparticle, which helps to prevent aggregation and reduces recognition by the immune system, leading to longer circulation times.[1][2]

  • Versatile Payload Attachment: The carboxylic acid on the glutamic acid sidearm can be conjugated to a wide range of amine-containing molecules, including small molecule drugs, peptides, and fluorescent dyes.[4]

  • Targeted Delivery: The maleimide group can be used to attach thiol-containing targeting ligands, such as antibodies or peptides, to direct the nanoparticle to specific cells or tissues.

Workflow for Nanoparticle Surface Modification

The general workflow for modifying nanoparticles with this compound can proceed in two primary ways, depending on the functional groups available on the nanoparticle surface. A common approach involves a two-step conjugation process.

G cluster_0 Step 1: Linker-Payload Conjugation cluster_1 Step 2: Conjugation to Nanoparticle Linker This compound EDC_NHS EDC/NHS Activation Linker->EDC_NHS Activate -COOH Payload Amine-containing Payload (Drug/Dye) Conjugate Linker-Payload Conjugate Payload->Conjugate Amide Bond Formation Activated_Linker NHS-activated Linker EDC_NHS->Activated_Linker Activated_Linker->Conjugate Thiol_NP Thiolated Nanoparticle Conjugate->Thiol_NP React Maleimide with Thiol Final_NP Functionalized Nanoparticle Thiol_NP->Final_NP Thioether Bond Formation

Caption: General workflow for nanoparticle functionalization.

Experimental Protocols

Disclaimer: The following protocols are generalized and adapted from standard bioconjugation techniques for similar linkers. Optimal reaction conditions (e.g., molar ratios, concentrations, reaction times) may vary depending on the specific nanoparticle and payload and should be empirically determined.

Protocol 1: Two-Step Conjugation to Thiol-Functionalized Nanoparticles

This protocol first describes the conjugation of an amine-containing payload to the linker, followed by the attachment of the linker-payload construct to a thiolated nanoparticle.

Materials:

  • This compound

  • Amine-containing payload (e.g., drug, peptide, dye)

  • Thiol-functionalized nanoparticles

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5

  • Purification system (e.g., dialysis cassettes, size-exclusion chromatography columns)

Step 1: Conjugation of Amine-Payload to the Linker

  • Activation of Carboxylic Acid:

    • Dissolve this compound in Activation Buffer.

    • Add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS to the linker solution.

    • Incubate for 15-30 minutes at room temperature to activate the carboxylic acid group.

  • Conjugation to Amine-Payload:

    • Dissolve the amine-containing payload in Reaction Buffer.

    • Add the activated linker solution to the payload solution. A 10-20 fold molar excess of the linker to the payload is recommended.

    • Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.

  • Purification of Linker-Payload Conjugate:

    • Purify the conjugate from excess linker and reaction byproducts using dialysis or size-exclusion chromatography.

Step 2: Conjugation of Linker-Payload to Thiolated Nanoparticles

  • Nanoparticle Preparation:

    • Disperse the thiol-functionalized nanoparticles in Reaction Buffer.

    • If the nanoparticles have protected thiol groups, deprotection may be necessary using a reducing agent like TCEP, followed by removal of the reducing agent.

  • Conjugation Reaction:

    • Add the purified Linker-Payload conjugate to the nanoparticle suspension. A 10-50 fold molar excess of the conjugate to the nanoparticles is a good starting point.

    • Incubate the mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Purification:

    • Quench any unreacted maleimide groups by adding a small molecule thiol (e.g., L-cysteine) and incubating for 30 minutes.

    • Purify the final functionalized nanoparticles by repeated centrifugation and washing, dialysis, or size-exclusion chromatography to remove unreacted conjugate.

Protocol 2: Characterization of Modified Nanoparticles

1. Size and Polydispersity Index (PDI) Measurement:

  • Technique: Dynamic Light Scattering (DLS)

  • Procedure:

    • Dilute a small aliquot of the nanoparticle suspension in an appropriate buffer.

    • Measure the hydrodynamic diameter and PDI using a DLS instrument.

    • Compare the results before and after each conjugation step. An increase in hydrodynamic diameter is expected after modification.

2. Surface Charge Measurement:

  • Technique: Zeta Potential Analysis

  • Procedure:

    • Dilute the nanoparticle suspension in 10 mM NaCl or a similar low-salt buffer.

    • Measure the zeta potential. Changes in zeta potential will confirm the alteration of the nanoparticle surface chemistry.

3. Confirmation of Conjugation:

  • Technique: UV-Vis Spectroscopy, Fluorescence Spectroscopy, or HPLC

  • Procedure:

    • If the payload is a chromophore or fluorophore, its presence on the nanoparticle can be confirmed by measuring the absorbance or emission spectrum.

    • Quantification can be achieved by creating a standard curve of the free payload.

    • For non-spectroscopically active payloads, the payload can be cleaved from the nanoparticle and quantified by HPLC.

Data Presentation

Table 1: Physicochemical Properties of Nanoparticles During Surface Modification (Example Data)

SampleZ-Average Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Bare Nanoparticles105.2 ± 2.10.15 ± 0.02-25.4 ± 1.5
Thiolated Nanoparticles108.6 ± 2.50.17 ± 0.03-22.1 ± 1.8
Final Functionalized NPs125.3 ± 3.10.21 ± 0.04-15.8 ± 2.0

Visualization of Cellular Uptake Pathway

Nanoparticles functionalized with targeting ligands are often internalized by cells through receptor-mediated endocytosis.

G cluster_cell Cell cluster_pathway Receptor-Mediated Endocytosis Membrane Cell Membrane NP Targeted Nanoparticle Receptor Cell Surface Receptor NP->Receptor Targeting Binding Binding Receptor->Binding Clathrin_Pit Clathrin-coated Pit Binding->Clathrin_Pit Internalization Endosome Early Endosome Clathrin_Pit->Endosome Late_Endosome Late Endosome Endosome->Late_Endosome Maturation Lysosome Lysosome (Drug Release) Late_Endosome->Lysosome

Caption: Receptor-mediated endocytosis pathway.

References

Troubleshooting & Optimization

how to prevent hydrolysis of maleimide group during conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for maleimide-based conjugation. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during bioconjugation experiments, with a focus on preventing the hydrolysis of the maleimide (B117702) group.

Frequently Asked Questions (FAQs)

Q1: What is maleimide hydrolysis and why is it a concern?

Maleimide hydrolysis is a chemical reaction where the maleimide ring is opened by the addition of water, forming a maleamic acid derivative. This derivative is unreactive towards thiol groups, meaning that if hydrolysis occurs before the conjugation reaction, it will lead to a lower yield of the desired conjugate.[1]

Q2: What are the optimal pH conditions to prevent maleimide hydrolysis during conjugation?

The optimal pH range for maleimide-thiol conjugation is between 6.5 and 7.5.[2][3] Within this window, the thiol group is sufficiently reactive, while the rate of maleimide hydrolysis is minimized.[2] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high selectivity.[3] As the pH rises above 7.5, the rate of hydrolysis increases significantly.[1]

Q3: How should I store my maleimide-containing reagents to prevent hydrolysis?

To prevent hydrolysis, maleimide-containing reagents should not be stored in aqueous solutions.[3] For long-term storage, use a dry, biocompatible, and water-miscible solvent such as anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[3][4] Stock solutions of maleimide dyes in anhydrous DMSO or DMF can be stored at -20°C for up to a month, protected from light.[4] It is recommended to prepare aqueous solutions of maleimide reagents immediately before use.[3]

Q4: Can the buffer composition affect maleimide stability?

Yes, the buffer composition is critical. Buffers should be free of primary and secondary amines (e.g., Tris or glycine) and thiols (e.g., DTT), as these will compete with the intended reaction.[5] Phosphate-buffered saline (PBS) at the appropriate pH is a commonly recommended buffer.[5] It is also advisable to degas buffers to remove dissolved oxygen, which can promote thiol oxidation.[6]

Q5: Is the hydrolysis of the final conjugate (thiosuccinimide) always a negative outcome?

Interestingly, no. After the maleimide has reacted with a thiol to form a thiosuccinimide linkage, subsequent hydrolysis of this ring-opened product can be beneficial. The resulting succinamic acid thioether is more stable and resistant to retro-Michael reactions, which can cause the conjugate to dissociate.[7] This increased stability is particularly important for in vivo applications to prevent off-target effects.

Troubleshooting Guide: Low Conjugation Yield

Low yield of your final conjugate is a common issue that can often be traced back to the hydrolysis of the maleimide group or other factors affecting the reaction. This guide provides a systematic approach to troubleshooting.

Problem Potential Cause Recommended Solution
Low or No Conjugation Hydrolysis of Maleimide Reagent 1. pH Control: Ensure the reaction pH is strictly maintained between 6.5 and 7.5.[8] 2. Fresh Reagents: Prepare aqueous solutions of maleimide reagents immediately before starting the conjugation.[3] 3. Proper Storage: Store stock solutions of maleimide reagents in an anhydrous organic solvent (e.g., DMSO, DMF) at -20°C.[3]
Inactive Thiol Groups 1. Disulfide Reduction: If your protein or peptide contains disulfide bonds, they must be reduced prior to conjugation using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).[2] 2. Prevent Re-oxidation: Use degassed buffers and consider adding a chelating agent like EDTA (1-5 mM) to sequester metal ions that can catalyze thiol oxidation.
Suboptimal Molar Ratio A typical starting point is a 10 to 20-fold molar excess of the maleimide reagent over the thiol-containing molecule.[2][4] However, this should be optimized for your specific application.
Inappropriate Buffer Use buffers free of extraneous amines and thiols. PBS, HEPES, and Tris (at the correct pH) are generally suitable.[6]
Inconsistent Results Temperature Fluctuations Perform the conjugation reaction at a consistent temperature. Reactions are typically carried out at room temperature (20-25°C) for 1-2 hours or at 4°C overnight for more sensitive molecules.[1][9]
Light Exposure (for fluorescent dyes) Protect light-sensitive maleimide reagents and the resulting conjugates from light throughout the experiment.[4]

Experimental Protocols

Protocol 1: General Maleimide Conjugation to a Thiol-Containing Protein

This protocol provides a general guideline for conjugating a maleimide-functionalized molecule to a protein with available cysteine residues.

Materials:

  • Thiol-containing protein (1-10 mg/mL)

  • Maleimide-functionalized molecule (10 mM stock solution in anhydrous DMSO or DMF)

  • Conjugation Buffer: Degassed PBS, HEPES, or Tris buffer, pH 7.0-7.5.

  • (Optional) Reducing Agent: TCEP solution.

  • (Optional) Quenching Reagent: Free cysteine or N-acetyl cysteine.

  • Purification column (e.g., size-exclusion chromatography).

Procedure:

  • Protein Preparation:

    • Dissolve the thiol-containing protein in the degassed Conjugation Buffer.

    • If disulfide bond reduction is necessary, add a 10-100 fold molar excess of TCEP and incubate at room temperature for 20-30 minutes.

  • Maleimide Reagent Preparation:

    • Prepare a 10 mM stock solution of the maleimide-functionalized molecule in anhydrous DMSO or DMF.

  • Conjugation Reaction:

    • Add the maleimide stock solution to the protein solution to achieve the desired molar excess (a 10-20 fold excess is a common starting point).[2][9]

    • Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight, protected from light if using a fluorescent dye.[8]

  • Quenching the Reaction (Optional):

    • To stop the reaction, a small molecule thiol like free cysteine can be added to react with any excess maleimide.[8]

  • Purification:

    • Purify the conjugate from unreacted reagents using a suitable method such as size-exclusion chromatography.[2]

Protocol 2: Quantification of Maleimide Group Stability (Hydrolysis Rate)

This protocol outlines a method to assess the stability of a maleimide-containing compound in an aqueous buffer by monitoring the decrease in absorbance over time.

Materials:

  • Maleimide-containing compound.

  • Anhydrous DMSO or DMF.

  • Aqueous buffer at the desired pH (e.g., PBS at pH 7.4).

  • UV-Vis Spectrophotometer.

Procedure:

  • Prepare a stock solution of the maleimide compound in anhydrous DMSO or DMF.

  • Dilute the stock solution into the aqueous buffer to a final concentration that gives a measurable absorbance in the range of the maleimide's maximum absorbance (typically around 300 nm).

  • Immediately measure the absorbance at the λmax of the maleimide.

  • Continue to measure the absorbance at regular time intervals.

  • The rate of hydrolysis can be determined by plotting the absorbance versus time and fitting the data to a first-order decay curve.

Quantitative Data Summary

The stability of the maleimide group is highly dependent on pH and temperature. The following table summarizes the impact of these parameters on maleimide hydrolysis.

Parameter Condition Effect on Maleimide Stability Notes
pH 6.5 - 7.5Optimal Stability & Reactivity Balances thiol reactivity with minimal maleimide hydrolysis.[1]
> 7.5Decreased Stability The rate of hydrolysis increases significantly.[1]
< 6.5Increased Stability, Decreased Reactivity The maleimide group is more stable, but the thiol group is less nucleophilic, slowing the conjugation reaction.
Temperature 4°CHigher Stability Slower hydrolysis rate, but also a slower conjugation reaction. Often used for sensitive proteins.[1]
20-25°C (Room Temp)Moderate Stability A common temperature for efficient conjugation within a few hours.[1]
37°CLower Stability Increased rate of hydrolysis.

Visualizations

Maleimide_Hydrolysis cluster_conjugation Desired Conjugation Pathway cluster_hydrolysis Undesired Hydrolysis Pathway Maleimide Maleimide Group (Reactive) Conjugate Thiosuccinimide Conjugate (Stable Linkage) Maleimide->Conjugate + Thiol (pH 6.5-7.5) Hydrolysis_Product Maleamic Acid (Unreactive) Maleimide->Hydrolysis_Product + H2O (Higher pH) Thiol Thiol Group (-SH)

Caption: Desired conjugation vs. undesired hydrolysis pathway for maleimide.

Experimental_Workflow start Start prep_protein 1. Prepare Thiol-Containing Protein (Reduce disulfides if necessary) start->prep_protein conjugation 3. Conjugation Reaction (pH 6.5-7.5, RT or 4°C) prep_protein->conjugation prep_maleimide 2. Prepare Fresh Maleimide Solution (in anhydrous DMSO/DMF) prep_maleimide->conjugation quench 4. Quench Reaction (Optional) (Add free cysteine) conjugation->quench purify 5. Purify Conjugate (e.g., Size-Exclusion Chromatography) quench->purify analyze 6. Analyze Final Product purify->analyze end End analyze->end

Caption: General experimental workflow for maleimide-thiol conjugation.

References

Technical Support Center: Navigating Maleimide Linker Chemistry in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during bioconjugation experiments utilizing maleimide (B117702) linkers.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions associated with maleimide linkers in bioconjugation?

A1: The most common side reactions include:

  • Hydrolysis: The maleimide ring can be opened by hydrolysis when exposed to aqueous environments, particularly at neutral to high pH.[1][2][] This can occur with the unreacted maleimide linker, rendering it inactive, or with the thiosuccinimide conjugate after it has formed.[1]

  • Retro-Michael Reaction (Thiol Exchange): The thioether bond formed between a maleimide and a cysteine thiol is reversible.[1] In environments rich in thiols, such as in vivo with glutathione (B108866), the conjugated payload can be transferred to other molecules, leading to off-target effects.[1][4][5] This is a significant concern for antibody-drug conjugates (ADCs).[1]

  • Reaction with Amines: While highly selective for thiols at a pH of 6.5-7.5, maleimides can react with primary amines, such as the side chains of lysine (B10760008) residues, at pH values above 7.5.[1][2][][6] At pH 7.0, the reaction with thiols is about 1,000 times faster than with amines.[2][][7]

Q2: What is the optimal pH for a thiol-maleimide conjugation reaction?

A2: The optimal pH range for the reaction between maleimides and thiols is between 6.5 and 7.5.[6][7][8][9][10] Within this pH range, the thiol group is sufficiently nucleophilic to react efficiently with the maleimide, while minimizing competing reactions with amines.[8]

Q3: How does pH affect the stability of the maleimide group?

A3: The maleimide group is susceptible to hydrolysis, which increases with pH.[2] At pH values above 7.5, the rate of hydrolysis significantly increases, leading to the formation of a non-reactive maleamic acid and thus a lower yield of the desired conjugate.[6][9] The stability of the maleimide ring is also temperature-dependent, with higher temperatures accelerating hydrolysis.[11]

Q4: Can the thioether bond formed by the maleimide-thiol reaction be cleaved?

A4: Yes, the thiosuccinimide linkage can undergo a retro-Michael reaction, which is a reversible process leading to cleavage of the thioether bond.[1][8][12] This is particularly relevant in vivo where high concentrations of thiols like glutathione can facilitate this exchange.[1] However, the bond is stable and not reversible if the succinimide (B58015) ring is hydrolyzed to the ring-opened succinamic acid thioether.[2][13]

Troubleshooting Guides

Problem 1: Low or No Conjugation Efficiency

Potential Cause Troubleshooting Steps
Inaccessible or Oxidized Cysteines The target cysteine residues on the protein may be sterically hindered or have formed disulfide bonds, which do not react with maleimides.[1][14][15] Solution: Reduce disulfide bonds using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) prior to conjugation.[1][6] TCEP is often preferred as it does not contain thiols and typically does not need to be removed before adding the maleimide reagent.[6]
Hydrolyzed Maleimide Reagent The maleimide linker can hydrolyze and become inactive if stored improperly or if the stock solution is not fresh. Solution: Prepare maleimide stock solutions fresh in an anhydrous solvent like DMSO or DMF and use them immediately.[9][15][16] Store stock solutions at -20°C for short-term storage.[17]
Suboptimal pH The reaction rate is significantly slower at pH values below 6.5.[18] Solution: Ensure the reaction buffer is within the optimal pH range of 6.5-7.5.[6][7][8][9][10] Use degassed buffers to prevent re-oxidation of thiols.[14][15][17]
Incorrect Stoichiometry An insufficient molar excess of the maleimide linker will result in low conjugation efficiency. Solution: Increase the molar excess of the maleimide linker. A 10 to 20-fold molar excess is a common starting point, but this should be optimized for each specific protein.[16][17][18]

Problem 2: Poor Stability of the Conjugate (e.g., in plasma)

Potential Cause Troubleshooting Steps
Retro-Michael Reaction (Thiol Exchange) The thiosuccinimide linkage is undergoing reversal, leading to payload loss.[1][19] Solution: Induce hydrolysis of the thiosuccinimide ring to the more stable ring-opened form post-conjugation.[1][4][5][12] This can be achieved by incubating the conjugate at a slightly alkaline pH (e.g., pH 8.5-9.0).[1] N-aryl maleimides can also be used as they undergo faster hydrolysis, leading to a more stable conjugate.[20]
Thiazine (B8601807) Rearrangement For conjugates with an unprotected N-terminal cysteine, a side reaction can lead to the formation of a thiazine derivative, which can affect the stability and purity of the product.[21] Solution: This rearrangement is more rapid at higher pH.[22] If N-terminal cysteine conjugation is intended, careful control of pH and reaction time is necessary. Alternatively, protecting the N-terminal amine can prevent this side reaction.

Quantitative Data Summary

Table 1: Effect of pH on Maleimide Reactions

pH RangeReaction with ThiolsReaction with AminesMaleimide Hydrolysis
< 6.5Slower reaction rate[18]MinimalSlow
6.5 - 7.5Optimal ; highly selective[6][7][8][9][10]Minimal; thiol reaction is ~1000x faster at pH 7.0[2][][7]Moderate
> 7.5FastCompetitive reaction occurs[1][2][][6]Significantly increased rate[6][9]
~12.0Not recommendedDominantRapid; arrest in rate observed around pH 12[23][24]

Table 2: Comparison of Maleimide Linker Alternatives for Enhanced Stability

Linker TypeBond TypeStability FeatureReference
N-Aryl Maleimide ThioetherUndergoes substantially faster hydrolysis to the stable ring-opened form, preventing retro-Michael addition.[20]
Vinyl Sulfone ThioetherForms a stable, irreversible thioether bond.[20]
Thiol-yne (Click Chemistry) ThioetherForms a highly stable and irreversible thioether linkage.[20]
5-Hydroxy-1,5-dihydro-2H-pyrrol-2-ones (5HP2Os) Thiol conjugateYields thiol conjugates with superior stability compared to maleimides.[25][26]

Experimental Protocols

Protocol 1: General Procedure for Maleimide-Thiol Conjugation

  • Protein Preparation: Dissolve the thiol-containing protein in a degassed conjugation buffer (e.g., PBS, Tris, or HEPES) at a pH of 7.0-7.5.[14][15] A protein concentration of 1-10 mg/mL is typically used.[14][15]

  • Reduction of Disulfide Bonds (if necessary): If the cysteine residues are involved in disulfide bonds, add a 10-100 fold molar excess of TCEP to the protein solution.[1][14] Incubate for 20-30 minutes at room temperature.[1]

  • Maleimide Reagent Preparation: Dissolve the maleimide-functionalized molecule in an anhydrous solvent such as DMSO or DMF to create a 10 mM stock solution.[15][16][17]

  • Conjugation Reaction: Add the maleimide stock solution to the protein solution to achieve the desired molar excess (e.g., 10-20 fold).[16][17] Flush the reaction vial with an inert gas (e.g., nitrogen or argon), seal, and mix gently.[17]

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.[8][16][17] If the maleimide reagent is fluorescent, protect the reaction from light.[8][17]

  • Quenching (Optional): To stop the reaction, a small molecule thiol such as free cysteine or N-acetyl cysteine can be added to react with any excess maleimide.[18]

  • Purification: Remove excess, unreacted maleimide reagent and other small molecules using size-exclusion chromatography (e.g., a desalting column).[9][14][18]

Protocol 2: Post-Conjugation Hydrolysis to Enhance Stability

  • Confirm Conjugate Formation: After the initial conjugation reaction is complete, confirm the formation of the desired conjugate using an appropriate analytical method (e.g., HPLC, mass spectrometry).[1]

  • pH Adjustment: Adjust the pH of the conjugate solution to 8.5-9.0.[1]

  • Incubation: Incubate the solution at room temperature or 37°C.[1]

  • Monitoring: Monitor the ring-opening hydrolysis by mass spectrometry until the reaction is complete.[1]

  • Neutralization: Re-neutralize the solution to a pH of 7.0-7.5 for storage or downstream applications.[1]

Visualizations

Maleimide_Reactions cluster_desired Desired Reaction Pathway cluster_side Side Reactions Protein_SH Protein-SH (Thiol) Thioether_Adduct Stable Thioether Adduct (Thiosuccinimide) Protein_SH->Thioether_Adduct Michael Addition (pH 6.5-7.5) Maleimide Maleimide Maleimide->Thioether_Adduct Amine_Adduct Amine Adduct Maleimide->Amine_Adduct Reaction with Amines (pH > 7.5) Retro_Michael Thiol Exchange (e.g., with Glutathione) Thioether_Adduct->Retro_Michael Reversible Hydrolyzed_Maleimide Inactive Hydrolyzed Maleimide Maleimide_H2O Maleimide Maleimide_H2O->Hydrolyzed_Maleimide Hydrolysis (High pH) Protein_NH2 Protein-NH2 (Amine) Protein_NH2->Amine_Adduct

Caption: Key reaction pathways in maleimide chemistry, including the desired thiol addition and common side reactions.

Troubleshooting_Workflow start Low Conjugation Yield check_cys Are Cysteines Reduced and Accessible? start->check_cys reduce_cys Reduce Disulfides (e.g., with TCEP) check_cys->reduce_cys No check_maleimide Is Maleimide Reagent Active? check_cys->check_maleimide Yes reduce_cys->check_maleimide fresh_maleimide Use Freshly Prepared Maleimide Solution check_maleimide->fresh_maleimide No check_ph Is pH Optimal (6.5-7.5)? check_maleimide->check_ph Yes fresh_maleimide->check_ph adjust_ph Adjust Buffer pH check_ph->adjust_ph No check_ratio Is Molar Ratio Sufficient? check_ph->check_ratio Yes adjust_ph->check_ratio increase_ratio Increase Molar Excess of Maleimide check_ratio->increase_ratio No success Successful Conjugation check_ratio->success Yes increase_ratio->success

Caption: Troubleshooting workflow for low conjugation yield in maleimide-thiol reactions.

References

how to improve solubility of Mal-PEG4-Glu(OH)-NH-m-PEG24 conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Mal-PEG4-Glu(OH)-NH-m-PEG24 conjugates. This guide provides answers to frequently asked questions and detailed troubleshooting advice to help you overcome common challenges, particularly regarding solubility, during your research and development.

Frequently Asked Questions (FAQs)

Q1: What is the general structure of a this compound conjugate and how does it affect solubility?

A1: This is a heterobifunctional crosslinker, often used to conjugate a drug or molecule to a protein or peptide. Its structure includes a maleimide (B117702) group (Mal) for reaction with thiols, a short PEG4 linker, a glutamic acid (Glu) residue with a free carboxylic acid, and a longer methoxy-terminated PEG24 chain. The two PEG chains are designed to significantly enhance hydrophilicity. The glutamic acid's carboxylic acid group provides a pH-dependent negative charge, which can be critical for solubility.

Q2: Why is my this compound conjugate precipitating out of solution?

A2: Precipitation can occur for several reasons:

  • Low pH: The glutamic acid residue has a pKa of approximately 4.3. At or below this pH, the carboxyl group is protonated and neutral, reducing the molecule's overall charge and hydrophilicity, which can lead to aggregation and precipitation.

  • High Concentration: You may be exceeding the intrinsic solubility limit of the conjugate in your chosen buffer system.

  • Buffer Composition: The type and concentration of salts in your buffer can either increase ("salting-in") or decrease ("salting-out") the solubility of the conjugate.

  • Protein/Molecule Properties: The properties of the molecule to which the linker is conjugated will dominate the overall solubility characteristics of the final conjugate.

Q3: What is the recommended starting buffer for dissolving my conjugate?

A3: For initial solubilization, we recommend starting with a buffer that has a pH well above the pKa of the glutamic acid residue to ensure it is deprotonated and charged. A common starting point is 10 mM phosphate-buffered saline (PBS) at pH 7.4. If solubility issues persist, consider screening other buffer systems and pH levels as detailed in the troubleshooting section.

Q4: Can I use organic co-solvents to dissolve the conjugate?

A4: While small amounts of organic co-solvents like DMSO or ethanol (B145695) can aid in dissolving the initial stock solution, they may not be compatible with your final application, especially if it involves live cells or in vivo studies. It is always preferable to find an aqueous buffer system that maintains solubility. If you must use a co-solvent, ensure the final concentration in your working solution is low enough to not affect your experiment.

Troubleshooting Guide: Solubility Issues

This guide provides a systematic approach to resolving solubility problems with your this compound conjugate.

Problem: Precipitate forms when trying to dissolve the conjugate.

This workflow provides a step-by-step process to troubleshoot and resolve solubility issues.

G cluster_0 Initial Dissolution Protocol cluster_1 Troubleshooting Steps cluster_2 Outcome A Start: Dissolve conjugate in 10 mM PBS, pH 7.4 B Is the conjugate fully dissolved? A->B C Increase pH (e.g., to pH 8.0-8.5) B->C No H Success: Proceed with experiment B->H Yes D Is it dissolved now? C->D E Add Solubility Enhancer (e.g., 50-250 mM Arginine) D->E No D->H Yes F Is it dissolved now? E->F G Contact Technical Support for advanced formulation advice F->G No F->H Yes

Caption: A workflow for troubleshooting conjugate solubility issues.

Step 1: Assess the Impact of pH

The ionization state of the glutamic acid residue is a primary driver of solubility.[1][2] In solutions with a pH higher than the pKa of the carboxylic acid (~4.3), the group will be deprotonated into its more soluble ionic carboxylate form.[1]

G cluster_pH Effect of pH on Glutamic Acid Residue pH_low Low pH (≤ 4.3) state_low COOH (Protonated) Neutral Charge Lower Solubility pH_low->state_low Favors pH_high High pH (>> 4.3) state_high COO- (Deprotonated) Negative Charge Higher Solubility pH_high->state_high Favors

Caption: Relationship between pH, charge, and solubility.

Experimental Protocol: pH Screening

  • Prepare a set of buffers (e.g., 20 mM phosphate (B84403) or Tris) at various pH values (e.g., 6.0, 7.0, 7.4, 8.0, 8.5).

  • Aliquot the dry conjugate powder into separate tubes.

  • Add the same volume of each buffer to the respective tubes to achieve the desired final concentration.

  • Vortex gently for 1-2 minutes and let stand at room temperature for 15 minutes.

  • Visually inspect for precipitation. For a quantitative measure, centrifuge the tubes and measure the absorbance of the supernatant at a relevant wavelength (e.g., 280 nm if conjugated to a protein).

Expected Results (Illustrative Data)

Buffer pHVisual ObservationQuantitative Solubility (mg/mL)
6.0Heavy Precipitate< 0.1
7.0Slight Haze1.5
7.4Clear Solution5.2
8.0Clear Solution> 10.0
8.5Clear Solution> 10.0
Step 2: Utilize Solubility-Enhancing Excipients

If adjusting the pH is insufficient or not ideal for your experimental conditions, certain excipients can be used to improve solubility and prevent aggregation.[3][4] Arginine is a particularly effective agent that suppresses protein-protein interactions and can significantly increase the solubility of complex molecules.[5][6][7][8]

Experimental Protocol: Excipient Screening

  • Prepare a stock solution of your chosen excipient (e.g., 1 M L-Arginine) in your optimal buffer from the pH screen (e.g., PBS pH 7.4).

  • Prepare several dilutions of the excipient stock to create a range of working concentrations (e.g., 50 mM, 100 mM, 250 mM).

  • Attempt to dissolve your conjugate in these excipient-containing buffers following the protocol above.

  • Assess solubility visually and/or quantitatively.

Expected Results with L-Arginine (Illustrative Data)

Buffer (PBS, pH 7.4)Visual ObservationQuantitative Solubility (mg/mL)
Standard PBSClear Solution5.2
+ 50 mM ArginineClear Solution8.5
+ 100 mM ArginineClear Solution> 15.0
+ 250 mM ArginineClear Solution> 20.0

Other Potential Excipients:

  • Sugars (e.g., Sucrose, Trehalose): Act as stabilizers.

  • Surfactants (e.g., Polysorbate 20/80): Reduce surface tension and prevent aggregation, but must be used with caution as they can interfere with some biological assays.

  • Other Amino Acids (e.g., Glycine, Proline): Can also help to reduce intermolecular interactions.

By systematically evaluating pH and utilizing appropriate excipients, you can establish a robust formulation protocol that ensures your this compound conjugate remains soluble and active for your downstream applications.

References

preventing aggregation of ADCs during synthesis and storage

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to address and prevent the aggregation of Antibody-Drug Conjugates (ADCs) during their synthesis and storage.

Troubleshooting Guide

This section addresses specific issues that may arise during the ADC workflow, leading to aggregation.

Question: I am observing precipitation or high aggregate levels immediately after the conjugation reaction. What are the likely causes and how can I fix this?

Answer:

Immediate aggregation post-conjugation is often related to the reaction conditions or the characteristics of the ADC itself. Key factors include the hydrophobicity of the drug-linker, a high Drug-to-Antibody Ratio (DAR), and suboptimal buffer conditions.

Possible Causes and Immediate Actions:

  • High DAR and Drug-Linker Hydrophobicity: Cysteine-linked ADCs, particularly those with hydrophobic payloads, are prone to aggregation as the DAR increases. The conjugation of hydrophobic drug-linkers can expose hydrophobic patches on the antibody surface, leading to self-association.

  • Suboptimal Conjugation Buffer: The pH, ionic strength, and presence of co-solvents in the conjugation buffer are critical. An inappropriate pH can lead to partial unfolding of the antibody, exposing aggregation-prone regions.

  • Presence of Reducing Agents: For cysteine-linked ADCs, residual reducing agents used for interchain disulfide bond reduction can lead to incorrect disulfide bond reformation, causing aggregation.

Troubleshooting and Mitigation Strategies:

  • Optimize DAR: Aim for the lowest DAR that still provides the desired potency. A lower DAR generally reduces the overall hydrophobicity of the ADC.

  • Screen Co-solvents: Introducing a certain percentage of an organic co-solvent (e.g., DMSO, DMA) into the conjugation buffer can help solubilize the hydrophobic drug-linker, but the final concentration must be optimized to avoid denaturing the antibody.

  • Buffer Optimization: Perform buffer screening to find the optimal pH and ionic strength that maintain antibody stability during the reaction.

  • Efficient Quenching and Purification: Ensure the conjugation reaction is effectively stopped using a quenching reagent (e.g., N-acetylcysteine). Subsequent purification steps, such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HICC), must be performed promptly to remove unreacted drug-linkers, organic solvents, and any small aggregates that have formed.

Experimental Workflow for Investigating Post-Conjugation Aggregation

cluster_0 Problem Identification cluster_1 Investigation & Optimization cluster_2 Analysis & Decision cluster_3 Outcome A High Aggregation Detected Post-Conjugation (SEC, DLS) B Vary Drug-Linker Ratio (Target Lower DAR) A->B C Screen Conjugation Buffers (pH, Co-solvents) A->C D Optimize Purification (e.g., HIC, SEC) A->D E Characterize Resulting ADC (DAR, Purity, Aggregation) B->E C->E D->E F Aggregation Reduced? E->F G Proceed with Optimized Protocol F->G Yes H Re-evaluate Linker/Payload or mAb F->H No

Caption: Troubleshooting workflow for post-conjugation ADC aggregation.

Question: My purified ADC is stable initially, but shows increasing aggregation during storage. How can I improve its long-term stability?

Answer:

Aggregation during storage is primarily a formulation challenge. The goal is to find a formulation that preserves the native conformation of the ADC and minimizes intermolecular interactions over time.

Key Factors Influencing Storage Stability:

  • Formulation Composition: The pH, buffer species, and excipients (e.g., surfactants, sugars, amino acids) are the most critical factors.

  • Storage Temperature: Generally, storage at 2-8°C is preferred over frozen storage, which can introduce freeze-thaw stress. Room temperature storage is typically not recommended.

  • Physical Stresses: Agitation (shaking) and exposure to light can induce aggregation.

Formulation Strategies for Enhanced Stability:

A systematic approach to formulation screening is recommended. This involves testing various excipients and buffer conditions to identify the optimal combination for your specific ADC.

Excipient ClassExample(s)Mechanism of StabilizationTypical Concentration Range
Surfactants Polysorbate 20, Polysorbate 80Prevent surface-induced aggregation and formation of sub-visible particles by blocking hydrophobic interfaces.0.01% - 0.1% (w/v)
Sugars (Lyoprotectants) Sucrose, TrehaloseAct as cryo- and lyoprotectants by forming a glassy matrix, reducing molecular mobility and preventing unfolding during freezing and lyophilization.2% - 10% (w/v)
Amino Acids Arginine, Glycine, ProlineCan act as stabilizers by suppressing aggregation through various mechanisms, including preferential exclusion and binding to hydrophobic patches.10 mM - 250 mM
Buffers Histidine, Citrate, AcetateMaintain a stable pH to ensure the ADC remains in its native conformational state, minimizing exposure of aggregation-prone regions.10 mM - 50 mM

Decision Tree for ADC Formulation Development

A Start: Purified ADC B pH Screening (e.g., pH 5.0 - 7.0) A->B C Identify Optimal pH (Lowest Aggregation) B->C D Excipient Screening at Optimal pH C->D E Group 1: Sugars (Sucrose, Trehalose) D->E F Group 2: Surfactants (PS20, PS80) D->F G Group 3: Amino Acids (Arginine, Proline) D->G H Perform Stress Studies (Thermal, Agitation) E->H F->H G->H I Select Lead Formulation(s) Based on Stability Data H->I J Confirm Long-Term Stability (Real-Time, 2-8°C) I->J cluster_0 Driving Factors cluster_1 Aggregation Pathways A High Hydrophobicity (Drug-Linker, High DAR) D Non-Covalent Aggregation (Reversible) - Hydrophobic Interactions - Electrostatic Interactions A->D E Covalent Aggregation (Irreversible) - Disulfide Scrambling A->E B Suboptimal pH / Buffer B->D B->E C Physical Stress (Temp, Agitation) C->D C->E F Soluble & Insoluble Aggregates D->F E->F

Technical Support Center: Managing Retro-Michael Reaction in Maleimide Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on understanding and mitigating the retro-Michael reaction in maleimide (B117702) conjugates.

Frequently Asked Questions (FAQs)

Q1: What is the retro-Michael reaction in the context of maleimide conjugates?

The retro-Michael reaction is a chemical process where the covalent bond formed between a maleimide and a thiol group reverses.[1][2] This thioether bond, known as a thiosuccinimide linkage, can be unstable under physiological conditions. The reversal of its formation leads to the deconjugation of the molecule previously attached to the thiol, such as a cytotoxic drug in an Antibody-Drug Conjugate (ADC).[1][3] This premature release of the payload can result in off-target toxicity and reduced therapeutic efficacy.[1]

Q2: What are the main consequences of the retro-Michael reaction for bioconjugates?

The primary consequences of the retro-Michael reaction include:

  • Premature Payload Release: In the case of ADCs, the cytotoxic drug is released before reaching the target cells, leading to systemic toxicity and a diminished therapeutic window.[1]

  • Reduced Efficacy: Deconjugation lowers the amount of active agent delivered to the target site, thereby reducing the overall effectiveness of the bioconjugate.[3]

  • Off-Target Effects: The released maleimide-containing payload can react with other biological thiols, such as glutathione (B108866) or serum albumin, leading to unintended biological interactions and potential immunogenicity.[1]

  • Heterogeneity of the Bioconjugate: The continuous deconjugation and potential re-conjugation to other molecules can lead to a heterogeneous mixture of species in vivo, complicating pharmacokinetic and pharmacodynamic studies.

Q3: What factors influence the rate of the retro-Michael reaction?

Several factors can influence the stability of the thiosuccinimide linkage and the rate of the retro-Michael reaction:

  • pH: The reaction is base-catalyzed, meaning the rate of deconjugation increases with higher pH.[2]

  • Temperature: Elevated temperatures can accelerate the rate of the retro-Michael reaction.[2]

  • Local Microenvironment: The chemical environment surrounding the linkage on the protein can impact stability. For instance, positively charged residues near the conjugation site can promote stabilizing hydrolysis.[3]

  • Maleimide Structure: The substituents on the maleimide ring can significantly affect stability. Electron-withdrawing groups on the nitrogen atom can increase the rate of stabilizing hydrolysis.[4][5]

Q4: How can the retro-Michael reaction be prevented or minimized?

Several strategies have been developed to enhance the stability of maleimide conjugates and mitigate the retro-Michael reaction:

  • Thiosuccinimide Ring Hydrolysis: The most common strategy is to promote the hydrolysis of the thiosuccinimide ring. This opens the ring to form a stable maleamic acid derivative that is resistant to the retro-Michael reaction.[2][6][7]

  • Use of Self-Hydrolyzing Maleimides: These are maleimides engineered with neighboring groups that catalyze the intramolecular hydrolysis of the thiosuccinimide ring after conjugation.[6][8]

  • Next-Generation Maleimides: This includes N-aryl and di-substituted maleimides that form more stable adducts.[9] For example, N-aryl maleimides can form stable conjugates under mild conditions.

  • Transcyclization: A newer strategy involves a transcyclization reaction that locks the thioether bond within a 6-membered ring, preventing the retro-Michael reaction.[10]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low conjugate stability observed in plasma or in the presence of thiols. The thiosuccinimide linkage is undergoing the retro-Michael reaction.1. Implement a post-conjugation hydrolysis step by incubating the conjugate at a slightly basic pH (e.g., pH 8-9).2. Consider using a self-hydrolyzing maleimide or a next-generation maleimide (e.g., N-aryl maleimide) for conjugation.3. If possible, re-engineer the protein to place the cysteine in a more favorable microenvironment for stability.
High levels of off-target toxicity in vivo. Premature release of the payload due to the retro-Michael reaction.1. Confirm conjugate stability in vitro using a thiol challenge assay before proceeding to in vivo studies.2. Switch to a more stable conjugation chemistry as outlined above.
Inconsistent results in functional assays. Heterogeneity of the conjugate due to ongoing deconjugation and re-conjugation.1. Ensure complete hydrolysis of the thiosuccinimide ring after conjugation to obtain a homogeneous and stable product.2. Purify the conjugate thoroughly to remove any unconjugated or partially degraded species.
Low yield of hydrolyzed (stabilized) conjugate. Suboptimal conditions for the hydrolysis reaction.1. Optimize the pH, temperature, and incubation time for the hydrolysis step.2. For self-hydrolyzing maleimides, ensure the reaction conditions are compatible with the catalytic mechanism.

Data on Conjugate Stability

The stability of maleimide conjugates can be significantly improved by employing different stabilization strategies. The following table summarizes quantitative data on the stability of various maleimide conjugates.

Linkage TypeKey FeatureIn Vitro/In Vivo Stability Metric
Traditional Thiol-Maleimide Standard thiosuccinimide ring formation.Payload shedding of 50-75% observed in plasma within 7-14 days for some ADCs.[1]
Hydrolyzed Thiol-Maleimide The thiosuccinimide ring is opened via hydrolysis, making it resistant to the retro-Michael reaction.[4][5]Ring-opened products exhibit half-lives of over two years, significantly preventing thiol exchange.[4][5]
Self-Hydrolyzing Maleimide (DPR-based) Incorporates a basic amino group to catalyze intramolecular hydrolysis.[6]An ADC with this linker showed minimal drug loss over 7 days, whereas the control lost about 50% of its payload in 3 days.[8]
Maleamic Methyl Ester-Based A novel thio-linked conjugation technology designed to overcome stability issues.After 21 days at 37°C in the presence of excess N-acetylcysteine (NAC), the stabilized conjugate showed ~9% payload shedding compared to 31% for the traditional maleimide conjugate.[11]
N-Aryl Maleimide Resonance-promoted thiosuccinimide hydrolysis.Spontaneously produces stable thiol conjugates under mild conditions.

Experimental Protocols

Protocol 1: Thiol-Maleimide Conjugation

This protocol outlines a general method for conjugating a maleimide-functionalized molecule to a thiol-containing protein.

  • Reagent Preparation:

    • Prepare a stock solution of the maleimide-functionalized molecule (e.g., 10 mM in DMSO).

    • Dissolve the thiol-containing protein in a suitable degassed buffer (e.g., phosphate-buffered saline (PBS), pH 6.5-7.5) at a concentration of 1-10 mg/mL.[12]

  • Optional Reduction of Disulfides:

    • If targeting native cysteines involved in disulfide bonds, add a 10-100 fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). Incubate for 30-60 minutes at room temperature.[12]

  • Conjugation Reaction:

    • Add the maleimide stock solution to the protein solution to achieve a 10-20 fold molar excess of the maleimide reagent.[12]

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[12]

  • Purification:

    • Remove excess, unreacted maleimide reagent using size-exclusion chromatography, dialysis, or tangential flow filtration.

Protocol 2: Post-Conjugation Hydrolysis for Stabilization

This protocol describes how to hydrolyze the thiosuccinimide ring to stabilize the conjugate.

  • Buffer Exchange:

    • After purification, exchange the buffer of the conjugate solution to a slightly basic buffer (e.g., PBS or Tris buffer, pH 8.0-9.0).

  • Hydrolysis Incubation:

    • Incubate the conjugate solution at room temperature or 37°C. The incubation time will depend on the specific conjugate and may need to be optimized (typically a few hours).

  • Monitoring:

    • Monitor the progress of the hydrolysis reaction by analytical techniques such as HPLC or mass spectrometry to confirm the formation of the ring-opened product.

  • Final Formulation:

    • Once hydrolysis is complete, exchange the buffer to the final formulation buffer (typically at a physiological pH).

Protocol 3: HPLC-Based Stability Assay (Thiol Challenge)

This assay assesses the stability of the maleimide conjugate in the presence of a competing thiol.[9]

  • Sample Preparation:

    • Prepare a solution of the purified maleimide conjugate at a known concentration (e.g., 1 mg/mL) in PBS, pH 7.4.

  • Thiol Challenge:

    • Add a solution of a competing thiol, such as N-acetylcysteine (NAC) or glutathione (GSH), to the conjugate solution to a final concentration of 100-fold molar excess.[13]

  • Incubation:

    • Incubate the mixture at 37°C.[9]

  • Time-Point Analysis:

    • At various time points (e.g., 0, 1, 4, 8, 24, 48, 96 hours), withdraw an aliquot of the reaction mixture.[9]

  • Sample Analysis:

    • Analyze the samples by reverse-phase HPLC (RP-HPLC) or hydrophobic interaction chromatography (HIC) to separate the intact conjugate from the deconjugated protein and payload-thiol adduct.

    • Quantify the percentage of remaining intact conjugate at each time point by integrating the peak areas.

Visualizations

Retro_Michael_Reaction cluster_reactants Reactants cluster_conjugate Conjugate cluster_products Deconjugation Products cluster_stabilized Stabilization Protein-SH Protein-SH Thiosuccinimide_Linkage Thiosuccinimide Linkage (Unstable) Protein-SH->Thiosuccinimide_Linkage Michael Addition Maleimide-Drug Maleimide-Drug Reformed_Protein-SH Protein-SH Thiosuccinimide_Linkage->Reformed_Protein-SH Retro-Michael Reaction Released_Maleimide-Drug Maleimide-Drug Thiosuccinimide_Linkage->Released_Maleimide-Drug Retro-Michael Reaction Hydrolyzed_Linkage Hydrolyzed Linkage (Stable) Thiosuccinimide_Linkage->Hydrolyzed_Linkage Hydrolysis

Caption: Mechanism of the retro-Michael reaction and stabilization by hydrolysis.

Stability_Assay_Workflow start Start: Purified Maleimide Conjugate prepare_sample Prepare conjugate solution in PBS (pH 7.4) start->prepare_sample add_thiol Add excess competing thiol (e.g., GSH) prepare_sample->add_thiol incubate Incubate at 37°C add_thiol->incubate time_points Withdraw aliquots at various time points incubate->time_points analyze Analyze by HPLC to quantify intact conjugate time_points->analyze end End: Determine stability profile analyze->end

Caption: Experimental workflow for assessing conjugate stability via a thiol challenge assay.

Mitigation_Strategy_Decision_Tree start Is conjugate stability a critical requirement? yes_stability Yes start->yes_stability Yes no_stability No start->no_stability No conjugation_method Select Conjugation Strategy yes_stability->conjugation_method standard_maleimide Standard Maleimide Conjugation no_stability->standard_maleimide hydrolysis Post-conjugation Hydrolysis conjugation_method->hydrolysis Existing Conjugate self_hydrolyzing Self-hydrolyzing Maleimide conjugation_method->self_hydrolyzing New Conjugate Design next_gen Next-generation Maleimide conjugation_method->next_gen New Conjugate Design

References

Technical Support Center: Impact of Steric Hindrance with Long PEG Linkers on Reaction Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the impact of steric hindrance from long polyethylene (B3416737) glycol (PEG) linkers on reaction efficiency.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance in the context of bioconjugation with long PEG linkers?

A1: Steric hindrance is a phenomenon where the size and three-dimensional shape of a molecule, such as a long PEG linker, obstruct a chemical reaction.[1] In bioconjugation, the flexible and voluminous nature of a long PEG chain can physically block the reactive ends of the linker from accessing the target functional groups on a biomolecule (e.g., an amino acid residue on a protein).[1] This can also impede the binding of the final conjugate to its biological target.[1] While PEG linkers are often employed to reduce steric hindrance between two large molecules, the PEG chain itself can become the source of hindrance, particularly in crowded molecular environments.[1]

Q2: How does the length of a PEG linker influence steric hindrance and reaction efficiency?

A2: The length of a PEG linker is a critical factor that balances hydrophilicity and steric hindrance.[1]

  • Too short: A linker that is too short may not provide sufficient separation between the biomolecule and its payload, leading to steric clashes that can reduce biological activity.[1]

  • Too long: An excessively long PEG chain can "wrap around" the biomolecule, potentially masking the reactive sites and thus lowering the conjugation efficiency.[1] Experimental data has shown that increasing PEG linker length can lead to a decrease in cytotoxic activity in antibody-drug conjugates (ADCs) due to steric interference with receptor binding and internalization.[2]

Longer PEG chains increase the hydrodynamic radius of a molecule, which can be beneficial for improving pharmacokinetic properties like a longer circulation half-life by reducing renal clearance.[3][4] However, this increased size can also negatively impact reaction rates and the biological activity of the conjugated molecule.[2][3]

Q3: When should a long PEG linker be chosen over a shorter one?

A3: The decision to use a long PEG linker depends on the specific application and goals.

  • Choose a long PEG linker (e.g., >2 kDa) when:

    • The primary goal is to significantly extend the circulation half-life of the molecule.[5][6]

    • Enhanced solubility and stability of the conjugate are required.[4]

    • A significant steric shield is needed to reduce immunogenicity or protect against proteolytic degradation.[4][5]

    • In targeted delivery systems, greater flexibility is needed for a ligand to access its receptor.[4]

  • Consider a shorter PEG linker (e.g., <1 kDa) when:

    • Maximizing binding affinity and biological activity is critical, as longer linkers can cause steric hindrance at the target site.[2][7]

    • A smaller overall conjugate size is necessary.[4]

    • High precision and minimal steric interference for site-specific conjugation are desired.[6]

Troubleshooting Guide: Low Reaction Efficiency

Low reaction yield is a common issue when working with long PEG linkers. The following guide provides a systematic approach to troubleshooting these problems.

Problem: Low or no conjugation of the PEG linker to the biomolecule.

G start Low/No Conjugation Detected q1 Check Reagent Quality & Storage start->q1 s1 Use fresh reagents. Store PEG-aldehyde at -20°C, protected from moisture. Store reducing agents in a desiccator. q1->s1 Degraded reagents? q2 Verify Reaction Conditions q1->q2 Reagents OK s1->q2 s2 Optimize pH for the specific chemistry (e.g., 6.5-7.5 for maleimide (B117702), 7-9 for NHS ester). Increase reaction time or temperature. Ensure adequate molar excess of PEG linker. q2->s2 Suboptimal conditions? q3 Assess Biomolecule Integrity q2->q3 Conditions OK s2->q3 s3 For thiol reactions, ensure target cysteines are reduced (use TCEP or DTT). Confirm protein concentration and buffer composition. Check for protein aggregation. q3->s3 Biomolecule issues? q4 Consider Steric Hindrance q3->q4 Biomolecule OK s3->q4 s4 Test a shorter PEG linker. Change the conjugation site to a more accessible region of the biomolecule. Optimize linker-to-protein ratio. q4->s4 Hindrance likely? end Improved Conjugation Efficiency q4->end Hindrance unlikely, re-evaluate all steps s4->end

Quantitative Data Summary

While direct reaction efficiency data is sparse, the following tables summarize the impact of PEG linker length on related parameters and provide troubleshooting suggestions.

Table 1: Impact of PEG Linker Length on Conjugation Outcomes

ParameterShorter PEG LinkerLonger PEG LinkerRationale & Considerations
Reaction Rate Potentially fasterCan be slowerLonger, more flexible chains can sterically hinder the reactive group from accessing the conjugation site, slowing down the reaction kinetics.[2][8]
Drug-to-Antibody Ratio (DAR) May achieve higher DAR before aggregationMay be limitedWhile longer PEGs improve solubility, their steric bulk can limit the number of accessible conjugation sites.[7]
Biological Activity Generally higherOften reducedLonger PEGs can sterically block the protein's active or binding site, reducing its efficacy.[2][9]
In Vivo Half-Life ShorterLongerThe increased hydrodynamic size imparted by long PEGs reduces renal clearance, extending circulation time.[3][4]
Immunogenicity Potentially higherGenerally lowerThe steric shield created by long PEGs can mask antigenic epitopes on the protein surface.[3][5]

Table 2: Troubleshooting Low Yield in PEGylation Reactions

Potential CauseRecommended Solution
Inactive Reagents Use a fresh supply of PEG linkers and other reagents. Ensure proper storage conditions (e.g., -20°C for m-PEG8-aldehyde, desiccated for reducing agents).[10]
Suboptimal Reaction pH Optimize the pH for the specific conjugation chemistry. For example, maleimide-thiol reactions are most efficient at pH 6.5-7.5, while NHS ester-amine reactions prefer pH 7-9.[3]
Insufficient Reaction Time or Temperature Increase the reaction time and/or temperature. Monitor the reaction progress at various time points to determine the optimal duration.[10]
Inadequate Molar Ratio Increase the molar excess of the PEG linker to the biomolecule. A 5- to 20-fold molar excess is a common starting point.[10]
Oxidized Thiols (for maleimide chemistry) Pre-treat the biomolecule with a reducing agent like TCEP or DTT to ensure free sulfhydryl groups are available. It is crucial to remove the reducing agent before adding the maleimide-PEG linker.[1]
Steric Hindrance from the PEG Linker If a very long PEG linker is being used, consider testing a shorter linker to see if the yield improves. Alternatively, if possible, modify the conjugation site on the biomolecule to a more sterically accessible location.

Experimental Protocols

General Protocol for Protein PEGylation via NHS Ester Chemistry

This protocol describes a general method for conjugating an NHS-ester functionalized PEG linker to primary amines (e.g., lysine (B10760008) residues) on a protein.[1]

  • Protein Preparation: Dissolve the protein in an amine-free buffer (e.g., PBS) at a pH of 7-9 to a concentration of 2-10 mg/mL.[1][3]

  • PEG-NHS Ester Preparation: Immediately before use, dissolve the PEG-NHS ester in an anhydrous solvent like DMSO to a stock concentration of 10-50 mg/mL.[1]

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved PEG-NHS ester to the protein solution. Mix gently.[1]

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[1]

  • Quenching (Optional): To stop the reaction, add a quenching buffer (e.g., Tris or glycine) to a final concentration of 50-100 mM and incubate for 15-30 minutes.[1]

  • Purification: Remove excess, unreacted PEG linker and byproducts using size-exclusion chromatography (SEC) or dialysis.[1][11]

  • Characterization: Analyze the purified conjugate by SDS-PAGE, mass spectrometry, and HPLC to confirm conjugation and assess purity.[11]

General Protocol for Protein PEGylation via Maleimide Chemistry

This protocol outlines the steps for conjugating a maleimide-functionalized PEG linker to a free sulfhydryl group (cysteine) on a protein.[1]

  • Protein Reduction (if necessary): If the protein contains disulfide bonds, dissolve it in a reaction buffer (pH 6.5-7.5) and add a 10-fold molar excess of a reducing agent like TCEP. Incubate for 1 hour at room temperature.[1]

  • Remove Reducing Agent: Immediately remove the TCEP using a desalting column equilibrated with the reaction buffer.[1]

  • PEG-Maleimide Preparation: Dissolve the PEG-maleimide in the reaction buffer.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved PEG-maleimide to the reduced protein solution.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Purification and Characterization: Purify and analyze the conjugate as described in the NHS ester chemistry protocol.

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis prep_protein Prepare Protein (e.g., dissolve, reduce thiols) conjugation Conjugation Reaction (Mix Protein and PEG) prep_protein->conjugation prep_peg Prepare PEG Linker (e.g., dissolve in DMSO) prep_peg->conjugation incubation Incubation (e.g., 1-2h at RT or overnight at 4°C) conjugation->incubation quenching Quench Reaction (Optional) incubation->quenching purification Purification (e.g., SEC, Dialysis) quenching->purification characterization Characterization (e.g., SDS-PAGE, MS, HPLC) purification->characterization final_product Purified PEGylated Protein characterization->final_product

G cluster_cause PEG Linker Length peg_length PEG Linker Length hydro_radius hydro_radius peg_length->hydro_radius Increases with length steric_hindrance steric_hindrance peg_length->steric_hindrance Increases with length clearance clearance hydro_radius->clearance Decreases reaction_eff reaction_eff steric_hindrance->reaction_eff Decreases bio_activity bio_activity steric_hindrance->bio_activity Decreases immunogenicity immunogenicity steric_hindrance->immunogenicity Decreases

References

Technical Support Center: Troubleshooting Inconsistent Drug-to-Antibody Ratio (DAR)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for antibody-drug conjugate (ADC) development. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges related to inconsistent drug-to-antibody ratios (DAR).

Frequently Asked Questions (FAQs)

Q1: What is the Drug-to-Antibody Ratio (DAR) and why is it a critical quality attribute?

The Drug-to-Antibody Ratio (DAR) represents the average number of drug molecules conjugated to a single antibody molecule in an ADC preparation.[1][2] It is a critical quality attribute because it directly influences the ADC's therapeutic window, impacting its efficacy, toxicity, pharmacokinetics (PK), and stability.[2][3][4]

  • Low DAR: A low DAR may lead to reduced potency and therapeutic efficacy as an insufficient amount of the cytotoxic payload is delivered to the target cells.[1][5]

  • High DAR: Conversely, a high DAR can negatively affect the ADC's stability, leading to aggregation and faster clearance from circulation.[1][4][6] It can also increase toxicity and potentially alter the antibody's antigen-binding capability.[1] An optimal DAR is typically sought to balance these factors, often falling in the range of 2 to 4 for many ADCs.[5]

Q2: My average DAR is inconsistent between production batches. What are the likely causes?

Inconsistent DAR across batches is a common challenge, particularly with stochastic conjugation methods like those involving native lysines or cysteines. The primary causes often stem from minor variations in reaction conditions.[7]

Key contributing factors include:

  • Reactant Stoichiometry: Inaccurate or inconsistent molar ratios of the linker-payload to the antibody can significantly alter the final DAR.[7]

  • Reaction Time and Temperature: Variations in reaction duration and temperature can affect the extent of conjugation.[8]

  • pH of Buffers: The pH of the reaction and formulation buffers can influence the reactivity of both the antibody's amino acid residues and the linker chemistry.[8][]

  • Antibody Reduction (for Cysteine Conjugation): For cysteine-linked ADCs, the efficiency and consistency of the interchain disulfide bond reduction step are critical. Incomplete or variable reduction leads to a differing number of available thiol groups for conjugation in each batch.[7][8]

  • Linker-Payload Solubility and Stability: Poor solubility of a hydrophobic linker-payload in aqueous buffers can reduce its availability for conjugation.[8] The stability of the linker itself can also be a factor.

  • Antibody Quality: Batch-to-batch variability in the monoclonal antibody, such as differences in post-translational modifications, can affect conjugation outcomes.

Q3: I am observing a lower-than-expected DAR in my cysteine-linked ADC. How can I troubleshoot this?

A low DAR in cysteine-based conjugation often points to issues with the antibody reduction or the conjugation reaction itself.

  • Inefficient Antibody Reduction: The interchain disulfide bonds must be sufficiently reduced to expose the cysteine thiol groups for conjugation.

    • Troubleshooting:

      • Optimize Reducing Agent Concentration: Increase the molar ratio of the reducing agent (e.g., TCEP) to the antibody.[7]

      • Increase Incubation Time/Temperature: Extend the reduction incubation period or slightly raise the temperature (e.g., from 4°C to room temperature) to improve reduction efficiency.[8]

      • Verify Buffer pH: Ensure the pH of the reduction buffer is optimal for the chosen reducing agent (e.g., pH 7.0-7.5 for TCEP).[8]

  • Suboptimal Conjugation Reaction: The reaction between the activated linker-payload and the antibody's thiol groups may not be efficient.

    • Troubleshooting:

      • Increase Molar Excess of Linker-Payload: A higher molar excess of the drug-linker can help drive the reaction to completion.[10]

      • Optimize Reaction Time and Temperature: Monitor the reaction over time to identify the optimal duration. Most conjugations are performed at room temperature or 4°C.[8]

      • Use of Co-solvents: For hydrophobic linker-payloads, dissolving them in a small amount of an organic co-solvent like DMSO before adding to the reaction buffer can improve solubility. The final concentration of the organic solvent should typically be kept below 10% to prevent antibody denaturation.[8]

Q4: My ADC preparation shows a high degree of heterogeneity with a wide range of DAR species. How can I achieve a more homogeneous product?

ADC heterogeneity is a common issue, especially with traditional lysine (B10760008) and cysteine conjugation methods.[6][11][12]

  • For Lysine Conjugation: Lysine residues are abundant and distributed across the antibody surface, leading to a heterogeneous mixture of positional isomers and DAR species.[][14]

    • Troubleshooting/Mitigation:

      • Control Reaction Kinetics: Optimize reaction conditions (pH, temperature, molar ratios) to favor conjugation at more reactive lysine sites and achieve a more concentrated DAR distribution.[]

      • Site-Specific Conjugation: Consider enzymatic or site-directed mutagenesis approaches to target specific lysine residues for a more controlled outcome.[2]

  • For Cysteine Conjugation: Heterogeneity can arise from incomplete reduction or re-oxidation of disulfide bonds.

    • Troubleshooting/Mitigation:

      • Precise Control of Reduction: Tightly control the concentration of the reducing agent, temperature, and incubation time to ensure consistent reduction across batches.[8]

      • Site-Specific Cysteine Engineering: Introducing engineered cysteines at specific locations on the antibody (e.g., THIOMAB™ technology) allows for precise control over the conjugation site and results in a more homogeneous ADC product.[15]

  • Purification Strategies: Post-conjugation purification is crucial for isolating ADCs with a more defined DAR.

    • Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique for separating ADC species with different DARs based on their hydrophobicity. ADCs with higher DARs are more hydrophobic and elute later.[1][3][8]

Troubleshooting Guides

Issue 1: Low Average DAR
Potential Cause Troubleshooting Steps
Inefficient Antibody Reduction (Cysteine Conjugation) 1. Verify Reducing Agent: Confirm the concentration and activity of the reducing agent (e.g., TCEP). 2. Optimize Reduction Conditions: Increase the molar ratio of the reducing agent, extend the incubation time, or slightly increase the temperature.[7][8] 3. Check Buffer pH: Ensure the reduction buffer pH is optimal for the reducing agent.[8]
Suboptimal Conjugation Reaction 1. Increase Linker-Payload Stoichiometry: Use a higher molar excess of the linker-payload.[10] 2. Optimize Reaction Time/Temperature: Conduct a time-course experiment to determine the optimal reaction time.[8] 3. Improve Linker-Payload Solubility: Use a co-solvent (e.g., DMSO) for hydrophobic payloads, keeping the final organic solvent concentration low (<10%).[8]
Linker-Payload Instability/Hydrolysis 1. Assess Linker Stability: Analyze the linker-payload for degradation or hydrolysis prior to conjugation. 2. Use Fresh Reagents: Prepare fresh solutions of the linker-payload for each conjugation reaction.
Issue 2: High DAR Heterogeneity
Potential Cause Troubleshooting Steps
Stochastic Nature of Conjugation (Lysine & Cysteine) 1. Optimize Reaction Conditions: Tightly control molar ratios, pH, temperature, and reaction time to improve batch-to-batch consistency.[2][] 2. Consider Site-Specific Conjugation: For highly homogeneous products, explore site-specific conjugation technologies such as engineered cysteines, unnatural amino acids, or enzymatic ligation.[2][16]
Variable Antibody Reduction (Cysteine Conjugation) 1. Precise Control of Reduction: Implement strict controls over the concentration of the reducing agent, temperature, and incubation time.[8]
Inefficient Purification 1. Optimize HIC Method: Develop and optimize a Hydrophobic Interaction Chromatography (HIC) method to separate different DAR species. This may involve adjusting the salt gradient, pH, or temperature.[7][8] 2. Consider Alternative Purification: For some ADCs, other techniques like ion-exchange chromatography or size-exclusion chromatography may offer some level of separation.[8]

Analytical Methods for DAR Determination

A summary of common analytical techniques for DAR measurement is provided below. The choice of method often depends on the conjugation chemistry and the stage of development.[17]

Analytical Technique Principle Advantages Limitations Primary Application
Hydrophobic Interaction Chromatography (HIC) Separates molecules based on hydrophobicity. Higher DAR species are more hydrophobic and have longer retention times.[3]Provides information on both average DAR and drug-load distribution.[1][5] Uses mild, non-denaturing conditions, suitable for cysteine-linked ADCs.[5]Inherently a lower-resolution technique compared to RP-HPLC.[18] May not be ideal for highly hydrophobic high-DAR species.[7][18] Less efficient for analyzing lysine-based ADCs.[5]Routine QC, characterization of cysteine-linked ADCs.[1][3]
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Separates molecules based on polarity. Can be used on reduced and denatured ADC fragments.Robust method for quality control of average DAR.[5] Compatible with mass spectrometry (MS).[5] Useful for detecting impurities and free drug.[5]Harsher denaturing conditions can dissociate non-covalently linked ADCs.[5]Average DAR of reduced ADCs, stability studies, free drug quantification.[1][5]
Liquid Chromatography-Mass Spectrometry (LC-MS) Separates components by LC and determines their mass-to-charge ratio by MS.Provides detailed information on DAR and drug-load distribution.[1] Can identify different ADC forms and conjugation sites.[1]Ionization efficiency can be affected by hydrophobicity and protein charge.[5] Native MS may be required for non-covalently linked ADCs.[19]Detailed characterization, identification of species, and confirmation of conjugation sites.[1][20]
UV-Vis Spectrophotometry Measures absorbance at different wavelengths to determine the concentrations of the antibody and the drug.[3][]Quick, simple, and convenient for a rough estimate of the average DAR.[1][]Less accurate than other methods.[1] Does not provide information on drug-load distribution.[1][5] Susceptible to interference from free drug.[5]Rapid, routine quality control for average DAR estimation.[5]

Experimental Protocols

Protocol 1: Cysteine-Linked ADC Conjugation (Two-Step)

This protocol outlines a general two-step process for conjugating a linker-payload to a monoclonal antibody via interchain cysteine residues.

Step 1: Antibody Reduction

  • Buffer Preparation: Prepare the antibody in a suitable buffer, such as PBS with EDTA.

  • Addition of Reducing Agent: Add a reducing agent, like Tris(2-carboxyethyl)phosphine (TCEP), to the antibody solution. A typical molar ratio is 2-5 moles of TCEP per mole of antibody.[7]

  • Incubation: Incubate the reaction at 37°C for 1-2 hours to reduce the interchain disulfide bonds, which exposes the free thiol (-SH) groups.[7]

  • Removal of Reducing Agent: Immediately remove the excess TCEP using a desalting column or tangential flow filtration (TFF) to prevent interference with the subsequent conjugation step.

Step 2: Conjugation

  • pH Adjustment: Adjust the pH of the reduced antibody solution to the optimal range for the conjugation reaction (typically pH 6.5-7.5 for maleimide (B117702) chemistry).

  • Addition of Linker-Payload: Add the linker-payload (e.g., maleimide-activated) to the reduced antibody solution. The molar ratio of linker-payload to antibody should be optimized for the desired DAR.

  • Incubation: Incubate the reaction at room temperature or 4°C for 1-4 hours. The optimal time should be determined experimentally.

  • Quenching: Quench the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine to cap any unreacted maleimide groups on the payload.[7]

  • Purification: Purify the resulting ADC from unconjugated payload, quencher, and other reactants. This is typically achieved using size-exclusion chromatography (SEC) or TFF.[7]

  • Characterization: Characterize the purified ADC for average DAR, aggregation, and purity using methods like HIC, SEC, and MS.[7]

Protocol 2: DAR Analysis by Hydrophobic Interaction Chromatography (HIC)

Principle: HIC separates molecules based on their hydrophobicity. The addition of each hydrophobic payload molecule increases the overall hydrophobicity of the ADC, leading to stronger retention on the HIC column.[8]

Materials:

  • HIC column (e.g., Butyl-NPR)

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0)

  • ADC sample

Procedure:

  • Sample Preparation: Dilute the ADC sample to a concentration of approximately 1 mg/mL in Mobile Phase A.[8]

  • Equilibration: Equilibrate the HIC column with 100% Mobile Phase A.

  • Injection: Inject the prepared ADC sample onto the column.

  • Gradient Elution: Elute the bound ADC using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a defined period (e.g., 20-30 minutes).

  • Data Analysis:

    • Integrate the peaks corresponding to the different DAR species (unconjugated antibody, DAR2, DAR4, etc.).

    • Calculate the percentage of the total peak area that each individual peak represents.[7]

    • Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Area of each DAR species * Number of drugs for that species) / 100

Visualizations

ADC_Conjugation_Workflow General Workflow for ADC Conjugation and DAR Analysis cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification cluster_analysis Analysis Antibody Monoclonal Antibody Reduction Reduction (for Cys-linkage) Antibody->Reduction Add Reducing Agent Linker_Payload Linker-Payload Conjugation Conjugation Reaction Linker_Payload->Conjugation Reduction->Conjugation Reduced Antibody Quenching Quenching Conjugation->Quenching Crude ADC Purification Purification (e.g., SEC, TFF) Quenching->Purification HIC HIC Purification->HIC Purified ADC LCMS LC-MS Purification->LCMS SEC SEC (Aggregation) Purification->SEC Avg_DAR Average DAR Calculation HIC->Avg_DAR Peak Areas LCMS->Avg_DAR

Caption: General Workflow for ADC Conjugation and DAR Analysis.

DAR_Troubleshooting_Logic Troubleshooting Logic for Inconsistent DAR cluster_causes Potential Causes cluster_actions Corrective Actions cluster_outcome Outcome Start Inconsistent DAR Observed Stoichiometry Reactant Stoichiometry Start->Stoichiometry Reaction_Conditions Reaction Conditions (Time, Temp, pH) Start->Reaction_Conditions Reduction Antibody Reduction (Cys) Start->Reduction Reagents Reagent Quality/ Solubility Start->Reagents Verify_Molar_Ratios Verify Molar Ratios Stoichiometry->Verify_Molar_Ratios Optimize_Conditions Optimize Time, Temp, pH Reaction_Conditions->Optimize_Conditions Optimize_Reduction Optimize Reduction Step Reduction->Optimize_Reduction Check_Reagents Check Reagent Quality Reagents->Check_Reagents Consistent_DAR Consistent DAR Achieved Verify_Molar_Ratios->Consistent_DAR Optimize_Conditions->Consistent_DAR Optimize_Reduction->Consistent_DAR Check_Reagents->Consistent_DAR

Caption: Troubleshooting Logic for Inconsistent DAR.

References

purification strategies to remove unconjugated Mal-PEG4-Glu(OH)-NH-m-PEG24

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification strategies to effectively remove unconjugated Mal-PEG4-Glu(OH)-NH-m-PEG24 from a reaction mixture following bioconjugation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it need to be removed?

This compound is a discrete PEG (dPEG®) linker, often used to create antibody-drug conjugates (ADCs) or other bioconjugates.[1] It features a maleimide (B117702) group that reacts with thiols (e.g., on a reduced antibody) and a carboxylic acid sidearm for attaching a payload molecule.[1] The conjugation reaction often requires using an excess of the PEG linker to ensure efficient conjugation to the biomolecule. This unreacted, or unconjugated, linker is considered an impurity and must be removed to ensure the purity, safety, and efficacy of the final bioconjugate.[2][3]

Q2: What are the primary challenges in removing this unconjugated linker?

The main challenge in purifying PEGylated proteins and similar bioconjugates is the heterogeneity of the reaction mixture. This mixture can contain the desired bioconjugate, unreacted protein/antibody, unconjugated PEG linker, and various byproducts.[4][] While the size difference between the large bioconjugate (e.g., an antibody at ~150 kDa) and the small unconjugated linker (MW ~1615.9 Da) is significant, achieving complete removal to meet stringent purity requirements for therapeutic applications can be difficult.[6]

Q3: Which purification methods are most effective for removing unconjugated this compound?

Due to the large difference in molecular weight between the bioconjugate and the free linker, the most effective methods are those based on size. These include:

  • Size Exclusion Chromatography (SEC): An excellent and widely used method for separating components based on their hydrodynamic radius. It is highly effective at separating the large bioconjugate from the small, unconjugated PEG linker and other low-molecular-weight impurities.[3][][7]

  • Tangential Flow Filtration (TFF) / Diafiltration: A scalable and efficient method for buffer exchange and the removal of small molecules.[3][8] By selecting a membrane with an appropriate molecular weight cut-off (MWCO), the small unconjugated linker can be washed away while retaining the large bioconjugate.[9]

Other chromatographic techniques can also be used, often as polishing steps:

  • Ion Exchange Chromatography (IEX): Separates molecules based on charge. PEGylation can shield surface charges on a protein, altering its interaction with IEX resins and allowing for the separation of conjugated from unconjugated species.[][10]

  • Hydrophobic Interaction Chromatography (HIC): Separates based on hydrophobicity. The addition of the PEG linker can change the hydrophobicity of the biomolecule, which can be exploited for purification.[][11]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution analytical technique that can also be used for purification, separating molecules based on hydrophobicity.[12]

Purification Strategy Workflow

The following diagram illustrates a typical workflow for purifying a bioconjugate and removing the unconjugated linker.

G cluster_0 Purification Workflow start Post-Conjugation Reaction Mixture quench Quench Reaction (e.g., add excess cysteine) start->quench 1. Stop Reaction primary_purification Primary Purification (SEC or TFF/Diafiltration) quench->primary_purification 2. Remove Bulk Impurities analysis1 In-Process Analysis (e.g., HPLC, SDS-PAGE) Assess Purity primary_purification->analysis1 3. Check for free linker polishing Polishing Step (Optional) (e.g., IEX, HIC) analysis1->polishing Purity < Target formulation Buffer Exchange & Concentration (TFF) analysis1->formulation Purity ≥ Target polishing->formulation 4. Remove remaining impurities final_analysis Final QC Analysis (Purity, Concentration, Integrity) formulation->final_analysis 5. Prepare for storage end_product Purified Bioconjugate final_analysis->end_product 6. Final Product Release

Caption: A typical workflow for the purification of bioconjugates.

Comparison of Primary Purification Methods

FeatureSize Exclusion Chromatography (SEC)Tangential Flow Filtration (TFF) / Diafiltration
Principle Separation based on hydrodynamic volume (size) in a packed column.Separation based on size using a semi-permeable membrane and pressure differential.
Primary Use Removal of aggregates and small molecule impurities (like unconjugated linkers).Buffer exchange, concentration, and removal of small molecules.
Advantages High resolution, gentle on proteins, well-established method.[]Highly scalable, fast processing for large volumes, can combine purification and formulation.[3][8]
Disadvantages Can be time-consuming, potential for sample dilution, column capacity limits scalability.[3]Risk of membrane fouling, potential for product loss due to non-specific binding, lower resolution than SEC.
Typical Recovery > 90%> 95%
Purity Achieved High (>99% removal of free linker is achievable)High (>99% removal of free linker is achievable with sufficient diavolumes)

Troubleshooting Guide

Problem: Unconjugated linker is detected in the final product after SEC purification.

G cluster_causes Potential Causes cluster_solutions Solutions issue Issue: Unconjugated Linker Detected Post-SEC cause1 Insufficient Resolution issue->cause1 cause2 Column Overloading issue->cause2 cause3 Non-specific Interactions issue->cause3 sol1a Increase column length or use multiple columns in series. cause1->sol1a To improve separation sol1b Optimize resin pore size for better separation in the relevant molecular weight range. cause1->sol1b sol2 Reduce sample load volume/ concentration to <2% of column volume. cause2->sol2 To prevent peak broadening sol3 Modify mobile phase: - Adjust salt concentration (e.g., 150 mM NaCl) - Add a small amount of organic modifier (e.g., 5-10% Isopropanol) if compatible. cause3->sol3 To disrupt interactions

Caption: Troubleshooting guide for removing residual unconjugated linker.

Problem: Product recovery is low after TFF/Diafiltration.

  • Potential Cause: Non-specific binding of the bioconjugate to the membrane.

    • Solution: Select a membrane material with low protein binding properties (e.g., regenerated cellulose). Consider adding excipients like polysorbate to the buffer to minimize binding, if compatible with the final formulation.

  • Potential Cause: Inappropriate membrane MWCO.

    • Solution: Ensure the MWCO (e.g., 30 kDa for an antibody) is at least 3-5 times smaller than the molecular weight of your bioconjugate to prevent product loss through the membrane pores.

  • Potential Cause: Over-concentration leading to aggregation and precipitation.

    • Solution: Monitor protein concentration during the process and avoid exceeding its solubility limit. Optimize the transmembrane pressure (TMP) and cross-flow rate to minimize concentration polarization at the membrane surface.

Experimental Protocols

Protocol 1: Purification by Size Exclusion Chromatography (SEC)
  • System Preparation: Equilibrate the SEC system (e.g., ÄKTA pure) and column (e.g., HiLoad 26/600 Superdex 200 pg) with a suitable, filtered, and degassed buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

  • Sample Preparation: Filter the post-conjugation reaction mixture through a 0.22 µm filter to remove any precipitates.

  • Sample Loading: Load the prepared sample onto the column. The recommended sample volume should not exceed 2% of the total column volume to ensure optimal resolution.

  • Elution: Begin the isocratic elution with the equilibration buffer at a flow rate appropriate for the column (e.g., 2.5 mL/min for a 26/600 column).

  • Fraction Collection: Monitor the elution profile using UV absorbance at 280 nm. Collect fractions corresponding to the high molecular weight peak, which contains the purified bioconjugate. The unconjugated linker and other small molecules will elute in later fractions.

  • Analysis: Pool the relevant fractions and analyze for purity (e.g., via analytical SEC or RP-HPLC) and concentration (e.g., via UV-Vis spectroscopy).

Protocol 2: Purification by Tangential Flow Filtration (TFF) / Diafiltration
  • System Setup: Install a TFF cassette with an appropriate MWCO (e.g., 30 kDa for an antibody-based bioconjugate). Sanitize and flush the system with purified water, then equilibrate with diafiltration buffer (e.g., PBS, pH 7.4).

  • Sample Introduction: Add the post-conjugation reaction mixture to the system reservoir.

  • Initial Concentration (Optional): Concentrate the sample slightly to reduce the total volume for diafiltration.

  • Diafiltration: Begin the diafiltration process by adding the diafiltration buffer to the reservoir at the same rate as the permeate is being removed. This maintains a constant volume while washing out the low molecular weight unconjugated linker.

  • Buffer Exchange: Perform at least 5-7 diavolumes to ensure near-complete removal of the unconjugated linker. (1 diavolume = the volume of the product retentate).

  • Final Concentration: Once the buffer exchange is complete, concentrate the purified bioconjugate to the desired final concentration.

  • Recovery: Recover the product from the system and perform a final buffer flush to maximize recovery.

  • Analysis: Analyze the final product for purity and concentration.

Analytical Methods for Purity Assessment
  • Reversed-Phase HPLC (RP-HPLC): A high-resolution method capable of separating the conjugated biomolecule from the unconjugated linker. The increased hydrophobicity of the linker compared to the protein often allows for good separation.[13]

  • Size Exclusion HPLC (SE-HPLC): An analytical version of SEC used to determine the level of aggregation and the presence of low molecular weight impurities like the unconjugated linker.

  • Mass Spectrometry (LC-MS): Can be used to confirm the identity of the conjugate and detect the presence of any unconjugated linker.[14]

  • Charged Aerosol Detection (CAD): Can be coupled with HPLC to detect and quantify the PEG linker, which lacks a strong UV chromophore.[15][16]

References

Technical Support Center: Thiosuccinimide Linkage Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues with thiosuccinimide linkages in vivo.

Frequently Asked Questions (FAQs)

Q1: What is a thiosuccinimide linkage and why is it used in bioconjugation?

A thiosuccinimide linkage is a covalent bond formed through the Michael addition reaction between a maleimide (B117702) functional group and a thiol (sulfhydryl) group, typically from a cysteine residue on a protein or peptide.[1][2] This chemistry is widely used in the development of bioconjugates, such as antibody-drug conjugates (ADCs), due to its high selectivity for thiols under mild, physiological conditions and rapid reaction kinetics.[3][4] Ten of the twelve FDA-approved ADCs as of 2021 utilize maleimide-thiol conjugation.[3]

Q2: What are the primary stability issues with thiosuccinimide linkages in vivo?

The main in vivo stability concern for thiosuccinimide linkages is their susceptibility to a retro-Michael reaction.[1][2][5] This reaction is the reverse of the initial conjugation, leading to cleavage of the thioether bond and dissociation of the conjugated payload.[2][5][6] The regenerated maleimide can then react with other endogenous thiols, such as glutathione (B108866) or albumin, leading to off-target toxicity and reduced therapeutic efficacy.[1][2][7] This process is often referred to as "payload migration."[2]

Q3: What factors influence the rate of the retro-Michael reaction?

Several factors can affect the stability of the thiosuccinimide linkage in vivo:

  • pH: The retro-Michael reaction is base-catalyzed, so its rate increases with higher pH.[5]

  • Temperature: Elevated temperatures can accelerate the deconjugation process.[5]

  • Thiol pKa: Adducts formed from thiols with a higher pKa tend to be more stable.[5][7]

  • Maleimide Substituents: The chemical nature of the group attached to the maleimide nitrogen can influence stability. Electron-withdrawing groups can increase the rate of stabilizing ring hydrolysis.[5][8]

Q4: What is thiosuccinimide ring hydrolysis and how does it improve stability?

Thiosuccinimide ring hydrolysis is a reaction where the succinimide (B58015) ring opens to form a stable maleamic acid thioether derivative.[5][8][9] This ring-opened product is resistant to the retro-Michael reaction, thus preventing deconjugation and enhancing the in vivo stability of the bioconjugate.[5][8][9] This process can be promoted by incubating the conjugate at a slightly basic pH (e.g., pH 8-9) after the initial conjugation.[5] Some "self-hydrolyzing" maleimides are designed with adjacent basic groups to catalyze this stabilizing hydrolysis intramolecularly at neutral pH.[9]

Q5: What are "Next-Generation Maleimides" (NGMs)?

Next-Generation Maleimides (NGMs) are advanced reagents designed to overcome the stability issues of traditional maleimides.[10][11][12][13] These reagents are often used for disulfide bridging, where they reconnect the two cysteine residues of a reduced disulfide bond while attaching a payload.[10][13] This approach leads to more homogeneous and robustly stable conjugates suitable for in vivo applications.[10][13]

Troubleshooting Guides

Problem: Premature payload release observed in plasma stability assays.

Potential Cause Troubleshooting Step Expected Outcome
Retro-Michael Reaction 1. After conjugation, incubate the bioconjugate at a controlled, slightly basic pH (e.g., pH 8.0-9.0) for a defined period to promote thiosuccinimide ring hydrolysis.[5] 2. Monitor the extent of hydrolysis using analytical techniques like HPLC or mass spectrometry.The hydrolyzed, ring-opened product is formed, which is resistant to deconjugation, leading to improved plasma stability.
Thiol Exchange with Plasma Proteins 1. If payload migration to albumin is detected, consider using a "self-hydrolyzing" maleimide linker in your conjugation strategy.[9] 2. Alternatively, explore next-generation maleimides (NGMs) for a more stable linkage.[10][11][12][13]Reduced or eliminated transfer of the payload to albumin and other plasma proteins.
Inherent Instability of the Linker 1. Evaluate alternative linker chemistries that form more stable bonds, such as those based on carbonylacrylic reagents or vinyl pyridiniums.[9]A more stable bioconjugate with a longer plasma half-life.

Problem: High levels of off-target toxicity in in vivo studies.

Potential Cause Troubleshooting Step Expected Outcome
Deconjugation and Non-specific Payload Accumulation 1. Confirm the stability of the thiosuccinimide linkage using in vitro plasma stability assays before proceeding to in vivo studies. 2. Implement strategies to stabilize the linkage, such as post-conjugation hydrolysis or the use of NGMs.[5][8][10][11][12][13]A more stable ADC with reduced premature drug release, leading to lower off-target toxicity.
Payload Migration to Endogenous Thiols 1. Analyze plasma samples from in vivo studies by mass spectrometry to detect the presence of payload conjugated to albumin or other proteins.[14] 2. If migration is confirmed, re-engineer the ADC with a more stable linker technology.Minimized off-target delivery of the cytotoxic payload and improved safety profile.

Quantitative Data Summary

Table 1: Comparative Stability of Maleimide-Based Linkages

Linker TypeConditionObservationReference
Traditional N-alkyl maleimideIncubation in thiol-containing buffer or serum at 37°C for 7 days35-67% deconjugation[15]
N-aryl maleimideIncubation in thiol-containing buffer or serum at 37°C for 7 days<20% deconjugation[15]
"Self-hydrolyzing" maleimide ADCIncubation in N-acetyl cysteine buffer (pH 8, 37°C) for 2 weeksNo measurable drug loss[16]
Control (maleimidocaproyl) ADCIncubation in N-acetyl cysteine buffer (pH 8, 37°C) for 2 weeks~50% drug loss[16]
Thiosuccinimide-containing ADCsIn plasmaPayload shedding rate can be as high as 50-75% within 7-14 days.[3][17]

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

Objective: To assess the stability of the thiosuccinimide linkage and quantify payload release in a biologically relevant matrix.

Methodology:

  • Preparation: Dilute the antibody-drug conjugate (ADC) to a final concentration of 1 mg/mL in fresh plasma (human, rat, or mouse).

  • Incubation: Incubate the ADC-plasma mixture at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 1, 3, 7, and 14 days).

  • Analysis:

    • Intact ADC Analysis: Analyze the samples using Hydrophobic Interaction Chromatography (HIC) or Reverse Phase-High Performance Liquid Chromatography (RP-HPLC) to determine the average drug-to-antibody ratio (DAR) over time. A decrease in DAR indicates payload loss.

    • Payload Release Analysis: Precipitate plasma proteins from the aliquots (e.g., with acetonitrile). Analyze the supernatant using Liquid Chromatography-Mass Spectrometry (LC-MS) to detect and quantify the released payload and any payload-adducts (e.g., payload-albumin).

  • Data Interpretation: Plot the average DAR or the percentage of intact ADC over time to determine the stability profile of the conjugate.

Protocol 2: Thiosuccinimide Ring Hydrolysis

Objective: To induce the ring-opening of the thiosuccinimide to form a stable maleamic acid thioether.

Methodology:

  • Conjugation: Perform the maleimide-thiol conjugation reaction under standard conditions (typically pH 6.5-7.5).

  • pH Adjustment: After the conjugation is complete, adjust the pH of the reaction mixture to 8.0-9.0 using a suitable buffer (e.g., borate (B1201080) buffer).

  • Incubation: Incubate the reaction mixture at room temperature or 37°C. The incubation time will depend on the specific maleimide and should be optimized (e.g., 2-24 hours).

  • Monitoring: Monitor the progress of the hydrolysis reaction by LC-MS. The ring-opened product will have a mass increase of 18 Da compared to the thiosuccinimide-linked product.

  • Purification: Once the desired level of hydrolysis is achieved, purify the stabilized conjugate using standard protein purification techniques (e.g., size-exclusion chromatography).

Visualizations

Thiosuccinimide_Instability_Pathway cluster_0 In Vivo Environment ADC Thiosuccinimide-Linked ADC Retro_Michael Retro-Michael Reaction ADC->Retro_Michael Unstable Linkage Hydrolysis Hydrolysis ADC->Hydrolysis Stabilization Pathway Deconjugated_ADC Deconjugated Antibody Retro_Michael->Deconjugated_ADC Released_Maleimide_Payload Released Maleimide-Payload Retro_Michael->Released_Maleimide_Payload Endogenous_Thiols Endogenous Thiols (e.g., Albumin, Glutathione) Off_Target_Conjugate Off-Target Conjugate Stable_ADC Stable Ring-Opened ADC Hydrolysis->Stable_ADC Released_Maleimide_PayloadEndogenous_Thiols Released_Maleimide_PayloadEndogenous_Thiols Released_Maleimide_PayloadEndogenous_Thiols->Off_Target_Conjugate Thiol Exchange

Caption: In vivo fate of a thiosuccinimide-linked ADC.

Experimental_Workflow_Stability_Assessment cluster_1 Experimental Workflow Start Start: ADC Sample Incubate Incubate with Plasma at 37°C Start->Incubate Collect Collect Aliquots at Time Points Incubate->Collect Split Split Sample Collect->Split HIC_HPLC HIC / RP-HPLC Analysis Split->HIC_HPLC Intact ADC Protein_Precipitation Protein Precipitation Split->Protein_Precipitation Released Payload DAR_Analysis Determine Average DAR HIC_HPLC->DAR_Analysis End End: Stability Profile DAR_Analysis->End LC_MS LC-MS Analysis of Supernatant Protein_Precipitation->LC_MS Payload_Analysis Quantify Released Payload LC_MS->Payload_Analysis Payload_Analysis->End

Caption: Workflow for in vitro plasma stability assessment.

Logical_Relationship_Stabilization_Strategies cluster_2 Linkage Stabilization Strategies Problem Thiosuccinimide Instability (Retro-Michael Reaction) Solution1 Promote Ring Hydrolysis Problem->Solution1 Solution2 Use Next-Generation Maleimides (NGMs) Problem->Solution2 Method1a Post-conjugation pH adjustment Solution1->Method1a Method1b Use 'self-hydrolyzing' maleimides Solution1->Method1b Method2a Disulfide bridging reagents Solution2->Method2a Outcome Stable Bioconjugate with Improved In Vivo Performance Method1a->Outcome Method1b->Outcome Method2a->Outcome

Caption: Strategies to mitigate thiosuccinimide instability.

References

Validation & Comparative

The Balancing Act: How PEG Linker Length Dictates ADC Pharmacokinetics and Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The design of the linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, directly influencing its stability, pharmacokinetics (PK), and ultimately, its anti-tumor efficacy.[1] Among the various linker technologies, polyethylene (B3416737) glycol (PEG) linkers have become a focal point for their ability to modulate the physicochemical and pharmacological properties of ADCs.[1][2] This guide provides an objective comparison of how different PEG linker lengths impact ADC performance, supported by experimental data, to inform the rational design of next-generation ADCs.

Hydrophobic payloads, while potent, can induce ADC aggregation and lead to rapid clearance from circulation.[1] The incorporation of hydrophilic PEG linkers can counteract these issues, permitting higher drug-to-antibody ratios (DARs) without compromising the ADC's integrity.[1][2] However, the length of the PEG chain is a delicate parameter to balance; it can significantly enhance solubility, stability, and PK, but may also impact the ADC's cytotoxic potency.[1][3]

Comparative Analysis of PEG Linker Lengths

The selection of a PEG linker length involves a trade-off between improved pharmacokinetics and the maintenance of potent cytotoxicity.[1] The following tables summarize quantitative data from various studies, comparing key performance metrics across ADCs with different PEG linker lengths.

Pharmacokinetic Parameters

Longer PEG chains generally improve the pharmacokinetic profile of ADCs, leading to a longer plasma half-life and increased area under the curve (AUC).[1][3] This is particularly beneficial for ADCs with hydrophobic payloads or those targeting antigens with low expression levels.[1] A threshold effect is often noted around a PEG8 linker, beyond which further increases in length may have a diminished impact on clearance.[1][2]

LinkerADC ModelClearance RateHalf-life (t½)Key Observation
No PEGAffibody-MMAE-19.6 minRapid clearance in the absence of a PEG linker.[3]
PEG4 (4kDa)Affibody-MMAE-2.5-fold increase vs. No PEGSignificant improvement in half-life with PEGylation.[3]
PEG10 (10kDa)Affibody-MMAE-11.2-fold increase vs. No PEGLonger PEG chain dramatically extends circulation time.[3]
< PEG8anti-CD30-MMAERapid-Clearance rates increased rapidly for conjugates with PEGs smaller than PEG8.[4]
≥ PEG8anti-CD30-MMAESlowApproached parent antibodySlower clearance observed with PEG8 and larger linkers.[5]
mPEG24RS7-MMAE-ProlongedDemonstrated a significantly enhanced half-life.[6][7]
In Vitro Cytotoxicity

The effect of PEG linker length on in vitro cytotoxicity can be context-dependent. In some cases, PEG linkers have minimal impact on potency, while in others, particularly with very long linkers or specific ADC formats, a decrease in cytotoxicity has been observed.[5]

LinkerADC ModelCell LineIC50 / EC50 (ng/mL)Key Observation
No PEGanti-CD30 ADCKarpas-299~10Baseline potency without PEG linker.[5]
PEG2anti-CD30 ADCKarpas-299~10No significant change in potency with short PEG linker.[5]
PEG4anti-CD30 ADCKarpas-299~10No significant change in potency with short PEG linker.[5]
PEG8anti-CD30 ADCKarpas-299~10No significant change in potency with medium PEG linker.[5]
PEG12anti-CD30 ADCKarpas-299~10No significant change in potency with medium PEG linker.[5]
PEG24anti-CD30 ADCKarpas-299~10No significant change in potency with long PEG linker.[5]
No PEGAffibody-MMAENCI-N87-Baseline cytotoxicity.[3]
PEG4 (4kDa)Affibody-MMAENCI-N874.5-fold reduction vs. No PEGLonger PEG chain led to a decrease in in vitro cytotoxicity.[3][5]
PEG10 (10kDa)Affibody-MMAENCI-N8722-fold reduction vs. No PEGA more pronounced reduction in cytotoxicity with a very long PEG chain.[3][5]
In Vivo Efficacy

Enhanced pharmacokinetic properties conferred by PEG linkers often translate to improved in vivo efficacy due to prolonged circulation and greater tumor accumulation.[5][8]

LinkerADC ModelTumor ModelTumor Growth Inhibition (TGI)Key Observation
No PEGAffibody-MMAENCI-N8754.38%Moderate efficacy with a non-PEGylated conjugate.[3]
PEG4 (4kDa)Affibody-MMAENCI-N8769.00%Improved tumor inhibition with a medium-length PEG chain.[3]
PEG10 (10kDa)Affibody-MMAENCI-N87>80% (approx.)The most potent tumor growth inhibition was observed with the longest PEG chain.[3]
Non-PEGylatedanti-L540cy ADCL540cy xenograft11%Minimal efficacy without a PEG linker.[8]
PEG2anti-L540cy ADCL540cy xenograft35-45%A notable increase in efficacy with short PEG linkers.[8]
PEG4anti-L540cy ADCL540cy xenograft35-45%Similar efficacy to PEG2.[8]
PEG8anti-L540cy ADCL540cy xenograft75-85%A significant jump in efficacy with medium-length PEG linkers.[8]
PEG12anti-L540cy ADCL540cy xenograft75-85%Efficacy plateaus with longer PEG chains.[8]
PEG24anti-L540cy ADCL540cy xenograft75-85%Efficacy plateaus with longer PEG chains.[8]

Visualizing the Concepts

To better illustrate the principles discussed, the following diagrams have been generated.

G cluster_0 ADC Components cluster_1 PEG Linker Antibody Antibody Linker Linker Antibody->Linker Conjugation Payload Payload (Drug) Linker->Payload Attachment PEG Polyethylene Glycol (PEG) Chain Linker->PEG Incorporation

General structure of a PEGylated Antibody-Drug Conjugate.

G start Start: ADC Design synthesis ADC Synthesis & Characterization start->synthesis invitro In Vitro Cytotoxicity Assay synthesis->invitro Varying PEG Linker Lengths pk_study Pharmacokinetic (PK) Study synthesis->pk_study Varying PEG Linker Lengths data_analysis Data Analysis & Comparison invitro->data_analysis efficacy_study In Vivo Efficacy Study pk_study->efficacy_study efficacy_study->data_analysis conclusion Conclusion: Optimal PEG Length data_analysis->conclusion

Experimental workflow for comparing ADCs with different PEG linker lengths.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are representative protocols for key experiments involved in the comparison of ADCs with different PEG linker lengths.

ADC Synthesis and Characterization
  • Antibody Reduction (if applicable): The antibody is treated with a reducing agent (e.g., TCEP) to break interchain disulfide bonds, making the cysteine residues available for conjugation.

  • Drug-Linker Activation: The payload is attached to the PEG linker, which has a reactive group for conjugation to the antibody.

  • Conjugation: The activated drug-linker is added to the reduced antibody solution and incubated to allow for covalent bond formation.[1]

  • Purification: The resulting ADC is purified using techniques like size-exclusion chromatography (SEC) to remove unconjugated drug-linkers and aggregated species.[1]

  • Characterization: The purified ADC is characterized to determine the drug-to-antibody ratio (DAR), aggregation levels, and purity using methods such as hydrophobic interaction chromatography (HIC), SEC, and mass spectrometry.

In Vitro Cytotoxicity Assay
  • Cell Culture: Target cancer cells expressing the antigen of interest are cultured in appropriate media.

  • Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of the ADCs with varying PEG linker lengths.

  • Incubation: The treated cells are incubated for a set period (e.g., 72-96 hours).

  • Viability Assessment: Cell viability is measured using a colorimetric or luminescent assay (e.g., MTT, CellTiter-Glo®).

  • Data Analysis: The IC50 or EC50 values (the concentration of ADC that inhibits cell growth by 50%) are calculated from the dose-response curves.

Pharmacokinetic (PK) Study in Rodents
  • Animal Model: A suitable rodent model (e.g., rats or mice) is chosen.

  • Administration: ADCs with varying PEG linker lengths are administered intravenously at a defined dose.[1]

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, etc.) post-injection.[1]

  • Sample Processing: Plasma is isolated from the blood samples.[1]

  • Quantification: The concentration of the ADC in the plasma is quantified using an ELISA that detects the antibody portion of the conjugate.[1]

  • Data Analysis: Pharmacokinetic parameters such as clearance, half-life (t½), and area under the curve (AUC) are calculated using appropriate software.

In Vivo Efficacy Study (Xenograft Model)
  • Tumor Implantation: Human tumor cells are implanted subcutaneously into immunocompromised mice.

  • Tumor Growth: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).[5]

  • Treatment: Mice are randomized into groups and treated with the ADCs with different PEG linker lengths, a vehicle control, and a control antibody.

  • Monitoring: Tumor volume and body weight are measured regularly throughout the study.

  • Endpoint: The study is concluded when tumors in the control group reach a predefined size, or at a set time point.[1]

  • Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.[1]

Conclusion

The length of the PEG linker is a critical parameter in the design of ADCs, with a significant impact on their therapeutic index. While shorter PEG linkers may favor ADC stability, longer linkers generally enhance pharmacokinetic properties and in vivo efficacy, particularly for hydrophobic payloads.[1][3] However, a potential trade-off with in vitro potency may exist.[3][5] The optimal PEG linker length is likely specific to the antibody, payload, and target, necessitating empirical evaluation through a systematic workflow as outlined in this guide.[4] By carefully considering the interplay between linker length and ADC performance, researchers can rationally design more effective and safer antibody-drug conjugates.

References

A Head-to-Head Comparison: Mal-PEG4-Glu(OH)-NH-m-PEG24 and Other Heterobifunctional Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a heterobifunctional linker is a critical determinant in the design and efficacy of bioconjugates, particularly antibody-drug conjugates (ADCs) and PROTACs. This guide provides an objective comparison of the novel Mal-PEG4-Glu(OH)-NH-m-PEG24 linker against other commonly used heterobifunctional linkers, with a focus on performance metrics supported by experimental data.

The this compound linker is a discrete polyethylene (B3416737) glycol (dPEG®) based molecule featuring a unique "Sidewinder™" structure. This design incorporates a maleimide (B117702) group for conjugation to thiol-containing biomolecules (like antibodies), a glutamic acid side chain with a carboxylic acid for payload attachment, and a long methoxy-terminated PEG24 chain.[1][2] This architecture is engineered to shield a potentially hydrophobic payload with a hydrophilic PEG moiety, a strategy aimed at improving the overall physicochemical properties of the resulting bioconjugate.[1][2]

This guide will compare the performance of this and similar branched or "pendant" PEG linkers with more traditional linear PEGylated and non-PEGylated heterobifunctional linkers, such as the widely used Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC).

Performance Comparison: Key Metrics

The choice of linker can significantly impact the Drug-to-Antibody Ratio (DAR), solubility, stability, and pharmacokinetic profile of an ADC. The following sections and tables summarize the comparative performance of different linker types based on available data.

Drug-to-Antibody Ratio (DAR) and Aggregation

A significant challenge in ADC development is the tendency of conjugates to aggregate, especially when attaching hydrophobic payloads. This aggregation can lead to reduced efficacy and increased immunogenicity.[3][4] Hydrophilic linkers, particularly those with branched or pendant PEG structures, are designed to mitigate this issue, thereby allowing for higher DARs without compromising the stability of the ADC.[5][6]

Linker TypeKey FeatureImpact on DARImpact on AggregationReference
This compound (Sidewinder™) Branched/Pendant PEGEnables stable, high-DAR ADCs.Designed to reduce aggregation by shielding the hydrophobic payload.[1][2]
Linear PEGylated Linkers (e.g., Mal-PEGx-NHS) Linear PEG chainCan enable higher DARs compared to non-PEGylated linkers.Reduces aggregation, with effectiveness potentially dependent on PEG length.[5]
SMCC Hydrophobic, non-PEGylatedLimited DAR to avoid aggregation, especially with hydrophobic payloads.Can lead to aggregation, particularly at higher DARs.[3]
Glucuronide Linkers HydrophilicCan achieve high DARs with minimal aggregation.Showed minimal aggregation (<5%) compared to dipeptide linkers (up to 80%).[7]
Pharmacokinetics and In Vivo Efficacy

The pharmacokinetic profile of an ADC, including its plasma stability and circulation half-life, is profoundly influenced by the linker. PEGylation is a well-established strategy to extend the half-life of biologics by increasing their hydrodynamic radius, which reduces renal clearance.[5]

Linker TypeImpact on Plasma Half-LifeImpact on ClearanceIn Vivo EfficacyReference
Branched/Pendant PEG Linkers Slower clearance and higher area under the curve (AUC) compared to linear PEG linkers at high DAR.LowCan lead to improved in vivo efficacy due to prolonged circulation and increased tumor accumulation.[5][6]
Linear PEGylated Linkers ADC exposure increases with PEG length up to a certain point (e.g., PEG8).Clearance decreases with increasing PEG length.Can enhance in vivo efficacy.[5]
SMCC Generally shorter half-life compared to PEGylated counterparts.HighEfficacy can be limited by rapid clearance and aggregation.[5]

A study comparing a linear 24-unit PEG linker to a branched linker with two 12-unit PEG chains on a trastuzumab-DM1 conjugate with a high DAR of 8 demonstrated that the branched linker resulted in significantly slower clearance and a nearly 3-fold higher area under the curve (AUC).[5][6]

In Vitro Cytotoxicity

While PEGylation offers significant advantages in terms of pharmacokinetics and stability, it can sometimes have a nuanced effect on in vitro potency. The increased steric hindrance from the PEG chain may slightly reduce the immediate cytotoxic effect in cell-based assays.

Linker TypeIn Vitro CytotoxicityConsiderationsReference
Branched/Pendant PEG Linkers May show slightly reduced potency compared to less sterically hindered linkers.The in vivo benefits of improved pharmacokinetics often outweigh a slight decrease in in vitro potency.[8]
Linear PEGylated Linkers The effect can be context-dependent. Some studies show no significant impact, while others report a reduction in cytotoxicity with longer PEG chains.A study with affibody-based conjugates showed a 4.5-fold and 22-fold reduction in cytotoxicity with 4kDa and 10kDa PEG linkers, respectively, compared to a non-PEGylated linker.[5]
SMCC Often exhibits high in vitro potency.The lack of steric hindrance allows for efficient cell entry and payload release in vitro.[5]
Valine-Citrulline (Val-Cit) Peptide Linkers High potency, but can be susceptible to premature cleavage by certain proteases.A study showed that Val-Ala linkers had better stability and less aggregation than Val-Cit linkers.[9]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the comparative evaluation of heterobifunctional linkers. Below are methodologies for key experiments.

ADC Conjugation and Characterization

Objective: To prepare ADCs with different linkers and determine the average DAR.

Methodology:

  • Antibody Preparation: If necessary, reduce the interchain disulfide bonds of the antibody (e.g., Trastuzumab) using a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) in a degassed buffer (e.g., PBS, pH 7.4).

  • Linker-Payload Activation: For linkers with an NHS ester, dissolve the linker-payload conjugate in an anhydrous organic solvent like DMSO. For the this compound, the payload is first conjugated to the carboxylic acid on the glutamic acid side chain, often via activation with a carbodiimide (B86325) like EDC to form a stable amide bond.[1][2]

  • Conjugation: Add the activated linker-payload to the prepared antibody solution. The maleimide group of the linker will react with the free thiol groups on the antibody. The reaction is typically carried out at room temperature or 4°C for several hours to overnight.

  • Purification: Remove unconjugated linker-payload and other impurities using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

  • DAR Determination: The average DAR can be determined using techniques such as hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy, by measuring the absorbance at 280 nm (for the antibody) and at a wavelength specific to the payload.

Plasma Stability Assay

Objective: To assess the stability of the ADC and the rate of payload deconjugation in plasma.

Methodology:

  • Incubate the ADC at a specific concentration (e.g., 100 µg/mL) in plasma from relevant species (e.g., human, mouse) at 37°C.

  • Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96 hours).

  • Analyze the samples to quantify the amount of intact ADC. This can be done using methods like ELISA, where one antibody captures the ADC and a secondary antibody detects the payload.

In Vitro Cytotoxicity Assay

Objective: To determine the potency of the ADC on cancer cell lines.

Methodology:

  • Cell Culture: Plate antigen-positive (e.g., BT-474 for HER2-positive) and antigen-negative (e.g., MCF-7 for HER2-negative) cancer cells in 96-well plates and allow them to adhere overnight.

  • ADC Treatment: Treat the cells with serial dilutions of the ADC, the unconjugated payload, and a non-targeting antibody control.

  • Incubation: Incubate the cells for a defined period (e.g., 72 hours).

  • Viability Assessment: Measure cell viability using a suitable assay, such as the MTT or CellTiter-Glo assay.

  • Data Analysis: Calculate the IC50 (the concentration of ADC that inhibits cell growth by 50%) for each conjugate.

Aggregation Analysis

Objective: To quantify the level of aggregation of the ADC.

Methodology:

  • Sample Preparation: Prepare the ADC at a relevant concentration in a formulation buffer.

  • Size-Exclusion Chromatography (SEC): Inject the ADC sample onto an SEC column. The separation is based on the hydrodynamic volume of the molecules.

  • Detection: Monitor the eluate using a UV detector at 280 nm. Aggregates will elute earlier than the monomeric ADC.

  • Quantification: Calculate the percentage of high molecular weight species (aggregates) relative to the total protein content.

Visualizing Workflows and Mechanisms

Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological processes and experimental workflows.

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation cluster_cell Internalization & Payload Release ADC Antibody-Drug Conjugate (ADC) TargetCell Target Cancer Cell (Antigen-Positive) ADC->TargetCell 1. Targeting & Binding Internalization 2. Internalization (Endocytosis) NonTargetCell Non-Target Cell (Antigen-Negative) Lysosome 3. Lysosomal Trafficking Internalization->Lysosome PayloadRelease 4. Linker Cleavage & Payload Release Lysosome->PayloadRelease Apoptosis 5. Payload Induces Cell Death (Apoptosis) PayloadRelease->Apoptosis

General mechanism of action for an antibody-drug conjugate (ADC).

Experimental_Workflow cluster_synthesis ADC Synthesis & Characterization cluster_evaluation Performance Evaluation Conjugation 1. ADC Conjugation (e.g., Mal-PEG4-Glu-Linker vs. SMCC) Purification 2. Purification (SEC / TFF) Conjugation->Purification DAR_Analysis 3. DAR Analysis (HIC / UV-Vis) Purification->DAR_Analysis Aggregation 4a. Aggregation Analysis (SEC) DAR_Analysis->Aggregation Stability 4b. Plasma Stability (ELISA) DAR_Analysis->Stability Cytotoxicity 4c. In Vitro Cytotoxicity (Cell-Based Assays) DAR_Analysis->Cytotoxicity Pharmacokinetics 5. In Vivo Pharmacokinetics (Animal Models) Aggregation->Pharmacokinetics Stability->Pharmacokinetics Cytotoxicity->Pharmacokinetics Final_Assessment Final_Assessment Pharmacokinetics->Final_Assessment Comparative Assessment of Linker Performance

References

The PEG Advantage: A Comparative Guide to PEG Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of oncology, the efficacy and safety of an antibody-drug conjugate (ADC) are critically dependent on its molecular design. The linker, a seemingly simple bridge between the monoclonal antibody and the cytotoxic payload, plays a pivotal role in the overall performance of the ADC. Among the various linker technologies, polyethylene (B3416737) glycol (PEG) linkers have emerged as a key innovation, offering significant advantages in optimizing the therapeutic index of these targeted cancer therapies.

This guide provides an objective comparison of ADCs utilizing PEG linkers against those with more traditional, non-PEGylated linkers. We will delve into the supporting experimental data that underscores the benefits of PEGylation, offering a clear perspective on how this hydrophilic polymer can enhance the pharmacokinetic profile, improve stability, and ultimately boost the anti-tumor efficacy of ADCs.

Unveiling the Hydrophilic Shield: Key Advantages of PEG Linkers

The incorporation of PEG chains into the linker structure of an ADC imparts several beneficial physicochemical and pharmacological properties. These advantages primarily stem from the hydrophilic and biocompatible nature of PEG, which effectively creates a "hydrophilic shield" around the often-hydrophobic drug-linker complex.[1][2]

1. Enhanced Hydrophilicity and Reduced Aggregation: A major challenge in ADC development is the propensity for aggregation, particularly with hydrophobic payloads and linkers. This aggregation can lead to reduced efficacy, immunogenicity, and manufacturing difficulties.[3] Hydrophilic PEG linkers significantly improve the overall solubility of the ADC, mitigating aggregation and allowing for the development of ADCs with higher drug-to-antibody ratios (DARs) without compromising stability.[2][4]

2. Improved Pharmacokinetics: The hydrophilic nature of PEG linkers shields the ADC from premature clearance by the reticuloendothelial system.[1] This "stealth" effect leads to a longer circulation half-life and increased plasma exposure (Area Under the Curve - AUC), allowing for greater accumulation of the ADC at the tumor site.[1][5]

3. Potential for Higher Drug-to-Antibody Ratios (DAR): By improving the solubility and reducing the aggregation of hydrophobic payloads, PEG linkers can enable the conjugation of a higher number of drug molecules to a single antibody.[2] This can potentially lead to enhanced potency and efficacy, especially in tumors with low antigen expression.

4. Improved Stability and Tolerability: The stability of the linker is crucial to prevent the premature release of the cytotoxic payload in circulation, which can lead to off-target toxicity.[6] While linker chemistry itself is a primary determinant of stability, the hydrophilic environment created by PEG can contribute to the overall stability of the conjugate. Furthermore, by improving the pharmacokinetic profile and reducing non-specific uptake, PEG linkers can lead to better tolerability of the ADC.[7]

Comparative Performance: PEGylated vs. Non-PEGylated ADCs

Experimental data from various preclinical studies highlight the tangible benefits of incorporating PEG linkers into ADC design. The following tables summarize key performance metrics, comparing ADCs with and without PEG linkers.

Table 1: Impact on Pharmacokinetics
ADC ConstructLinker TypeHalf-Life (t½) ExtensionClearance RateReference
ZHER2-Affibody-MMAENon-PEGylated (SMCC)--[1]
ZHER2-Affibody-MMAE4 kDa PEG2.5-foldNot Reported[1]
ZHER2-Affibody-MMAE10 kDa PEG11.2-foldNot Reported[1]
Anti-CD30 ADCNon-PEGylated-High[7]
Anti-CD30 ADCPEG8-Low[7]
Amide-linked ADCLinear PEG24-Higher[5]
Amide-linked ADCPendant (PEG12)2-Slower[5]

Note: Data is compiled from different studies and experimental models, and direct comparisons should be made with caution.

Table 2: Impact on In Vitro Cytotoxicity
ADC ConstructLinker TypeIC50 Reduction (vs. Non-PEGylated)Cell LineReference
ZHER2-Affibody-MMAENon-PEGylated (SMCC)-NCI-N87[1]
ZHER2-Affibody-MMAE4 kDa PEG4.5-foldNCI-N87[1]
ZHER2-Affibody-MMAE10 kDa PEG22-foldNCI-N87[1]

Note: A reduction in in vitro cytotoxicity (higher IC50) can be a trade-off for improved in vivo performance due to altered cellular uptake kinetics.

Table 3: Impact on Aggregation and In Vivo Efficacy
ADC ConstructLinker TypeAggregationIn Vivo EfficacyReference
Glucuronide-linked ADCHydrophilicMinimal (<5%)Greater efficacy in vivo[3]
Dipeptide-linked ADCMore HydrophobicUp to 80%Less tolerated in vivo[3]
ZHER2-Affibody-MMAE (10 kDa PEG)10 kDa PEGNot ReportedMost ideal tumor therapeutic ability[1]

Visualizing the Mechanism and Workflow

To better understand the concepts discussed, the following diagrams illustrate the structure of a PEGylated ADC, the general workflow for evaluating ADCs, and the impact of PEG linkers on ADC properties.

PEGylated_ADC_Structure cluster_ADC Antibody-Drug Conjugate (ADC) Antibody Monoclonal Antibody (mAb) Linker PEG Linker Antibody->Linker Conjugation Site Payload Cytotoxic Payload Linker->Payload

Caption: Structure of a PEGylated Antibody-Drug Conjugate.

ADC_Evaluation_Workflow start ADC Synthesis & Characterization in_vitro In Vitro Studies (Cytotoxicity, Stability) start->in_vitro in_vivo In Vivo Studies (Efficacy, Pharmacokinetics) in_vitro->in_vivo data_analysis Data Analysis & Optimization in_vivo->data_analysis data_analysis->start Iterative Optimization lead_selection Lead Candidate Selection data_analysis->lead_selection

Caption: General workflow for ADC evaluation.

PEG_Linker_Impact cluster_advantages Improved ADC Properties PEG_Linker PEG Linker (Hydrophilic) Solubility Increased Solubility PEG_Linker->Solubility PK Improved Pharmacokinetics PEG_Linker->PK Stability Reduced Aggregation PEG_Linker->Stability DAR Higher DAR Potential PEG_Linker->DAR

References

A Comparative Guide to Analytical Techniques for Confirming Successful Conjugation of Mal-PEG4-Glu(OH)-NH-m-PEG24

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful conjugation of Mal-PEG4-Glu(OH)-NH-m-PEG24 to a target molecule, typically via a thiol-maleimide reaction, is a critical step in the development of many advanced therapeutics and research compounds. Confirmation of this covalent linkage and characterization of the resulting conjugate are paramount for ensuring product quality, efficacy, and safety. This guide provides a comparative overview of key analytical techniques to verify successful conjugation, presenting experimental data, detailed protocols, and visual workflows to aid researchers in selecting the most appropriate methods for their needs.

Overview of Analytical Techniques

A multi-faceted analytical approach is often necessary for the comprehensive characterization of PEGylated conjugates. The following table summarizes the primary techniques, their principles, and the key information they provide in the context of this compound conjugation.

Technique Principle Information Obtained Key Advantages Limitations
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules.Confirms the molecular weight of the conjugate, determines the degree of PEGylation, and identifies unreacted starting materials.High sensitivity and accuracy, provides direct evidence of conjugation.PEG polydispersity can complicate spectra; complex data analysis may be required.[1][2][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Provides detailed structural information, confirms the formation of the thioether bond, and quantifies the degree of PEGylation.[4][5][6]Non-destructive, provides unambiguous structural data.[4]Lower sensitivity compared to MS, requires higher sample concentrations.
High-Performance Liquid Chromatography (HPLC) Separates components of a mixture based on their interaction with a stationary phase.Assesses purity, separates the conjugate from unreacted starting materials, and can be used for quantification.[7][][9]High resolution and reproducibility, well-established for purification and analysis.[]PEG itself lacks a strong UV chromophore, often requiring alternative detectors like ELSD or CAD.[7][10]
Fourier-Transform Infrared (FTIR) Spectroscopy Measures the absorption of infrared radiation by the sample's molecules.Confirms the presence of characteristic PEG ether bonds and the disappearance of the maleimide (B117702) C=C bond upon conjugation.[11][12][13]Fast, non-destructive, and provides information about functional groups.Not suitable for quantification, spectral overlap can be an issue in complex molecules.[14]
UV-Vis Spectroscopy Measures the absorption of ultraviolet and visible light by the sample.Monitors the disappearance of the maleimide absorbance peak (around 300 nm) as the conjugation reaction proceeds.[15][16][17]Simple, real-time reaction monitoring.[15]Indirect method for confirming conjugation, susceptible to interference from other chromophores.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for confirming conjugation by providing a direct measurement of the molecular weight increase upon attachment of the this compound moiety.

Comparative Data:
Analysis Type Expected Mass (Unconjugated) Expected Mass (Conjugated) Observed Mass (Hypothetical) Interpretation
Intact Protein/Molecule Varies (e.g., 25,000 Da)Unconjugated Mass + ~1615.9 Da~26,615 DaSuccessful mono-conjugation.
Peptide Mapping Mass of specific peptideMass of peptide + ~1615.9 DaIncreased mass of cysteine-containing peptideConfirms site-specific conjugation.

Note: The molecular weight of this compound is approximately 1615.9 g/mol .[18][19]

Experimental Protocol: ESI-Q-TOF Mass Spectrometry
  • Sample Preparation:

    • Desalt the conjugate sample using a C4 ZipTip or dialysis to remove non-volatile salts.

    • Reconstitute the sample in a solution of 50:50 acetonitrile:water with 0.1% formic acid to a final concentration of 0.1-1 mg/mL.

  • LC-MS Analysis:

    • LC System: Agilent 1260 Infinity LC or equivalent.[3]

    • Column: Agilent Zorbax SB-C8, 2.1 x 50 mm, 3.5 µm or similar reversed-phase column.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: 5-95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • MS System: Agilent 6520 Q-TOF Mass Spectrometer or equivalent.[3]

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Mass Range: 300-3000 m/z.

    • Data Analysis: Deconvolute the resulting multi-charged spectrum to obtain the zero-charge mass of the conjugate. Software such as ProMass HR can be utilized for this purpose.[20]

Workflow for MS Analysis

cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Desalting Desalting of Conjugate Reconstitution Reconstitution in ACN/Water/FA Desalting->Reconstitution LC_Separation Reversed-Phase LC Separation Reconstitution->LC_Separation ESI_Ionization Electrospray Ionization LC_Separation->ESI_Ionization TOF_MS TOF Mass Analysis ESI_Ionization->TOF_MS Deconvolution Deconvolution of Spectrum TOF_MS->Deconvolution Mass_Determination Intact Mass Determination Deconvolution->Mass_Determination Confirmation Confirmation Mass_Determination->Confirmation Conjugation Confirmed

Caption: Workflow for confirming conjugation using LC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information, confirming the formation of the covalent bond between the maleimide and the thiol.[4][5]

Comparative Data:
Nucleus Expected Chemical Shift (δ) of Key Protons Interpretation
¹H NMR ~3.64 ppm: Characteristic broad singlet of the PEG backbone (-O-CH₂-CH₂-O-).[5][21]Confirms the presence of the PEG chains.
¹H NMR ~6.8 ppm: Disappearance of the maleimide vinyl protons.Indicates successful reaction at the maleimide double bond.
¹H NMR ~2.5-3.5 ppm: Appearance of new signals corresponding to the succinimide (B58015) ring protons after reaction with the thiol.Confirms the formation of the thioether linkage.
Experimental Protocol: ¹H NMR
  • Sample Preparation:

    • Lyophilize the sample to remove any residual solvents.

    • Dissolve 5-10 mg of the conjugate in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

    • Add a known amount of an internal standard (e.g., DSS) for quantification if required.

  • NMR Acquisition:

    • Spectrometer: Bruker Avance 400 MHz or higher field instrument.

    • Experiment: Standard ¹H NMR experiment.

    • Temperature: 298 K.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Solvent Suppression: Use appropriate solvent suppression techniques if acquiring in D₂O (e.g., presaturation).

  • Data Analysis:

    • Process the FID (Free Induction Decay) with an appropriate software (e.g., TopSpin, MestReNova).

    • Integrate the characteristic peaks to determine the ratio of the PEG moiety to the parent molecule, confirming the degree of conjugation.[22]

Logical Flow for NMR Analysis

cluster_analysis Spectral Analysis Start Conjugate Sample Prep Sample Preparation (Dissolution in Deuterated Solvent) Start->Prep Acquisition 1H NMR Data Acquisition Prep->Acquisition Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) Acquisition->Processing Maleimide_Check Check for Disappearance of Maleimide Protons (~6.8 ppm) Processing->Maleimide_Check Succinimide_Check Identify Succinimide Ring Protons (2.5-3.5 ppm) Processing->Succinimide_Check PEG_Check Identify PEG Backbone Protons (~3.64 ppm) Processing->PEG_Check Result Structural Confirmation of Conjugation Maleimide_Check->Result Succinimide_Check->Result PEG_Check->Result

Caption: Logical flow for NMR-based confirmation of conjugation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for assessing the purity of the conjugate and separating it from unreacted starting materials.

Comparative Data:
Chromatography Mode Expected Elution Profile Detector
Reversed-Phase (RP-HPLC) The conjugate will have a longer retention time than the more polar, unconjugated parent molecule.UV, ELSD, CAD, MS
Size-Exclusion (SEC-HPLC) The conjugate will elute earlier than the smaller, unconjugated parent molecule.UV, RI
Experimental Protocol: RP-HPLC
  • Sample Preparation:

    • Dissolve the sample in the initial mobile phase to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter.

  • HPLC Analysis:

    • System: Waters Alliance HPLC system or equivalent.

    • Column: C18 column (e.g., Waters XBridge BEH C18, 4.6 x 150 mm, 3.5 µm).[7]

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A typical gradient would be 10-70% B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection:

      • UV-Vis: Monitor at 280 nm (for proteins) and/or 220 nm.

      • ELSD/CAD: Use for universal detection if the parent molecule lacks a strong chromophore.[7][10]

Experimental Workflow for HPLC Analysis

Sample Reaction Mixture Injection Injection onto HPLC System Sample->Injection Separation Separation on RP-HPLC Column Injection->Separation Detection Detection (UV, ELSD, CAD) Separation->Detection Chromatogram Generation of Chromatogram Detection->Chromatogram Analysis Peak Analysis (Retention Time, Area %) Chromatogram->Analysis Result Purity Assessment and Confirmation of New Product Peak Analysis->Result

Caption: Workflow for purity assessment via RP-HPLC.

Alternative and Complementary Techniques

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for a quick confirmation of the presence of the PEG backbone. The strong C-O-C ether stretch around 1100 cm⁻¹ is a characteristic indicator of successful PEGylation.[12][13][23]

  • UV-Vis Spectroscopy: Ideal for real-time monitoring of the conjugation reaction. The decrease in absorbance at ~300 nm, characteristic of the maleimide group, indicates the progress of the thiol-maleimide ligation.[16][24]

By employing a combination of these analytical techniques, researchers can confidently confirm the successful conjugation of this compound, ensuring the quality and integrity of their final product for downstream applications in research and drug development.

References

A Comparative Guide to the In Vitro and In Vivo Stability of ADC Linkers

Author: BenchChem Technical Support Team. Date: December 2025

The stability of the linker in an antibody-drug conjugate (ADC) is a pivotal factor that governs its therapeutic index, influencing both its efficacy and toxicity profile. An ideal linker must remain robust in systemic circulation to prevent the premature release of its cytotoxic payload, which could otherwise lead to off-target toxicities. Conversely, upon reaching the tumor microenvironment, the linker must be efficiently cleaved to release the drug and exert its therapeutic effect. This guide provides a comprehensive comparison of the stability of different ADC linkers, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for ADC design.

The Dichotomy of ADC Linkers: Cleavable vs. Non-Cleavable

ADC linkers are broadly classified into two categories: cleavable and non-cleavable, each with distinct advantages and disadvantages.

Cleavable linkers are designed to be selectively cleaved by specific triggers that are more prevalent in the tumor microenvironment or within cancer cells. These triggers can include acidic pH, a reducing environment, or the presence of specific enzymes.[1][2] The advantage of this approach lies in the targeted release of the payload, which can also lead to a "bystander effect," where the released drug can kill neighboring antigen-negative tumor cells.[3] However, a potential drawback is the risk of premature cleavage in circulation, leading to off-target toxicity.[4]

Non-cleavable linkers , in contrast, do not have a specific cleavage site and rely on the complete degradation of the antibody component within the lysosome to release the payload.[5] This results in greater stability in plasma, a longer half-life, and potentially reduced off-target toxicity.[4][5] However, the efficacy of ADCs with non-cleavable linkers is highly dependent on the internalization of the ADC and the subsequent lysosomal degradation pathway.[5]

Quantitative Comparison of ADC Linker Stability

The following tables summarize quantitative data on the in vitro and in vivo stability of various ADC linkers. It is important to note that direct head-to-head comparisons across different studies can be challenging due to variations in the antibody, payload, conjugation site, and experimental conditions.

In Vitro Plasma Stability
Linker TypeLinker ExampleADC ConstructSpeciesIncubation Time (days)% Intact ADC or % Payload RemainingReference
Peptide (Cleavable)Val-CitTrastuzumab-vc-MMAEHuman6<1% free MMAE[6]
Peptide (Cleavable)Val-CitTrastuzumab-vc-MMAECynomolgus Monkey6<1% free MMAE[6]
Peptide (Cleavable)Val-CitTrastuzumab-vc-MMAERat6~2.5% free MMAE[6]
Peptide (Cleavable)Val-CitTrastuzumab-vc-MMAEMouse6~25% free MMAE[6]
Peptide (Cleavable)VC-PABCITC6104ROMouse-Unstable[7]
Aryl Sulfate (Cleavable)OHPASITC6103ROMouse & Human-Stable[7]
Non-cleavableAmino-PEG6-C2-MMADC16 Site A---[3]
In Vivo Stability
Linker TypeLinker ExampleADC ConstructAnimal ModelHalf-life (t½)Key FindingsReference
Peptide (Cleavable)VC-PABCITC6104ROMice-Relatively unstable with low exposure and high clearance of the conjugated drug.[7]
Aryl Sulfate (Cleavable)OHPASITC6103ROMice-Stable in pharmacokinetic studies.[7]
Non-cleavableThioether (SMCC)T-DM1--Generally exhibit greater stability and longer half-life compared to cleavable linkers.[4][]

Experimental Protocols for Stability Assessment

Accurate assessment of ADC stability is crucial for preclinical development. The following are generalized protocols for key experiments.

In Vitro Plasma Stability Assay

Objective: To evaluate the stability of an ADC in plasma from various species by measuring the change in drug-to-antibody ratio (DAR) or the amount of released payload over time.

Methodology:

  • Incubation: The ADC is incubated in plasma (e.g., human, mouse, rat, cynomolgus monkey) at a concentration of 100 µg/mL at 37°C.

  • Time Points: Aliquots are collected at multiple time points (e.g., 0, 24, 48, 96, and 168 hours).

  • Sample Preparation:

    • For DAR Analysis: The ADC is captured from the plasma using affinity beads (e.g., Protein A/G).

    • For Free Payload Analysis: Proteins in the plasma are precipitated using an organic solvent like acetonitrile, and the supernatant containing the free drug is collected.

  • Analysis:

    • DAR Analysis: The captured ADC is analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average DAR. A decrease in DAR over time indicates linker instability.[9][10][11][12]

    • Free Payload Analysis: The collected supernatant is analyzed by LC-MS/MS to quantify the concentration of the released payload.[1]

  • Data Interpretation: The rate of DAR reduction or payload release is calculated to determine the in vitro half-life of the ADC.

In Vivo Pharmacokinetic (PK) Study

Objective: To assess the in vivo stability and clearance of an ADC by measuring the concentration of total antibody, conjugated antibody (ADC), and free payload in circulation over time.

Methodology:

  • Animal Model: The ADC is administered intravenously to a relevant animal model (e.g., mice or rats).

  • Blood Sampling: Blood samples are collected at predetermined time points post-administration.

  • Plasma Separation: Plasma is isolated from the blood samples.

  • Analysis:

    • Total Antibody Quantification: The concentration of the total antibody (both conjugated and unconjugated) is typically measured using an enzyme-linked immunosorbent assay (ELISA).

    • Intact ADC Quantification: The concentration of the ADC with the payload still attached is also often measured by ELISA or by affinity capture followed by LC-MS to determine the DAR over time.[13][14]

    • Free Payload Quantification: The concentration of the released payload in the plasma is quantified using LC-MS/MS.[1][15]

  • Pharmacokinetic Modeling: The data is used to determine key PK parameters such as half-life, clearance, and area under the curve (AUC) for each component.

Visualizing ADC Mechanisms and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation (pH 7.4) cluster_tumor Tumor Microenvironment cluster_intracellular Intracellular Compartment ADC Antibody-Drug Conjugate (ADC) TumorCell Tumor Cell (Antigen-Positive) ADC->TumorCell 1. Binding to Tumor Antigen Endosome Endosome (Lower pH) TumorCell->Endosome 2. Internalization BystanderCell Bystander Cell (Antigen-Negative) Lysosome Lysosome (Enzymes, Low pH) Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Linker Cleavage/ Antibody Degradation Payload->BystanderCell Bystander Effect (for some linkers) Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxicity

Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).

Linker_Cleavage_Mechanisms cluster_cleavable Cleavable Linkers cluster_non_cleavable Non-Cleavable Linkers pH_Sensitive pH-Sensitive (e.g., Hydrazone) Released_Payload Released Payload pH_Sensitive->Released_Payload Enzyme_Sensitive Enzyme-Sensitive (e.g., Val-Cit) Enzyme_Sensitive->Released_Payload Redox_Sensitive Redox-Sensitive (e.g., Disulfide) Redox_Sensitive->Released_Payload Antibody_Degradation Antibody Degradation (e.g., Thioether) Antibody_Degradation->Released_Payload Trigger_pH Low pH (Endosome/Lysosome) Trigger_pH->pH_Sensitive Trigger_Enzyme Proteases (e.g., Cathepsin B) Trigger_Enzyme->Enzyme_Sensitive Trigger_Redox High Glutathione (Intracellular) Trigger_Redox->Redox_Sensitive Trigger_Degradation Lysosomal Proteases Trigger_Degradation->Antibody_Degradation

Caption: Cleavage mechanisms for different types of ADC linkers.

ADC_Stability_Workflow cluster_invitro In Vitro Stability cluster_invivo In Vivo Stability Incubation Incubate ADC in Plasma (37°C) Time_Points_vitro Collect Aliquots at Time Points Incubation->Time_Points_vitro Analysis_vitro LC-MS Analysis (DAR or Free Payload) Time_Points_vitro->Analysis_vitro Data_Analysis Data Analysis & Pharmacokinetic Modeling Analysis_vitro->Data_Analysis Dosing Administer ADC to Animal Model Sampling Collect Blood Samples at Time Points Dosing->Sampling Analysis_invivo ELISA & LC-MS/MS Analysis (Total Ab, ADC, Free Payload) Sampling->Analysis_invivo Analysis_invivo->Data_Analysis Start ADC Candidate Start->Incubation Start->Dosing

Caption: Experimental workflow for assessing ADC stability.

References

A Comparative Guide to the HPLC Characterization of Mal-PEG4-Glu(OH)-NH-m-PEG24 Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of PEGylated conjugates is critical for ensuring product quality, efficacy, and safety. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the characterization of Mal-PEG4-Glu(OH)-NH-m-PEG24 conjugates, offering insights into alternative analytical techniques and presenting supporting experimental approaches.

Introduction to PEGylated Conjugate Analysis

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to molecules, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins and peptides. The heterogeneity of the resulting PEGylated product, which can include unreacted starting materials, and molecules with varying numbers and locations of PEG chains, necessitates robust analytical methods for characterization. HPLC is a cornerstone technique for separating and quantifying these complex mixtures. This compound is a heterobifunctional PEG linker containing a maleimide (B117702) group for conjugation to thiols and a glutamic acid derivative, often used in the development of antibody-drug conjugates (ADCs) and other targeted therapies.

Reversed-Phase HPLC (RP-HPLC) for Conjugate Characterization

RP-HPLC is a powerful technique for separating molecules based on their hydrophobicity.[] It is particularly effective in separating unreacted drug-linker from the final conjugate and can often resolve species with different drug-to-antibody ratios (DAR) in ADCs.

Experimental Protocol: RP-HPLC

A typical RP-HPLC protocol for the analysis of a this compound conjugate, such as one attached to a monoclonal antibody (mAb), is detailed below.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

Materials:

  • Column: A reversed-phase column with a wide pore size (e.g., 300 Å) is recommended for large molecules like antibodies. Common stationary phases include C4, C8, or C18. A Jupiter C18 column has been shown to provide good separation of PEGylated proteins from their unmodified counterparts.[2]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Sample Preparation: The conjugate sample is diluted in Mobile Phase A to a concentration of approximately 1 mg/mL.

Chromatographic Conditions:

Parameter Value
Flow Rate 1.0 mL/min
Column Temperature 45-80°C (Higher temperatures can improve peak shape for large proteins)[2]
Detection Wavelength 220 nm and 280 nm
Injection Volume 10-20 µL

| Gradient | 20% to 65% B over 25 minutes |

Expected Performance Data

The following table summarizes the expected quantitative data from an RP-HPLC analysis of a mAb conjugated with this compound.

AnalyteRetention Time (min)Peak Area (%)Purity (%)
Unconjugated mAb15.25.8>98
Conjugate (DAR=2)18.545.1>99
Conjugate (DAR=4)20.138.4>99
Free Drug-Linker22.810.7>95

Note: Data are representative and will vary based on the specific antibody and conjugation conditions.

Comparison with Alternative HPLC Methods

While RP-HPLC is a valuable tool, other HPLC modes can provide complementary information for the comprehensive characterization of PEGylated conjugates.

Analytical MethodPrinciple of SeparationKey AdvantagesKey Limitations
Reversed-Phase HPLC (RP-HPLC) HydrophobicityHigh resolution for different DAR species and separation of free drug-linker.[]Can be denaturing for some proteins; complex method development.
Size Exclusion Chromatography (SEC) Hydrodynamic Radius (Size)Gentle, non-denaturing conditions; effective for quantifying aggregates and fragments.[][3][4]Limited resolution for species with similar sizes (e.g., different DARs).
Hydrophobic Interaction Chromatography (HIC) HydrophobicityNon-denaturing conditions; can separate species based on subtle differences in hydrophobicity.[][5]Lower capacity and resolution compared to RP-HPLC.[]
Ion Exchange Chromatography (IEX) Surface ChargeCan separate isoforms and species with different charge properties.[][4]PEGylation can shield charges, potentially reducing separation efficiency.[]

Experimental Workflow for HPLC Characterization

The logical flow of characterizing a this compound conjugate using multiple HPLC techniques is crucial for a comprehensive understanding of the product.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation Conjugation Conjugation Reaction (mAb + Mal-PEG4-Linker) Purification Initial Purification Conjugation->Purification SEC Size Exclusion Chromatography (SEC) (Aggregation & Fragmentation) Purification->SEC RP_HPLC Reversed-Phase HPLC (RP-HPLC) (DAR Distribution & Purity) Purification->RP_HPLC HIC Hydrophobic Interaction Chromatography (HIC) (Conformational Variants) Purification->HIC Aggregation Aggregation Level SEC->Aggregation DAR DAR Value & Distribution RP_HPLC->DAR Purity Product Purity RP_HPLC->Purity HIC->Purity Final Final Product Characterization Aggregation->Final DAR->Final Purity->Final

Caption: Workflow for the comprehensive HPLC characterization of a PEGylated conjugate.

Conclusion

The characterization of this compound conjugates by HPLC is a multi-faceted process that often requires the use of orthogonal methods to obtain a complete picture of the product's quality. RP-HPLC is a high-resolution technique ideal for determining the distribution of different species and assessing purity. When combined with SEC for aggregation analysis and HIC for probing subtle conformational changes, a robust analytical workflow can be established. The choice of the most suitable method or combination of methods will ultimately depend on the specific characteristics of the conjugate and the information required.

References

A Researcher's Guide to Assessing the Immunogenicity of PEGylated Biotherapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of key methodologies for evaluating the immunogenic potential of polyethylene (B3416737) glycol (PEG)-conjugated biotherapeutics. Supported by experimental data, this document outlines detailed protocols and visual workflows to aid in the design and implementation of a robust immunogenicity assessment strategy.

The conjugation of polyethylene glycol (PEG) to biotherapeutics, or PEGylation, is a widely utilized strategy to enhance their pharmacokinetic and pharmacodynamic properties. By increasing the hydrodynamic size and masking epitopes, PEGylation can prolong the circulation half-life, improve stability, and reduce the immunogenicity of the parent molecule. However, the immune system can recognize PEG as a foreign substance, leading to the development of anti-PEG antibodies. These antibodies can have significant clinical consequences, including accelerated blood clearance (ABC) of the therapeutic, reduced efficacy, and hypersensitivity reactions. Therefore, a thorough assessment of the immunogenicity of PEGylated biotherapeutics is a critical aspect of their development and regulatory evaluation.

Comparative Analysis of Anti-PEG Antibody Detection Methods

A tiered approach is typically employed to assess the immunogenicity of PEGylated biotherapeutics, starting with screening assays to detect binding antibodies, followed by confirmatory assays to establish specificity, and finally, characterization assays to determine antibody properties such as isotype and neutralizing potential. The two most common platforms for detecting anti-PEG antibodies are the Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).

ParameterEnzyme-Linked Immunosorbent Assay (ELISA)Surface Plasmon Resonance (SPR)Reference
Principle Enzyme-catalyzed colorimetric or fluorescent detection of antigen-antibody binding on a solid phase.Label-free, real-time measurement of changes in refractive index upon antibody binding to a PEG-coated sensor surface.[1][2]
Primary Output Endpoint absorbance or fluorescence intensity.Real-time binding sensogram (Resonance Units vs. time), providing kinetic data (association and dissociation rates).[3]
Sensitivity (IgM) Detection limit of approximately 100 ng/mL.Detection limit of approximately 10 ng/mL.[4][5]
Sensitivity (IgG) Detection limit of approximately 1 µg/mL.Detection limit of approximately 50 ng/mL.[4][5]
Quantitative Capability Semi-quantitative (relative concentration) based on a standard curve.Quantitative, with a linear response to antibody concentration over a wide dynamic range.[4][5][4][5]
Throughput High-throughput (96-well or 384-well plates).Lower to medium throughput, depending on the instrument.
Label Requirement Requires labeled secondary antibodies (e.g., HRP-conjugated).Label-free.[2]
Time to Result Several hours to a full day.Rapid, with direct detection from diluted serum achievable within approximately 40 minutes.[4][6][4][6]
Cost Generally lower cost per sample.Higher initial instrument cost and sensor chip expenses.

Experimental Protocols

Direct ELISA for Anti-PEG IgG/IgM Detection

This protocol is a representative example of a direct ELISA for the detection of anti-PEG antibodies.

Materials:

  • 96-well microplate

  • PEGylated molecule for coating (e.g., mPEG-BSA, 20 kDa)[7]

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking Buffer (e.g., 1% BSA in PBS)[8]

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Serum or plasma samples from treated subjects

  • HRP-conjugated anti-human IgG and IgM secondary antibodies

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop Solution (e.g., 1N HCl)[9]

  • Plate reader

Procedure:

  • Coating: Dilute the PEGylated molecule to a suitable concentration (e.g., 1-10 µg/mL) in Coating Buffer. Add 100 µL per well and incubate overnight at 4°C.

  • Washing: Wash the plate three times with Wash Buffer.

  • Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with Wash Buffer.

  • Sample Incubation: Dilute serum or plasma samples in Blocking Buffer (e.g., 1:100). Add 100 µL of diluted samples to the wells and incubate for 2 hours at room temperature.

  • Washing: Wash the plate five times with Wash Buffer.

  • Secondary Antibody Incubation: Dilute the HRP-conjugated anti-human IgG or IgM in Blocking Buffer. Add 100 µL to the appropriate wells and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with Wash Buffer.

  • Substrate Development: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes at room temperature.

  • Stopping Reaction: Add 100 µL of Stop Solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

Surface Plasmon Resonance (SPR) for Anti-PEG Antibody Detection

This protocol provides a general workflow for SPR-based detection of anti-PEG antibodies.

Materials:

  • SPR instrument and sensor chips (e.g., CM5 chip)

  • Amine coupling kit (EDC, NHS)

  • PEG derivative with a functional group for immobilization (e.g., methoxy-PEG-amine, 5k Da)[4]

  • Running Buffer (e.g., HBS-EP+)

  • Serum or plasma samples

  • Secondary antibodies for isotype determination (optional)

Procedure:

  • Surface Preparation: Activate the sensor chip surface using a mixture of EDC and NHS according to the manufacturer's instructions.

  • Ligand Immobilization: Inject the methoxy-PEG-amine solution over the activated surface to achieve covalent coupling. Deactivate any remaining active esters with ethanolamine.

  • System Equilibration: Equilibrate the system with Running Buffer until a stable baseline is achieved.

  • Sample Injection: Dilute serum or plasma samples in Running Buffer and inject over the PEG-coated surface. The binding of anti-PEG antibodies will cause a change in the refractive index, which is measured in real-time as a change in resonance units (RU).

  • Dissociation: Flow Running Buffer over the surface to monitor the dissociation of the bound antibodies.

  • Regeneration: Inject a regeneration solution (e.g., low pH glycine) to remove the bound antibodies and prepare the surface for the next sample.

  • Isotyping (Optional): After the sample injection and a brief dissociation phase, inject a secondary antibody specific for the desired isotype (e.g., anti-human IgG or IgM) to confirm the isotype of the bound anti-PEG antibodies.[4]

Cell-Based Neutralizing Antibody (NAb) Assay

The design of a NAb assay is highly dependent on the mechanism of action (MoA) of the PEGylated biotherapeutic.[10][11] This protocol describes a general competitive ligand-binding cell-based assay.

Materials:

  • A cell line that responds to the biotherapeutic in a measurable way (e.g., proliferation, cytokine production, reporter gene expression).

  • Cell culture medium and supplements.

  • The PEGylated biotherapeutic.

  • Serum or plasma samples.

  • A detection reagent to measure the cellular response (e.g., CellTiter-Glo®, ELISA kit for a secreted protein).

Procedure:

  • Cell Seeding: Seed the responsive cell line in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Sample Pre-incubation: In a separate plate, pre-incubate diluted serum or plasma samples with a fixed, sub-saturating concentration of the PEGylated biotherapeutic for 1-2 hours at 37°C. This allows any NAbs in the serum to bind to the drug.

  • Cell Treatment: Transfer the pre-incubated drug-serum mixture to the wells containing the cells.

  • Incubation: Incubate the cells for a period sufficient to elicit a biological response (this time will vary depending on the assay endpoint).

  • Response Measurement: Measure the cellular response using the appropriate detection reagent. A reduction in the drug's activity in the presence of the serum sample, compared to a control, indicates the presence of neutralizing antibodies.

Visualizing Key Processes in Immunogenicity Assessment

Immune Response to PEGylated Biotherapeutics

Immune Response Pathway to PEGylated Biotherapeutics cluster_0 Antigen Presentation cluster_1 B Cell Activation cluster_2 Antibody Production & Effect PEGylated Biotherapeutic PEGylated Biotherapeutic APC Antigen Presenting Cell (APC) PEGylated Biotherapeutic->APC Uptake T Helper Cell Activated T Helper Cell APC->T Helper Cell Presents peptide on MHC-II B Cell B Cell (recognizes PEG) T Helper Cell->B Cell Provides help (CD40L) Plasma Cell Plasma Cell B Cell->Plasma Cell Differentiation Anti-PEG Antibodies Anti-PEG Antibodies Plasma Cell->Anti-PEG Antibodies Secretes Immune Complex Formation Immune Complex Formation Anti-PEG Antibodies->Immune Complex Formation Binds to PEGylated drug Accelerated Clearance Accelerated Clearance Immune Complex Formation->Accelerated Clearance Leads to Reduced Efficacy Reduced Efficacy Immune Complex Formation->Reduced Efficacy Causes Hypersensitivity Hypersensitivity Immune Complex Formation->Hypersensitivity May cause

Caption: T-cell dependent immune response pathway leading to the production of anti-PEG antibodies.

Experimental Workflow for Immunogenicity Assessment

Tiered Experimental Workflow for Immunogenicity Assessment cluster_char Characterization Assays Patient Sample Patient Sample Screening Assay Screening Assay (e.g., ELISA, SPR) Patient Sample->Screening Assay Negative Negative Screening Assay->Negative Below cut-point Positive Positive Screening Assay->Positive Above cut-point Confirmatory Assay Confirmatory Assay Confirmed Positive Confirmed Positive Confirmatory Assay->Confirmed Positive Signal inhibited by excess drug Not Confirmed Not Confirmed Confirmatory Assay->Not Confirmed Signal not inhibited by excess drug Characterization Antibody Characterization Titer Assay Titer Assay Isotyping Assay Isotyping Assay Neutralizing Antibody (NAb) Assay Neutralizing Antibody (NAb) Assay Positive->Confirmatory Assay Confirmed Positive->Characterization

Caption: A tiered approach for the detection and characterization of anti-drug antibodies.

Logic Diagram for Immunogenicity Risk Assessment

Logic Diagram for Immunogenicity Risk Assessment cluster_factors Risk Factors cluster_product cluster_patient Risk Assessment Risk Assessment Product-Related Product-Related Factors Risk Assessment->Product-Related Patient-Related Patient- and Disease-Related Factors Risk Assessment->Patient-Related Risk Mitigation Strategy Risk Mitigation Strategy Risk Assessment->Risk Mitigation Strategy Informs PEG Characteristics PEG size, architecture, linker Protein Characteristics Origin (foreign vs. human), impurities Formulation Excipients, aggregation Dosing Regimen Route of administration, frequency Immune Status Immune competence, underlying disease Genetic Factors HLA-type Prior Exposure Pre-existing anti-PEG antibodies Assay Development Strategy Assay Development Strategy Risk Mitigation Strategy->Assay Development Strategy Defines Clinical Monitoring Plan Clinical Monitoring Plan Assay Development Strategy->Clinical Monitoring Plan

Caption: Key factors influencing the immunogenicity risk assessment of PEGylated biotherapeutics.

Conclusion

The assessment of immunogenicity is a multifactorial process that is integral to the safe and effective development of PEGylated biotherapeutics.[12] A well-defined, risk-based strategy employing a tiered approach to antibody detection and characterization is essential. While ELISA remains a workhorse for high-throughput screening, SPR offers superior sensitivity and quantitative capabilities, making it a powerful tool for in-depth characterization and for detecting low-affinity interactions that may be missed by other methods.[3] The choice of assay platform should be guided by the specific requirements of the development stage, the risk profile of the therapeutic, and regulatory expectations.[13][14] Ultimately, an integrated analysis of immunogenicity data with pharmacokinetic, pharmacodynamic, and clinical outcomes is necessary to fully understand the clinical relevance of anti-PEG antibodies.

References

The Critical Balancing Act: How Linker Chemistry Dictates Payload Release in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficacy and safety of an antibody-drug conjugate (ADC) are intrinsically linked to the chemical characteristics of its linker. This guide provides a comparative analysis of different linker technologies, their impact on payload release mechanisms, and the experimental methodologies used to evaluate their performance.

The linker component of an ADC is the crucial bridge between the targeting antibody and the cytotoxic payload. Its chemistry governs the stability of the ADC in circulation and the mechanism by which the payload is released at the tumor site. An ideal linker maintains its integrity in the bloodstream to prevent premature payload release and off-target toxicity, while ensuring efficient and specific payload liberation within the tumor microenvironment or inside cancer cells.[1][] The choice of linker technology, therefore, represents a critical decision in the design and development of novel ADCs.

Linkers are broadly classified into two categories: cleavable and non-cleavable. Cleavable linkers are designed to be selectively broken by specific triggers present in the tumor microenvironment or within tumor cells, while non-cleavable linkers release the payload upon degradation of the antibody backbone in the lysosome.[3][4] More than 80% of clinically approved ADCs utilize cleavable linkers.[1]

Comparative Analysis of Linker Technologies

The selection of a linker chemistry has a profound impact on the pharmacokinetic profile, therapeutic index, and overall success of an ADC. The following tables provide a comparative overview of the different linker types and their key characteristics.

Linker TypeSub-TypeRelease MechanismKey AdvantagesKey Disadvantages
Cleavable Enzyme-Sensitive (e.g., Val-Cit)Cleavage by lysosomal proteases (e.g., Cathepsin B) that are often overexpressed in tumor cells.[5]High tumor specificity; well-established technology.[6]Potential for premature cleavage by extracellular proteases.[1]
pH-Sensitive (e.g., Hydrazone)Hydrolysis in the acidic environment of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0).[5][7]Exploits the physiological pH difference between blood and intracellular compartments.Can exhibit instability at physiological pH, leading to premature payload release.[1]
Glutathione-Sensitive (Disulfide)Reduction by high intracellular concentrations of glutathione (B108866) (GSH) in the cytoplasm.[5]Relatively stable in the bloodstream due to lower GSH levels.[8]Potential for off-target release in tissues with high reductive potential.
Non-Cleavable Thioether (e.g., SMCC)Proteolytic degradation of the antibody backbone within the lysosome.[3][5]High plasma stability, leading to a potentially wider therapeutic window and reduced off-target toxicity.[4]Payload is released with an amino acid remnant, which may affect its activity; generally no bystander effect.[9][10]

Quantitative Comparison of Linker Stability

The stability of a linker in plasma is a critical parameter that influences the amount of payload that reaches the tumor. The following table summarizes available data on the plasma half-life of different linker types. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

Linker Sub-TypeExamplePlasma Half-Life (t½)Reference
pH-Sensitive (Hydrazone)Traditional Hydrazine Linker~2 days[1]
pH-Sensitive (Carbonate)Carbonate Linker~36 hours[1]
pH-Sensitive (Silyl Ether)Novel Silyl Ether Linker>7 days[1]
Enzyme-Sensitive (Peptide)Triglycyl Peptide Linker (CX)~9.9 days[1]
Enzyme-Sensitive (Sulfatase-cleavable)Sulfatase-cleavable Linker>7 days[1]
Non-Cleavable (Thioether)SMCC~10.4 days[1]

Payload Release Mechanisms and Experimental Workflows

To visualize the distinct mechanisms of payload release and the workflows of key evaluation assays, the following diagrams are provided in DOT language.

Payload Release Mechanisms

Payload_Release_Mechanisms Payload Release Mechanisms for Different Linker Chemistries cluster_cleavable Cleavable Linkers cluster_non_cleavable Non-Cleavable Linkers Enzyme Enzyme-Sensitive (e.g., Val-Cit) Lysosome_E Lysosome (High Cathepsin B) Enzyme->Lysosome_E Proteolytic Cleavage pH pH-Sensitive (e.g., Hydrazone) Endosome Endosome/Lysosome (Low pH) pH->Endosome Hydrolysis GSH Glutathione-Sensitive (Disulfide) Cytoplasm Cytoplasm (High Glutathione) GSH->Cytoplasm Reduction Payload_E Active Payload Lysosome_E->Payload_E Payload Release Payload_pH Active Payload Endosome->Payload_pH Payload Release Payload_GSH Active Payload Cytoplasm->Payload_GSH Payload Release NonCleavable Non-Cleavable (e.g., Thioether) Lysosome_NC Lysosome NonCleavable->Lysosome_NC Antibody Degradation Payload_NC Active Payload Lysosome_NC->Payload_NC Payload Release (with amino acid remnant)

Caption: Mechanisms of payload release for cleavable and non-cleavable linkers.

Experimental Workflow: In Vitro Plasma Stability Assay

Plasma_Stability_Workflow Workflow for In Vitro Plasma Stability Assay start Start incubation Incubate ADC in Plasma (37°C) start->incubation sampling Collect Samples at Time Points incubation->sampling analysis Analyze Samples sampling->analysis dar Measure DAR (LC-MS) analysis->dar payload Measure Released Payload (LC-MS) analysis->payload data Data Analysis dar->data payload->data halflife Calculate Half-Life (t½) data->halflife end End halflife->end

Caption: Generalized workflow for an in vitro plasma stability assay.

Experimental Workflow: Bystander Effect Assay (Co-culture Method)

Bystander_Effect_Workflow Workflow for Bystander Effect Assay (Co-culture) start Start coculture Co-culture Antigen-Positive (Ag+) and Antigen-Negative (Ag-) Cells start->coculture add_adc Add ADC to Co-culture coculture->add_adc incubation Incubate add_adc->incubation measure_viability Measure Viability of Ag+ and Ag- Cells incubation->measure_viability analysis Data Analysis measure_viability->analysis compare Compare Viability to Controls analysis->compare bystander_effect Determine Bystander Killing compare->bystander_effect end End bystander_effect->end

Caption: Workflow for assessing the bystander effect using a co-culture assay.

Detailed Experimental Protocols

In Vitro Plasma Stability Assay

Objective: To determine the stability of an ADC in plasma by measuring the amount of intact ADC (as drug-to-antibody ratio, DAR) and/or the concentration of released payload over time.

Materials:

  • Test ADC

  • Control ADC (with a known stable linker, if available)

  • Plasma from relevant species (e.g., human, mouse, rat, cynomolgus monkey)

  • Phosphate-buffered saline (PBS)

  • Incubator at 37°C

  • Immunoaffinity capture reagents (e.g., Protein A/G beads)

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system

Procedure:

  • Preparation: Dilute the test ADC and control ADC to a final concentration in pre-warmed plasma and in PBS (as a control for non-plasma mediated degradation).

  • Incubation: Incubate the samples at 37°C.

  • Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24, 48, 72, 96, 168 hours), collect aliquots from each incubation mixture.

  • Sample Processing for DAR Measurement:

    • Isolate the ADC from the plasma using immunoaffinity capture.[8]

    • Wash the captured ADC to remove plasma proteins.

    • Elute the intact ADC.

    • Analyze the intact ADC by LC-MS to determine the average DAR. A decrease in DAR over time indicates linker cleavage or payload loss.[8][11]

  • Sample Processing for Released Payload Measurement:

    • Extract the free payload from the plasma samples (e.g., by protein precipitation or solid-phase extraction).[12]

    • Analyze the extracted samples by LC-MS to quantify the concentration of the released payload.

  • Data Analysis:

    • Plot the average DAR or the concentration of released payload as a function of time.

    • Calculate the half-life (t½) of the ADC in plasma.[8]

Lysosomal Degradation and Payload Release Assay

Objective: To evaluate the release of the payload from an ADC in a simulated lysosomal environment or within cells.

Materials:

  • Test ADC

  • Target cancer cell line

  • Cell culture medium and supplements

  • Lysosomal isolation kit or purified lysosomal enzymes (e.g., Cathepsin B)

  • Lysis buffer

  • LC-MS system

Procedure:

  • Cellular Uptake and Processing:

    • Seed target cancer cells in culture plates and allow them to adhere.

    • Incubate the cells with the test ADC for a defined period to allow for internalization.

    • Wash the cells to remove any unbound ADC.

    • Harvest the cells at different time points post-incubation.

  • Lysate Preparation:

    • Lyse the harvested cells to release the intracellular contents.

    • Separate the cytosolic and lysosomal fractions if desired.

  • In Vitro Lysosomal Digestion (Alternative Method):

    • Incubate the ADC with isolated lysosomes or purified lysosomal enzymes in an appropriate buffer at 37°C.

    • Collect samples at various time points.

  • Payload Analysis:

    • Extract the payload from the cell lysates or in vitro digestion samples.

    • Quantify the amount of released payload using LC-MS.

  • Data Analysis:

    • Determine the rate and extent of payload release over time.

Bystander Effect Assay

Objective: To assess the ability of an ADC's payload, released from target cells, to kill neighboring antigen-negative cells.[10]

Methods:

  • Co-culture Assay: [13]

    • Cell Seeding: Co-culture antigen-positive (Ag+) target cells and antigen-negative (Ag-) bystander cells in the same culture well. The bystander cells are often labeled with a fluorescent protein for easy identification.[14]

    • ADC Treatment: Add the test ADC to the co-culture.

    • Incubation: Incubate the cells for a period sufficient to observe cytotoxicity.

    • Viability Assessment: Measure the viability of both the Ag+ and Ag- cell populations separately using methods like flow cytometry or high-content imaging.

    • Analysis: A significant decrease in the viability of the Ag- cells in the presence of Ag+ cells and the ADC, compared to controls (Ag- cells alone with ADC), indicates a bystander effect.[10]

  • Conditioned Medium Transfer Assay: [13]

    • ADC Treatment of Target Cells: Treat Ag+ cells with the ADC.

    • Collect Conditioned Medium: After a suitable incubation period, collect the cell culture medium, which now contains any released payload.

    • Treat Bystander Cells: Add the conditioned medium to a separate culture of Ag- cells.

    • Viability Assessment: Measure the viability of the Ag- cells after incubation with the conditioned medium.

    • Analysis: A decrease in the viability of the Ag- cells demonstrates that a cytotoxic component was released from the Ag+ cells into the medium, indicating a bystander effect.[13]

Conclusion

The chemistry of the linker is a cornerstone of ADC design, profoundly influencing the therapeutic window by balancing stability in circulation with efficient payload release at the target site. A thorough understanding of the different linker technologies and the implementation of robust in vitro assays to characterize their performance are essential for the successful development of next-generation ADCs with improved efficacy and safety profiles. This guide provides a framework for comparing linker strategies and outlines the key experimental approaches to inform the rational design of these complex and promising therapeutics.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Mal-PEG4-Glu(OH)-NH-m-PEG24

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

The proper disposal of specialized chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of Mal-PEG4-Glu(OH)-NH-m-PEG24, a PEGylated compound containing a reactive maleimide (B117702) group. Adherence to these procedures is essential to mitigate potential hazards and ensure compliance with institutional and regulatory standards.

While Polyethylene Glycol (PEG) itself is generally considered biocompatible and biodegradable, the presence of the maleimide functional group necessitates handling this compound as a potentially hazardous chemical waste. Maleimides are reactive towards thiols and can act as alkylating agents, potentially causing skin irritation or allergic reactions upon contact.

Summary of Key Disposal Parameters

For quick reference, the following table summarizes the essential information for the disposal of this compound.

ParameterGuideline
Waste Classification Hazardous Chemical Waste
Personal Protective Equipment (PPE) Nitrile gloves, safety glasses, lab coat
Solid Waste Disposal Collect in a designated, sealed, and clearly labeled hazardous waste container.
Liquid Waste Disposal (Solutions) Collect in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.
Decontamination Wipe spills with a detergent solution, followed by a water rinse. Collect all cleaning materials as hazardous waste.
Final Disposal Route Through the institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.

Detailed Disposal Protocols

Follow these procedures to ensure the safe handling and disposal of this compound in both solid and liquid forms.

Personal Protective Equipment (PPE)

Before handling the compound, ensure you are wearing appropriate PPE:

  • Gloves: Nitrile gloves are required. Always inspect gloves for integrity before use.

  • Eye Protection: Safety glasses or goggles must be worn.

  • Lab Coat: A standard lab coat should be worn to protect from accidental spills.

Disposal of Solid (Unused) this compound

If you have unused, solid this compound, it should be disposed of as hazardous chemical waste.

  • Step 1: If possible, keep the compound in its original, sealed container.

  • Step 2: If the original container has been opened, place it inside a larger, sealable secondary container.

  • Step 3: Label the outer container clearly as "Hazardous Waste" and specify the contents: "this compound".

  • Step 4: Store the container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.

  • Step 5: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department.

Disposal of Liquid Waste (Solutions)

Solutions containing this compound must be treated as hazardous chemical waste.

  • Step 1: Collect all liquid waste containing the compound in a dedicated, leak-proof, and sealable waste container.

  • Step 2: Under no circumstances should this waste be poured down the drain.

  • Step 3: Clearly label the container with "Hazardous Waste" and list the chemical contents, including the solvent used.

  • Step 4: Store the waste container in a designated hazardous waste accumulation area.

  • Step 5: Contact your institution's EHS office for collection and disposal.

Spill and Contamination Cleanup

In the event of a spill, follow these steps:

  • Step 1: Ventilate the area of the spill.

  • Step 2: For solid spills, carefully sweep up the powder, avoiding dust generation. Do not use a vacuum cleaner as this can disperse the powder.

  • Step 3: Place the collected powder and any contaminated cleaning materials (e.g., wipes, gloves) into a sealed container labeled as hazardous waste.

  • Step 4: Clean the contaminated surface thoroughly with a detergent solution, followed by a water rinse.

  • Step 5: Collect all cleaning solutions as hazardous liquid waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_ppe Step 1: Don PPE cluster_solid Step 2a: Solid Waste cluster_liquid Step 2b: Liquid Waste start Identify Waste: This compound ppe Wear Nitrile Gloves, Safety Glasses, Lab Coat start->ppe waste_type Determine Waste Form ppe->waste_type solid_waste Unused Powder or Contaminated Solids waste_type->solid_waste Solid liquid_waste Solutions or Spill Cleanup Liquids waste_type->liquid_waste Liquid solid_container Place in Sealed & Labeled Container solid_waste->solid_container storage Step 3: Store in Designated Hazardous Waste Area solid_container->storage liquid_container Collect in Sealed & Labeled Container liquid_waste->liquid_container liquid_container->storage disposal Step 4: Arrange Disposal via EHS or Licensed Contractor storage->disposal

Caption: Workflow for the safe disposal of this compound.

This guide is intended to provide clear, actionable steps for the safe disposal of this compound. Always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS) for the most comprehensive and up-to-date information. Your commitment to safety is paramount to a secure research environment.

Personal protective equipment for handling Mal-PEG4-Glu(OH)-NH-m-PEG24

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the proper handling and disposal of Mal-PEG4-Glu(OH)-NH-m-PEG24. Adherence to these protocols is essential for ensuring laboratory safety and maintaining experimental integrity.

I. Understanding the Compound

II. Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure and ensure personal safety during handling. The following table summarizes the required PPE.

PPE CategorySpecificationPurpose
Hand Protection Powder-free nitrile or neoprene gloves. For extensive handling, consider double-gloving.[3][4][5][6]To prevent skin contact with the compound.
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[3][5][6][7]To protect eyes from splashes.
Body Protection A long-sleeved laboratory coat.[3][4][7]To protect skin and clothing from contamination.
Respiratory Not generally required if handled in a well-ventilated area or a fume hood. Use a NIOSH-approved respirator if creating aerosols or dust.To prevent inhalation of airborne particles.

III. Operational Plan: Step-by-Step Handling Procedure

This workflow ensures the safe handling of this compound from reception to experimental use.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_reaction Reaction & Use cluster_cleanup Cleanup & Storage A Don Appropriate PPE B Prepare Well-Ventilated Workspace (Fume Hood) A->B C Allow Compound to Equilibrate to Room Temperature B->C D Carefully Open Container C->D E Weigh Desired Amount D->E F Dissolve in Appropriate Solvent E->F G Perform Conjugation Reaction F->G H Monitor Reaction Progress G->H I Decontaminate Workspace H->I J Store Remaining Compound at -20°C I->J G Disposal Plan for this compound cluster_waste Waste Generation cluster_deactivation Deactivation (Liquid Waste) cluster_collection Waste Collection cluster_disposal Final Disposal A Liquid Waste (Solutions) C Prepare Thiol Quenching Solution A->C B Solid Waste (Unused Compound) G Package Solid Waste in Sealed Container B->G D Add Waste to Quenching Solution C->D E Incubate for 2 Hours D->E F Collect Deactivated Liquid in Hazardous Waste Container E->F H Label All Waste Containers Clearly F->H G->H I Store in Designated Hazardous Waste Area H->I J Arrange for EHS Pickup I->J

References

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